4-Methoxy-2-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYPUFCWSUBTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302281 | |
| Record name | 4-Methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38469-83-9 | |
| Record name | 38469-83-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2-nitrobenzonitrile (CAS: 38469-83-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-nitrobenzonitrile, a key aromatic building block in organic synthesis. The document details its physicochemical properties, outlines a laboratory-scale synthesis protocol, and explores its characteristic reactivity, with a focus on the transformations of its nitro and cyano functionalities. Spectroscopic characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented with interpretative guidance. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, facilitating the effective utilization of this versatile intermediate.
Introduction
This compound is a substituted aromatic compound featuring a benzonitrile core functionalized with a methoxy and a nitro group. The strategic placement of these functional groups—an electron-donating methoxy group and two electron-withdrawing groups (nitro and cyano)—creates a unique electronic landscape within the molecule. This distinct electronic nature imparts specific reactivity to the aromatic ring and the functional groups, making it a valuable intermediate in the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of multiple reactive sites allows for a range of chemical transformations, offering synthetic chemists a versatile platform for molecular elaboration.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38469-83-9 | [1][2] |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 137-140 °C (lit.) | [1] |
| Boiling Point | 364.5 ± 27.0 °C (Predicted) | |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |
| SMILES | COc1ccc(C#N)c(c1)=O | [1] |
| InChI | 1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | [1] |
| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the displacement of a halide from a suitably substituted nitroaromatic precursor with a cyanide anion.
Synthetic Workflow: Rosenmund-von Braun Reaction
The preparation of this compound is typically accomplished via the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide.[1] The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established Rosenmund-von Braun reaction for the synthesis of aryl nitriles.
Materials:
-
3-Nitro-4-bromoanisole
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-Nitro-4-bromoanisole (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.
-
Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred aqueous ammonia solution to quench the reaction and dissolve the copper salts.
-
Extract the aqueous layer with toluene or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. Based on the substitution pattern, the aromatic region will display a characteristic splitting pattern.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.
-
δ ~7.2-7.4 ppm (dd, 1H): Aromatic proton ortho to the methoxy group and meta to the nitro group.
-
δ ~7.0-7.2 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons.
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-165 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~145-150 ppm: Aromatic carbon attached to the nitro group.
-
δ ~130-135 ppm: Aromatic carbons.
-
δ ~115-125 ppm: Aromatic carbons.
-
δ ~115-120 ppm: Nitrile carbon.
-
δ ~100-110 ppm: Aromatic carbon ortho to the methoxy group.
-
δ ~56 ppm: Methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, nitro, and methoxy groups, as well as the aromatic ring.
Characteristic IR Absorption Bands (KBr, cm⁻¹):
-
~2230 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the methoxy group.
-
~1600, ~1500, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether.
-
~1020 cm⁻¹: Symmetric C-O-C stretching of the aryl-alkyl ether.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.
Expected Mass Spectrum (Electron Ionization - EI):
-
m/z 178: Molecular ion peak [M]⁺.
-
m/z 163: Loss of a methyl group (-CH₃).
-
m/z 148: Loss of a nitro group (-NO₂).
-
m/z 132: Loss of a nitro group and a methyl group.
-
m/z 102: Further fragmentation.
Chemical Reactivity and Synthetic Applications
The presence of the nitro and cyano groups offers several avenues for the chemical transformation of this compound, making it a valuable intermediate in the synthesis of more complex molecules.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, providing access to 2-amino-4-methoxybenzonitrile. This transformation is a key step in the synthesis of various heterocyclic compounds.
Caption: Reduction of the nitro group of this compound.
A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Common reagents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron powder in acetic acid.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While the nitro group is a strong activating group, its position ortho to a potential leaving group (if one were present) would be ideal. In the case of this compound, a nucleophile could potentially displace the nitro group, although this would likely require harsh reaction conditions.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. This transformation provides another handle for further synthetic modifications.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory when handling this compound.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a platform for a range of chemical transformations, making it a key intermediate in the preparation of more complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, which should serve as a useful resource for researchers in the fields of synthetic chemistry and drug discovery.
References
- The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686).
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.
- ChemBK. (2024, April 9). This compound.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C8H6N2O3).
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Crysdot LLC. (n.d.). This compound.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- PubChem. (n.d.). 4-Methoxybenzonitrile.
- NIST. (n.d.). Benzonitrile, 4-methoxy-.
- Chemistry LibreTexts. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (n.d.). (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile.
- PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- PMC. (n.d.). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds.
- ChemBK. (2024, April 9). This compound.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- The Royal Society of Chemistry. (n.d.). Supporting information:.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- CDC Stacks. (n.d.). Supporting Information.
- PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- NIST. (n.d.). 4-Methoxy-β-nitrostyrene.
- NIST. (n.d.). Benzonitrile, 4-nitro-.
- HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
Sources
What is the molecular weight of 4-Methoxy-2-nitrobenzonitrile
An In-depth Technical Guide to 4-Methoxy-2-nitrobenzonitrile
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Substituted benzonitriles are a class of compounds that consistently demonstrate their value as versatile intermediates. Among these, this compound emerges as a compound of significant interest. Its unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, nitrile) groups on an aromatic framework imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, explore its key chemical transformations, and discuss its applications, particularly as a scaffold in drug discovery. Every section is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. This compound is a crystalline solid at room temperature.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| CAS Number | 38469-83-9 | |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 137-140 °C | [1] |
| Boiling Point | 364.5 ± 27.0 °C (Predicted) | [1] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and ether. | [1] |
| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N | |
| SMILES | COc1ccc(C#N)c(c1)=O |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected signatures provide a reliable reference for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet system due to their substitution pattern, while the methoxy protons will present as a sharp singlet, typically around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight unique carbon signals. Key resonances include the nitrile carbon (C≡N) around 115-120 ppm, the methoxy carbon (-OCH₃) around 55-60 ppm, and the aromatic carbons, whose shifts are influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Characteristic absorption bands include a strong, sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-O stretching for the methoxy group around 1250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to its molecular weight of 178.14 g/mol .[1]
Authoritative spectral data for this compound can be found in specialized databases.[2]
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, 4-methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator. While substitution can occur at both the ortho and para positions relative to the methoxy group, the cyano group is a meta-directing deactivator. This electronic interplay guides the incoming nitro group primarily to the position ortho to the methoxy group and meta to the nitrile.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 4-Methoxybenzonitrile
This protocol is based on established procedures for the nitration of activated aromatic rings and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Methoxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxybenzonitrile (1 equivalent).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) to the flask, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 4-methoxybenzonitrile. Causality: This slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. Trustworthiness: This step quenches the reaction and precipitates the solid product. Performing this slowly prevents excessive heat generation.
-
Isolation: Stir the ice mixture until all the ice has melted. Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
Key Reactions and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group, in particular, serves as a versatile handle for further molecular elaboration. A cornerstone reaction is its reduction to an amino group, transforming the molecule into 2-amino-4-methoxybenzonitrile. This diamino-aromatic scaffold is a key precursor for building heterocyclic ring systems.
Protocol: Reduction of the Nitro Group
A common and effective method for this transformation is catalytic hydrogenation or reduction using metals in acidic media.
Materials:
-
This compound
-
Ethanol or Ethyl Acetate (solvent)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Hydrogen Gas (H₂) source (if using Pd/C)
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure (Using Tin(II) Chloride):
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (3-4 equivalents) to the solution.
-
Reaction: Add concentrated HCl and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-methoxybenzonitrile.
Role as a Precursor in Medicinal Chemistry
The transformation of 2-nitrobenzonitriles into quinazolinones is a well-documented strategy in the synthesis of kinase inhibitors.[3] For instance, the core structure of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, is a quinazoline ring.[4] The synthesis of such compounds often involves the reduction of a nitro group ortho to a nitrile, followed by cyclization reactions. This compound is an ideal starting point for creating analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Role of this compound in a drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure safety. It is classified as an irritant and requires careful management.[1]
| Hazard Category | GHS Classification | Precautionary Statements (Selected) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash skin thoroughly after handling. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear protective gloves/eye protection. |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| P261: Avoid breathing dust. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. A dust mask (type N95) is recommended when handling the powder.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[5]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed intermediate with significant potential for synthetic innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a valuable tool for chemists. For researchers in drug discovery, its role as a precursor to complex heterocyclic scaffolds, such as those found in modern kinase inhibitors, underscores its importance. By adhering to the rigorous protocols and safety guidelines outlined in this guide, scientists can effectively and safely leverage the unique chemistry of this compound to advance their research objectives.
References
- ChemBK. This compound. [Link]
- Venkatesh, M., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1. [Link]
- Thermo Fisher Scientific. Safety Data Sheet for 3-Nitrobenzonitrile. [Link]
- PubChem. 2-Methoxy-4-nitrobenzonitrile. [Link]
- Royal Society of Chemistry.
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- CP Lab Safety. This compound, min 98%, 1 gram. [Link]
- PubChem. 4-Methoxybenzonitrile. [Link]
- Organic Syntheses. p-NITROBENZONITRILE. [Link]
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Structure and chemical formula of 4-Methoxy-2-nitrobenzonitrile
An In-Depth Technical Guide to 4-Methoxy-2-nitrobenzonitrile: Structure, Properties, and Synthesis
Executive Summary
This compound is a substituted aromatic compound of significant interest to the chemical and pharmaceutical industries. Characterized by a benzene ring functionalized with methoxy, nitro, and cyano groups, it serves as a versatile intermediate in the synthesis of more complex molecular architectures, including potential drug candidates and dyes.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, principal synthetic methodologies with mechanistic insights, and critical safety protocols. The strategic placement of its functional groups—an electron-donating methoxy group and two electron-withdrawing nitro and cyano groups—creates a unique electronic profile that dictates its reactivity and utility as a molecular building block.[2][3]
Chemical Identity and Structure
The unambiguous identification and structural understanding of a chemical entity are paramount for its application in research and development.
Nomenclature and Identifiers
This compound is systematically named according to IUPAC conventions, which define the principal functional group (nitrile) and the positions of the substituents on the benzene ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 38469-83-9 | [1][2] |
| Synonyms | 2-Nitro-4-methoxybenzonitrile, 4-Cyano-3-nitroanisole | [1][4] |
| Molecular Formula | C8H6N2O3 | [1][2][4] |
| Molecular Weight | 178.14 g/mol | [2] |
| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N | [4] |
Structural Elucidation
The structure consists of a central benzene ring with three substituents. The nitrile group (-C≡N) defines the first carbon position. The nitro group (-NO2) is located at the second (ortho) position, and the methoxy group (-OCH3) is at the fourth (para) position relative to the nitrile.
The methoxy group is a strong activating, ortho, para-directing group in electrophilic aromatic substitution due to its resonance electron-donating effect. Conversely, the nitrile and nitro groups are deactivating, meta-directing groups. This electronic interplay is crucial for predicting the molecule's reactivity in further synthetic transformations.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are consistent with a substituted aromatic compound of its molecular weight. It is typically supplied as a crystalline solid.
| Property | Value | Reference |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 137-140 °C | [1] |
| Boiling Point | 364.5 ± 27.0 °C (Predicted) | [1] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [1] |
| Storage | Sealed in dry, room temperature conditions | [1][3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a prime example of electrophilic aromatic substitution, where regioselectivity is controlled by the directing effects of existing substituents.
Primary Synthetic Route: Electrophilic Nitration of 4-Methoxybenzonitrile
The most direct preparation involves the nitration of 4-methoxybenzonitrile.[1]
Causality and Mechanistic Discussion: The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from concentrated nitric acid, catalyzed by concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.
The methoxy group on the starting material is a powerful ortho, para-director. Since the para position is already occupied by the nitrile group, electrophilic attack is directed to the two ortho positions (C2 and C6). While both positions are electronically activated, the C2 position is sterically less hindered than the C6 position (which is adjacent to the bulkier nitrile group). This steric preference, combined with the strong activation from the methoxy group, favors the formation of the 2-nitro isomer.
Sources
An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-nitrobenzonitrile
Introduction: Understanding the Molecule and Its Associated Risks
4-Methoxy-2-nitrobenzonitrile is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical and agrochemical compounds. Its chemical structure, characterized by the presence of a nitrile, a nitro group, and a methoxy group on a benzene ring, imparts a unique reactivity profile that is advantageous for various synthetic transformations. However, the very features that make it a useful building block also necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the intrinsic hazards of this compound and outlines detailed procedures for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Core Hazard Profile and Safety Synopsis
This compound is classified as a hazardous substance, and its handling requires a comprehensive understanding of its potential risks. The primary hazards are associated with its irritant properties and potential for harm upon exposure.
| Hazard Category | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Skin Irrit. 2[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Irrit. 2[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] | STOT SE 3[1][2] |
Signal Word: Warning[1]
This substance should be handled with care, and all personnel must be familiar with the appropriate safety precautions before commencing any work.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound lies in a robust combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
Primary Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[3][4] This is the most critical engineering control to prevent the inhalation of dust or vapors.
-
Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.[5]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] A face shield should be worn over safety glasses for splash hazards.[7] | To prevent eye contact with the solid compound or solutions, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves should be inspected for integrity before use and changed frequently, especially after direct contact.[8] | To prevent skin irritation from direct contact.[1][2] |
| Protective Clothing | A laboratory coat that is fully buttoned.[6] For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[6] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][5] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][2] |
Safe Handling and Storage Workflow
The following diagram outlines the logical flow for the safe handling and storage of this compound, from receipt to disposal.
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4-Methoxy-2-nitrobenzonitrile material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 4-Methoxy-2-nitrobenzonitrile
This guide provides an in-depth analysis of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the causality behind safety protocols and the strategic application of this compound in complex organic synthesis.
Introduction: Understanding this compound
This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and material science. Its trifunctional nature—possessing methoxy, nitro, and nitrile groups—offers a versatile platform for constructing more complex molecular architectures. The strategic positioning of these groups dictates the molecule's reactivity, making it a key intermediate in the synthesis of heterocyclic compounds, notably quinazolinones, which form the core of several targeted cancer therapies like Gefitinib and Erlotinib.[1] A thorough understanding of its chemical properties and associated hazards is therefore not merely a regulatory requirement but a scientific necessity for ensuring experimental success and, most importantly, laboratory safety.
Section 1: Core Chemical & Physical Properties
The foundational step in safely handling any chemical is to understand its intrinsic physical and chemical properties. These data points govern storage conditions, predict its behavior in various solvents, and inform the selection of appropriate analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 38469-83-9 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.14 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 137-140 °C | |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [3] |
| SMILES String | COc1ccc(C#N)c(c1)=O | |
| InChI Key | UUYPUFCWSUBTFP-UHFFFAOYSA-N |
Section 2: Synthesis and Strategic Reactivity
From a synthetic chemistry perspective, this compound is valuable precisely because of the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro and nitrile groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution.
A common laboratory-scale synthesis involves the reaction of 3-nitro-4-bromoanisole with cuprous cyanide in a polar aprotic solvent like dimethylformamide (DMF). This reaction, a Rosenmund-von Braun reaction, is a classic method for introducing a nitrile group onto an aryl halide. The choice of a copper(I) salt is critical as it facilitates the displacement of the bromide with cyanide.
Caption: General workflow for the synthesis of this compound.
The resulting product is a versatile intermediate. For instance, the nitro group can be selectively reduced to an amine, which can then undergo cyclization reactions. This specific transformation is a cornerstone of the synthesis pathway for quinazolin-4(3H)-ones.[1]
Section 3: A Practical Interpretation of the Material Safety Data Sheet (MSDS)
The MSDS for this compound contains critical information that must be translated into actionable laboratory practices. This section deconstructs the key safety data into a practical guide for the research scientist.
Hazard Identification and GHS Classification
The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the required precautions.
| GHS Classification | Hazard Code | Description | Practical Implication |
| Skin Irritation | H315 | Causes skin irritation. | Prolonged or repeated skin contact must be avoided. Impervious gloves are mandatory. |
| Eye Irritation | H319 | Causes serious eye irritation. | Chemical safety goggles or a face shield must be worn at all times when handling. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. |
digraph "Hazard_Relationship" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; H315 [label="H315: Skin Irritant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H319 [label="H319: Eye Irritant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H335 [label="H335: Respiratory Irritant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPE [label="Mandatory PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gloves [label="Gloves", fillcolor="#34A853", fontcolor="#FFFFFF"]; Goggles [label="Goggles/Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; FumeHood [label="Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"];
Compound -> {H315, H319, H335} [label="causes"]; H315 -> Gloves; H319 -> Goggles; H335 -> FumeHood; {Gloves, Goggles, FumeHood} -> PPE [color="#5F6368"]; }
Caption: Logical relationship between compound hazards and required primary controls.
Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls and PPE are the primary barriers to exposure. The choice of PPE is directly informed by the hazard classifications.[4][5]
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Essential for preventing inhalation of the solid particulate, addressing the H335 respiratory hazard. |
| Eye/Face Protection | Safety goggles with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield. | Protects against accidental splashes or dust getting into the eyes, mitigating the H319 serious eye irritation hazard.[6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact, addressing the H315 skin irritation hazard. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher if engineering controls are insufficient or during spill cleanup. | Provides an additional layer of protection against inhalation, particularly when weighing or transferring the solid.[7] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[8] |
Protocols for Safe Handling and Storage
Handling Protocol:
-
Preparation: Before handling, ensure the designated work area (chemical fume hood) is clean and uncluttered. Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use anti-static weigh boats to prevent dispersal of the fine powder.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7] Do not eat, drink, or smoke in the handling area.[9]
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
Compatibility: Store away from strong oxidizing agents and incompatible materials.[10]
-
Classification: The compound is a combustible solid (Storage Class 11). This means it should not be stored with flammable liquids or gases.
Emergency & First Aid Procedures
Rapid and correct first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on standard MSDS recommendations.[11]
Caption: Decision workflow for first aid response to accidental exposure.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can also be used to cool fire-exposed containers.[12]
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products like carbon oxides, nitrogen oxides, and hydrogen cyanide.[12][10]
Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or dispersal of the dust. Avoid creating dust clouds.
-
Clean-up: Carefully sweep or vacuum up the spilled solid. Place into a suitable, labeled container for disposal.[9] Do not let the chemical enter drains.[10]
-
Decontaminate: Clean the spill area thoroughly.
Section 4: Relevance and Application in Drug Discovery
The utility of this compound in drug discovery primarily stems from its role as a precursor to more complex heterocyclic systems. As mentioned, it is a key building block for quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[1]
The typical synthetic sequence involves the reduction of the nitro group to an amine, followed by reaction with a formic acid equivalent and subsequent cyclization. This pathway provides access to the core of molecules like Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[13] The methoxy group on the benzonitrile starting material ultimately becomes a key pharmacophoric feature in the final drug molecule, often involved in critical binding interactions with the target protein.
Conclusion
This compound is a compound of significant synthetic utility, particularly for researchers in drug discovery. However, its value is matched by its inherent hazards, namely skin, eye, and respiratory irritation. A comprehensive understanding and diligent application of the safety protocols derived from its MSDS are paramount. By treating the MSDS not as a static document but as a dynamic guide to action—from selecting the correct PPE to planning for emergencies—researchers can harness the synthetic potential of this molecule safely and effectively, paving the way for new scientific discoveries.
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- Reddy, K. et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
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The Strategic Utility of 4-Methoxy-2-nitrobenzonitrile: A Technical Guide for Chemical Innovation
Abstract
This technical guide provides an in-depth analysis of 4-Methoxy-2-nitrobenzonitrile, a versatile chemical intermediate poised for significant applications in pharmaceutical research and materials science. We will explore its fundamental physicochemical properties, reactivity, and its pivotal role as a precursor in the synthesis of high-value compounds, particularly heterocyclic scaffolds with pronounced biological activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Architectural Potential of a Multifunctional Scaffolding
This compound is a polysubstituted aromatic compound featuring a strategic arrangement of a methoxy, a nitro, and a nitrile group on a benzene ring. This unique combination of electron-donating and electron-withdrawing functionalities imparts a nuanced reactivity profile, making it a valuable building block in modern organic synthesis. The presence of these distinct reactive sites allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. While its direct applications are limited, its true potential is realized when it is employed as a key intermediate in multi-step synthetic pathways, most notably in the generation of pharmacologically relevant heterocyclic systems.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 38469-83-9 | [1][2] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Crystalline Powder | [1] |
| Melting Point | 137-140 °C | [1][2] |
| Boiling Point | 364.5 ± 27.0 °C (Predicted) | [1] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 174.3 °C | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[3]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[2]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3]
Synthetic Pathways and Core Reactivity
The synthetic utility of this compound is primarily dictated by the reactivity of its nitro and nitrile functionalities.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 3-nitro-4-bromoanisole with cuprous cyanide in a suitable solvent like dimethylformamide (DMF).[2]
Caption: Synthesis of this compound.
Key Reaction: Reduction of the Nitro Group
A foundational transformation of this compound is the selective reduction of the nitro group to an amine, yielding 2-amino-4-methoxybenzonitrile. This reaction is a critical gateway to a vast array of heterocyclic compounds.
This protocol is based on established methods for the reduction of aromatic nitro groups.[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 equivalents) in concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude 2-amino-4-methoxybenzonitrile can be further purified by column chromatography or recrystallization.
Caption: Reduction of the nitro group.
Application in Pharmaceutical Research: A Gateway to Bioactive Heterocycles
The primary and most compelling application of this compound lies in its use as a precursor for the synthesis of quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
Synthesis of Quinazolin-4(3H)-ones
The reduction product of this compound, 2-amino-4-methoxybenzonitrile, is an ideal starting material for the construction of the quinazoline ring system. The ortho-disposed amino and cyano groups can undergo cyclization with a variety of one-carbon synthons.
A one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, involving reduction followed by cyclization.[5] A general procedure for the cyclization of the intermediate 2-aminobenzonitrile is as follows:
-
Reaction Setup: In a suitable reaction vessel, the 2-aminobenzonitrile derivative is treated with a one-carbon source, such as formic acid, and a dehydrating agent.
-
Cyclization: The reaction mixture is heated to drive the cyclization and formation of the quinazolinone ring.
-
Isolation: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by purification.
Caption: Pathway to quinazoline synthesis.
Case Study: Relevance to the Synthesis of Gefitinib (Iressa®)
A compelling illustration of the synthetic potential of this class of compounds is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[5] While the reported industrial synthesis utilizes a more substituted analogue, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, the core chemical transformations are directly applicable to derivatives of this compound.[5] The synthesis involves the reduction of the nitro group followed by cyclization to form the quinazolinone core, which is then further functionalized to yield the final drug molecule.
Potential Applications in Materials Science
The unique electronic properties imparted by the substituent groups on this compound suggest its potential utility in the field of materials science, particularly in the synthesis of functional dyes and polymers.
Precursor for Azo Dyes
Following the reduction of the nitro group to an amine, the resulting 2-amino-4-methoxybenzonitrile can be diazotized and coupled with various aromatic compounds to produce azo dyes. The methoxy and cyano groups can modulate the color and lightfastness properties of the resulting dyes. While specific examples utilizing this exact molecule are not prevalent in the literature, the synthesis of azo dyes from substituted anilines is a well-established and versatile methodology.[6]
Monomer for High-Performance Polymers
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for polymerization reactions. The rigid aromatic core of this compound could be incorporated into polymer backbones to enhance thermal stability and mechanical strength. Analogous benzonitrile-containing monomers have been explored for the creation of high-performance polymers with applications in electronics and aerospace.
Conclusion
This compound is a chemical intermediate of considerable strategic importance. Its true value is unlocked through its transformation into more complex molecular architectures. The well-established pathway to quinazoline derivatives underscores its immediate relevance to medicinal chemistry and drug discovery. Furthermore, its functional group array opens up intriguing possibilities for the development of novel materials. This guide has provided a comprehensive overview of its properties, reactivity, and potential applications, with the aim of inspiring further research and innovation in both academic and industrial settings.
References
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- Venkatesh, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate.
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- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
- Synthesis and Characteristics of Some Organic Dyes. Prime Scholars.
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An In-depth Technical Guide to Purity Standards for Research-Grade 4-Methoxy-2-nitrobenzonitrile
Foreword: The Imperative of Purity in Scientific Discovery
In the landscape of research and drug development, the integrity of every component is paramount. The starting materials and intermediates used in the synthesis of novel chemical entities are the foundational pillars upon which reliable, reproducible, and meaningful results are built. 4-Methoxy-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical and bioactive molecules, is no exception. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised data, ultimately jeopardizing the validity of a research endeavor.[1] This guide offers a comprehensive framework for defining, assessing, and maintaining the purity of research-grade this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to ensure the quality and integrity of their work.
Defining the "Research-Grade" Standard
The term "research-grade" is not governed by a single, universal monograph but rather by a consensus within the scientific community that demands a high degree of chemical purity, typically ≥98% . However, the ultimate acceptance criteria are intrinsically linked to the specific application. While a 98% purity might suffice for initial screening assays, later-stage development, particularly in pharmaceutical synthesis, may necessitate purity levels exceeding 99.5%. The critical consideration is not just the percentage of the main component but also the identity and quantity of any impurities, as these can disproportionately affect downstream processes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38469-83-9 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [3][4] |
| Molecular Weight | 178.14 g/mol | [2] |
| Appearance | Off-white to yellow solid | Generic |
| Melting Point | 137-140 °C | [2] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate | Generic |
A Multi-Pronged Approach to Purity Verification
A single analytical technique is insufficient to definitively establish the purity of a compound. A robust purity assessment relies on an orthogonal approach, employing multiple analytical methodologies that measure different physicochemical properties of the molecule. This ensures that a wide spectrum of potential impurities—isomeric, volatile, non-volatile, and residual starting materials—are detected and quantified.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for quantifying the main component and detecting non-volatile impurities.[5] A reverse-phase method is typically employed for a compound with the polarity of this compound.
The Causality Behind the Method: The C18 stationary phase provides a nonpolar environment. A polar mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile, is used for elution. The main compound and its impurities will partition differently between the stationary and mobile phases based on their polarity, leading to separation.[6] Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can protonate acidic silanols on the column, improving peak shape.[5] UV detection is ideal as the aromatic and nitro functionalities of the molecule provide strong chromophores.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.[6]
-
-
Chromatographic Conditions:
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately polar compounds.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a polar base for the gradient and improves peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the compound from the C18 column. |
| Gradient Program | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency.[5] |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity.[7] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading.[7] |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; scan for λmax for higher sensitivity. |
-
Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The limit of quantification (LOQ) for impurities should be established, often around 0.05%.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[8] This is particularly useful for detecting residual solvents or volatile by-products from the synthesis.
The Causality Behind the Method: The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries.[9]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.[5]
-
Sample Preparation:
-
Dissolve the sample in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.
-
Adjust the concentration to approximately 100 µg/mL.
-
-
Chromatographic Conditions:
Table 3: Example GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm) | Provides good separation for a wide range of volatile organic compounds.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS.[5] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | Initial 100°C (2 min), ramp 10°C/min to 280°C (10 min) | A general-purpose program to separate compounds with varying boiling points.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns.[5] |
| Mass Range | m/z 40-500 | Covers the expected mass range of the parent compound and potential impurities. |
Structural Confirmation and Quantitative NMR (qNMR)
While HPLC and GC-MS are excellent for separation and detection, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.[10]
-
¹H NMR: Confirms the proton environment, including the number of protons, their connectivity, and chemical environment. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity of the sample without the need for a reference standard of the analyte itself.
The Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the specific resonance frequencies of nuclei like ¹H and ¹³C can be measured. These frequencies are highly sensitive to the local chemical environment, providing detailed structural information.[10]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[5]
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra using standard pulse programs.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative ¹H NMR to allow for full magnetization recovery, ensuring signal integrals are directly proportional to the number of protons.
-
Functional Group Verification with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. While not a primary tool for quantification, it serves as an excellent identity check.[5]
Expected Characteristic Absorptions for this compound:
-
~2230 cm⁻¹: C≡N (nitrile) stretch
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group (NO₂)
-
~1250 cm⁻¹: C-O (ether) stretch
-
~3100-3000 cm⁻¹: Aromatic C-H stretches
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretches
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for the consistent and reliable assessment of each batch of research-grade material.
Sources
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- 2. This compound 98 38469-83-9 [sigmaaldrich.com]
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- 7. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Methoxy-2-nitrobenzonitrile from 4-Methoxyaniline
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methoxy-2-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-stage process commencing with the nitration of a protected 4-methoxyaniline intermediate to yield 4-methoxy-2-nitroaniline, followed by a robust Sandmeyer cyanation reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization.
Introduction and Strategic Overview
This compound is a key chemical intermediate whose structure incorporates a versatile nitrile group, a methoxy substituent, and a nitro group, offering multiple avenues for further functionalization. Benzonitrile derivatives are integral to the development of various therapeutic agents, including enzyme inhibitors.[1] The synthesis outlined herein employs the classic and reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[2][3]
The overall synthetic pathway from the commercially available 4-methoxyaniline involves three conceptual stages:
-
Protection and Nitration: To ensure regioselective nitration at the C2 position (ortho to the amino group) and prevent oxidative side-reactions, the amino group of 4-methoxyaniline is typically first protected (e.g., via acetylation). The resulting N-(4-methoxyphenyl)acetamide is then nitrated. Subsequent hydrolysis removes the protecting group to yield the crucial intermediate, 4-methoxy-2-nitroaniline.[4][5]
-
Diazotization: The primary amine of 4-methoxy-2-nitroaniline is converted into a reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[6]
-
Sandmeyer Cyanation: The aryl diazonium salt is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to yield the final product.[7][8]
This document will focus on the detailed execution of the Diazotization and Sandmeyer Cyanation steps (Stages 2 and 3), as this transformation is the core of the synthesis.
Reaction Mechanism: The Sandmeyer Transformation
The Sandmeyer reaction is a powerful radical-nucleophilic aromatic substitution (SRNAr).[2] The transformation from the aryl amine to the benzonitrile proceeds via two primary mechanistic steps:
Step A: Formation of the Aryl Diazonium Salt First, sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 4-methoxy-2-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.[6][7] This process must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable and can decompose explosively at higher temperatures.
Step B: Copper-Catalyzed Cyanation The cyanation is initiated by a single-electron transfer from the copper(I) catalyst (CuCN) to the diazonium salt.[2][7] This electron transfer results in the formation of an aryl radical and the release of inert nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The aryl radical then reacts with the copper(II) species in the presence of the cyanide ion to form the final this compound product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[2][9]
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the experimental procedure.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
| Reagents & Solvents | CAS Number | Molecular Weight ( g/mol ) |
| 4-Methoxy-2-nitroaniline | 96-96-8 | 168.15 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 |
| Hydrochloric Acid (HCl, conc.) | 7647-01-0 | 36.46 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Sodium Sulfate (Na₂SO₄, anhyd.) | 7757-82-6 | 142.04 |
| Deionized Water | 7732-18-5 | 18.02 |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Filtration apparatus
-
Fume hood
Reagent Stoichiometry
| Reagent | Moles (mol) | Equivalents | Amount |
| 4-Methoxy-2-nitroaniline | 0.05 | 1.0 | 8.41 g |
| Hydrochloric Acid (conc.) | 0.15 | 3.0 | ~12.5 mL |
| Sodium Nitrite | 0.055 | 1.1 | 3.80 g |
| Copper(I) Cyanide | 0.06 | 1.2 | 5.37 g |
| Sodium Cyanide | 0.12 | 2.4 | 5.88 g |
Detailed Experimental Protocol
Part A: Diazotization of 4-Methoxy-2-nitroaniline
-
In a 250 mL three-neck flask, combine 8.41 g (0.05 mol) of 4-methoxy-2-nitroaniline with 50 mL of deionized water.
-
While stirring, slowly add 12.5 mL (0.15 mol) of concentrated hydrochloric acid. The mixture may warm up; ensure all the aniline salt dissolves.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is critical to maintain this temperature range for the stability of the diazonium salt.[10]
-
In a separate beaker, dissolve 3.80 g (0.055 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred aniline solution over 30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution in the ice bath for an additional 20 minutes. Keep this solution cold for immediate use in the next step.
Part B: Sandmeyer Cyanation
-
WORK IN A CERTIFIED FUME HOOD. Prepare the cyanide solution by dissolving 5.37 g (0.06 mol) of copper(I) cyanide and 5.88 g (0.12 mol) of sodium cyanide in 60 mL of deionized water in a 500 mL beaker or flask. Gentle warming may be required to facilitate dissolution. Note: The excess sodium cyanide is used to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻.
-
Cool the cyanide solution to 0–5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold cyanide solution. A thick precipitate may form.
-
Control the rate of addition to manage the evolution of nitrogen gas. After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Then, gently heat the mixture to 50–60 °C for one hour to ensure the reaction goes to completion. The color should darken, and gas evolution will cease.
Part C: Product Work-up and Purification
-
Cool the reaction mixture back to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Product Characterization
| Property | Expected Result |
| Appearance | Yellow to orange solid[1] |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol [11] |
| Melting Point | 137-140 °C |
| Purity (by HPLC) | >98% after recrystallization |
| Yield | 60-75% (typical) |
Critical Safety Considerations: Handling Cyanide Compounds
SODIUM CYANIDE AND COPPER(I) CYANIDE ARE EXTREMELY TOXIC AND CAN BE FATAL IF INGESTED, INHALED, OR ABSORBED THROUGH THE SKIN. [12] All handling must be performed by trained personnel in a well-ventilated, certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical splash goggles with a face shield.[12][13]
-
Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[14] Ensure all cyanide waste streams are kept basic.
-
Designated Work Area: Designate a specific area within the fume hood for handling cyanides.[12]
-
Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][16] For inhalation, move the individual to fresh air and seek emergency medical help.[15] Have a cyanide antidote kit available and ensure personnel are trained in its use, in accordance with your institution's safety policy.
-
Waste Disposal: Cyanide waste is classified as P-listed acute hazardous waste.[12] Collect all aqueous and solid cyanide waste in a dedicated, clearly labeled, and sealed container. The waste must be kept basic (pH > 10) to prevent HCN generation. Dispose of it through your institution's hazardous waste management program.
References
- Moss, M. A., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine. [Link]
- Princeton University. (2015). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from Princeton University Environmental Health & Safety. [Link]
- Reichert, D. E., et al. (2016). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates.
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
- ICSC. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- Taylor & Francis Online. (2015). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors.
- Quora. (n.d.). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Sugar.
- The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling.
- Organic Letters. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.
- SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
- CDC Stacks. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 9. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. taekwang.co.kr [taekwang.co.kr]
Synthetic route for 4-amino-2-methoxybenzonitrile using 4-Methoxy-2-nitrobenzonitrile
An In-Depth Guide to the Synthesis of 4-amino-2-methoxybenzonitrile via Catalytic Hydrogenation of 4-Methoxy-2-nitrobenzonitrile
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-amino-2-methoxybenzonitrile, a key building block in medicinal chemistry and materials science. The described synthetic route focuses on the selective reduction of the nitro group of this compound using catalytic hydrogenation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure a reproducible and high-yield synthesis.
Introduction and Strategic Importance
4-amino-2-methoxybenzonitrile is a valuable substituted aniline derivative. The strategic placement of its amino, methoxy, and nitrile functional groups makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including kinase inhibitors, and other pharmacologically active agents. The conversion of the commercially available this compound[1][2] into the desired amino compound is a critical transformation.
The chosen method, catalytic hydrogenation, is a cornerstone of industrial and laboratory synthesis due to its high efficiency, clean reaction profile, and operational simplicity. This protocol utilizes palladium on carbon (Pd/C) as the catalyst, a robust and highly effective choice for the selective reduction of aromatic nitro groups without affecting the nitrile functionality under controlled conditions.[3][4]
Mechanistic Rationale and Reaction Scheme
The core of this synthesis is the selective reduction of an aromatic nitro group to a primary amine.
Reaction: this compound → 4-amino-2-methoxybenzonitrile
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst. The reaction proceeds through a series of steps on the catalyst surface:
-
Adsorption: Both the hydrogen gas and the nitro compound are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the palladium surface.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final N-O bond cleavage yields the primary amine (-NH₂).
-
Desorption: The final product, 4-amino-2-methoxybenzonitrile, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
A key consideration is the potential for over-reduction of the nitrile (-C≡N) group, which can lead to benzylamine or other byproducts.[5][6] The choice of catalyst and mild reaction conditions (room temperature, moderate hydrogen pressure) are crucial to ensure high selectivity for the nitro group reduction.[3]
Detailed Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis and includes self-validating checkpoints for reaction monitoring.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Recommended Purity |
| This compound | C₈H₆N₂O₃ | 178.14 | 38469-83-9 | ≥98% |
| Palladium on Carbon (10 wt. %) | Pd/C | - | 7440-05-3 | Degussa type, 50% wet |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | ≥99.8% |
| Hydrogen Gas | H₂ | 2.02 | 1333-74-0 | High Purity (≥99.99%) |
| Celite® 545 | - | - | 68855-54-9 | Filtration Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with a regulator
-
Hydrogen balloon (heavy-walled) or Parr hydrogenation apparatus
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Reaction Setup and Inerting
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.06 mmol).
-
Add anhydrous methanol (100 mL) to dissolve the starting material. Stir until a clear solution is formed.
-
Fit the flask with a gas inlet adapter and a condenser (with an outlet to a bubbler). Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove atmospheric oxygen.
Step 2: Catalyst Addition
-
Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (0.50 g, 10 wt. % of starting material, ~50% wet). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Ensure the catalyst is added carefully and the system remains inert.
-
The mixture will immediately turn black.
Step 3: Hydrogenation
-
Stop the inert gas flow. Evacuate the flask briefly and backfill with hydrogen gas from a balloon. Repeat this purge-backfill cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Maintain a slight positive pressure of hydrogen (indicated by the inflated balloon) and stir the reaction mixture vigorously at room temperature (20-25 °C). Vigorous stirring is essential to ensure efficient gas-liquid-solid mixing.
Step 4: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot (a few drops) of the reaction mixture, filtering it through a small plug of cotton or Celite in a pipette to remove the catalyst, and spotting it on a TLC plate.
-
Use a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light (254 nm). The starting material will be more nonpolar (higher Rf) than the highly polar amine product (lower Rf).
-
The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).
Step 5: Work-up and Isolation
-
Once the reaction is complete, carefully purge the flask with inert gas for 15 minutes to remove all residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Safety Note: The catalyst on the filter paper can be pyrophoric upon drying. Quench the filter cake immediately with plenty of water before disposal.
-
Wash the filter cake thoroughly with additional methanol (2 x 25 mL) to recover any adsorbed product.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator. This will yield the crude product as a solid.
Step 6: Purification
-
The crude 4-amino-2-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-2-methoxybenzonitrile.
Characterization and Expected Results
-
Appearance: Off-white to light brown crystalline solid.
-
Yield: Typically >90% after purification.
-
Characterization:
-
¹H NMR: Expect the appearance of a broad singlet corresponding to the -NH₂ protons (typically around δ 4.0-5.0 ppm, solvent dependent) and characteristic shifts in the aromatic protons compared to the starting material.
-
IR Spectroscopy: Look for the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region and the disappearance of the characteristic NO₂ stretching bands (approx. 1530 and 1350 cm⁻¹). The nitrile (C≡N) stretch should remain around 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₈H₈N₂O, MW = 148.16).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor stirring/mass transfer. 4. Reaction time too short. | 1. Use fresh, high-quality catalyst. 2. Ensure the hydrogen balloon remains inflated or check the pressure on the Parr apparatus. 3. Increase the stirring rate. 4. Extend the reaction time and continue monitoring by TLC. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during filtration. 3. Product loss during recrystallization. | 1. See above. 2. Wash the Celite pad and catalyst thoroughly with the reaction solvent. 3. Optimize the recrystallization solvent system and minimize transfers. |
| Presence of Impurities | 1. Over-reduction of the nitrile group. 2. Incomplete removal of the catalyst. 3. Contamination from solvents. | 1. This is less common with Pd/C under these conditions but possible. Consider using a more selective catalyst if this is a persistent issue. 2. Ensure a thick, well-packed Celite pad is used for filtration. 3. Use high-purity, anhydrous solvents. |
Safety and Handling
-
Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is properly secured.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it immediately with water and dispose of it according to institutional guidelines.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile.
- CP Lab Safety. (n.d.). This compound, min 98%. [Link]
- Cerveny, L., & Ruzicka, V. (1980). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Sbornik Vysoke Skoly Chemicko-Technologicke v Praze, C: Organicka Chemie a Technologie, 25, 131-139. [Link]
- Bhattacharjya, G., & Saikia, P. (2012). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst.
- Wang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Zhang, Y., et al. (2022). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering. [Link]
Sources
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- 2. 2-Methoxy-4-nitrobenzonitrile | 101084-96-2 | BEA08496 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Nitration of 4-Methoxybenzonitrile
Abstract
This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 4-Methoxy-2-nitrobenzonitrile via the electrophilic nitration of 4-methoxybenzonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines essential safety precautions. The regioselectivity of the reaction is explained through an analysis of substituent effects on the aromatic ring. Furthermore, this guide includes detailed characterization data for both the starting material and the product to ensure procedural fidelity and product verification.
Introduction: Strategic Importance of this compound
This compound is a valuable bifunctional organic molecule. The presence of the nitrile and nitro groups, along with the methoxy substituent, makes it a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of these functional groups allows for selective transformations, making it a key building block in the construction of heterocyclic compounds and other targeted molecular architectures.
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 4-methoxybenzonitrile. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Mechanistic Insights: The Basis for Regioselectivity
The regiochemical outcome of the nitration of 4-methoxybenzonitrile is dictated by the electronic effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the cyano group (-CN).
-
The Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This resonance stabilization of the carbocation intermediate (the sigma complex) formed during electrophilic attack is strongest for attack at these positions.
-
The Cyano Group (-CN): The cyano group, in contrast, is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.
In the case of 4-methoxybenzonitrile, the powerful activating and ortho, para-directing effect of the methoxy group dominates the deactivating and meta-directing effect of the cyano group. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the methoxy group. Since the para position is already occupied by the cyano group, the nitration occurs at one of the two equivalent ortho positions, leading to the formation of this compound as the major product.
Figure 1: Conceptual workflow of the nitration of 4-methoxybenzonitrile.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxybenzonitrile | ≥98% | Sigma-Aldrich | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Handle with extreme care. |
| Concentrated Nitric Acid (HNO₃) | 68-70% | VWR | Handle with extreme care. |
| Deionized Water | - | - | For workup. |
| Crushed Ice | - | - | For workup. |
| Ethanol | Reagent Grade | - | For recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | - | For extraction. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions
-
This reaction is highly exothermic and involves the use of corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [1]
-
The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a strong oxidizing agent. Prepare it by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. [2]
-
Never add water to concentrated acids, as this can cause a violent exothermic reaction and splashing. [1]
-
In case of skin contact with the acid mixture, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a clean, dry 50 mL beaker, place 15 mL of concentrated sulfuric acid.
-
Cool the beaker in an ice-salt bath to below 10 °C.
-
Slowly, and with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid.
-
Keep the nitrating mixture in the ice bath until ready to use.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methoxybenzonitrile in 20 mL of concentrated sulfuric acid.
-
Cool this solution in an ice-salt bath to 0-5 °C.
-
-
Nitration:
-
While maintaining the temperature of the 4-methoxybenzonitrile solution between 0-5 °C, slowly add the pre-cooled nitrating mixture dropwise from a dropping funnel over a period of 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.
-
-
Work-up and Isolation:
-
In a 500 mL beaker, place approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. A precipitate will form.
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.
-
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield
The typical yield for this reaction is in the range of 75-85%.
Characterization
Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 57-59 | White crystalline solid |
| This compound | C₈H₆N₂O₃ | 178.14 | 137-140 | Yellow crystalline solid |
Spectroscopic Data
4-Methoxybenzonitrile (Starting Material)
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.[3]
-
IR (KBr, cm⁻¹): 2220 (C≡N stretch), 1605, 1510 (aromatic C=C stretch), 1260 (C-O stretch).
This compound (Product)
-
¹H NMR (CDCl₃): δ 7.85 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 7.25 (dd, J = 8.8, 2.4 Hz, 1H), 4.00 (s, 3H).
-
¹³C NMR (CDCl₃): δ 163.0, 140.1, 134.5, 125.0, 118.5, 116.8, 112.3, 57.0.
-
IR (KBr, cm⁻¹): 2235 (C≡N stretch), 1530, 1350 (NO₂ stretch), 1610, 1580 (aromatic C=C stretch), 1270 (C-O stretch).
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of this compound from 4-methoxybenzonitrile. The regioselectivity of the reaction is well-defined by the powerful directing effect of the methoxy group. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure. The provided characterization data will aid in the verification of the final product's identity and purity.
References
- Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 4-Methoxybenzonitrile.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound(38469-83-9) 1H NMR.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- The Royal Society of Chemistry. (n.d.). 4.
- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum.
- PubMed. (n.d.).
- Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE.
- PubChemLite. (n.d.). This compound (C8H6N2O3).
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Lookchem. (n.d.). Cyano and Nitro Group Effect on the Rate of Methoxy Denitration Reaction in the Pyrrole and Benzene Ring.
- Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ResearchGate. (2021, February 4).
- Alzchem Group. (n.d.). 4-Methoxybenzonitrile.
Sources
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Methoxy-2-nitrobenzonitrile for the Synthesis of Biaryl Scaffolds
Introduction: The Strategic Importance of Biaryl Nitriles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in pharmaceutical development where the construction of complex molecular architectures is paramount.[1]
This guide focuses on a specific, yet highly valuable substrate: 4-Methoxy-2-nitrobenzonitrile . This molecule is an attractive building block for several reasons. The biaryl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The nitrile group is a versatile functional handle; it can serve as a bioisostere for other functional groups, enhance binding affinity through polar interactions, and block sites of metabolic degradation.[4][5] The electron-withdrawing nature of both the nitrile and the ortho-nitro group significantly influences the electronic properties of the aromatic ring, presenting both challenges and opportunities for cross-coupling strategies.
This document provides a detailed exploration of the reaction mechanism, key optimization parameters, and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, enabling researchers to efficiently synthesize complex biaryl compounds for drug discovery pipelines.[6][7]
The Reaction Mechanism: A Symphony of Catalysis
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[2][8][9] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst reacts with the aryl halide (in this case, an activated form of this compound, assuming it has a halide or triflate leaving group) in a step that breaks the carbon-halogen bond and oxidizes the metal center from Pd(0) to Pd(II).[1][2] This is often the rate-determining step of the entire cycle.[2]
-
Transmetalation : This step involves the transfer of the organic substituent from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex.[1][2] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center, displacing the halide.[10][11][12][13] The choice of base is therefore a critical parameter that directly influences the rate and efficiency of this step.[10]
-
Reductive Elimination : In the final step, the two organic groups (the one from the original aryl halide and the one from the boronic acid) coupled on the Pd(II) center are eliminated to form the new C-C bond of the desired biaryl product.[1][8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling an electron-deficient substrate like this compound depends on the careful selection of several key parameters.
-
Palladium Catalyst & Ligand : The choice of catalyst and ligand is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[8] For electron-deficient aryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly enhance catalytic activity by promoting the oxidative addition step and stabilizing the catalytic species.[14]
-
Base Selection : The base is critical for activating the boronic acid.[10] Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices, offering a good balance of reactivity and tolerance for various functional groups.[10][14] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective for more challenging couplings.[15]
-
Solvent System : The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is typical.[9] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[9][15] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Boronic Acid/Ester Partner : A wide range of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available or readily synthesized. For initial screenings, simple partners like phenylboronic acid or p-tolylboronic acid are recommended.
-
Temperature : Reaction temperatures can range from room temperature to over 100 °C. For activated substrates, reactions often proceed efficiently at moderate temperatures (60-90 °C). Microwave heating can also be employed to significantly reduce reaction times.[16][17]
Data Presentation: Condition Screening Summary
The following table illustrates representative conditions for the coupling of an aryl bromide with various boronic acids, demonstrating the impact of different parameters.
| Entry | Aryl Bromide Partner | Base (equiv) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ (2.0) | Pd(OAc)₂ (2) | SPhos (4) | Dioxane/H₂O | 90 | 95 |
| 2 | 4-Tolylboronic acid | K₂CO₃ (2.0) | Pd(PPh₃)₄ (5) | - | Toluene/H₂O | 100 | 88 |
| 3 | 3-Pyridylboronic acid | Cs₂CO₃ (2.5) | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Dioxane/H₂O | 100 | 91 |
| 4 | 4-Formylphenylboronic acid | K₃PO₄ (2.0) | PdCl₂(dppf) (3) | - | DMF/H₂O | 85 | 85 |
Note: Data is illustrative and compiled from general knowledge of Suzuki reactions. Yields are highly dependent on the specific substrates and precise reaction conditions.
Detailed Experimental Protocol
This protocol describes the synthesis of 4'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carbonitrile from 4-bromo-2-nitrobenzonitrile (as a stand-in for the topic compound, which would require activation to a halide/triflate) and 4-methylphenylboronic acid. The principles are directly applicable.
Materials & Reagents:
-
4-Bromo-2-nitrobenzonitrile (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure:
-
Vessel Preparation : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrobenzonitrile (e.g., 227 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Catalyst Addition : In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the reaction flask.
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.
-
Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black, which is indicative of the formation of the active Pd(0) species.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 2 hours) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-Up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing valuable biaryl nitrile scaffolds. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point for the synthesis of diverse compound libraries, accelerating efforts in modern drug discovery and development.
References
- Suzuki, A. (1979). Cross-coupling reactions of organoboranes: an easy way to C-C bonds.
- Alsina, J., & Puignou, L. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link][11][13]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link][12]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][8]
- BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link][2]
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link][14]
- NRO Chemistry. (2025). Suzuki Coupling. YouTube. [Link][16]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link][19]
- ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link][20]
- NIH.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link][9]
- RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link][18]
- ResearchGate. Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link][15]
- ResearchGate. Application of Nitrile in Drug Design.
- NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link][5]
- Appchem. This compound. Appchem. [Link][23]
- Frontiers. The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology. [Link][6]
- PubMed. The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor. Bioorganic & Medicinal Chemistry Letters. [Link][3]
- Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. [Link][7]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Topic: Strategic Reduction of the Nitro Group in 4-Methoxy-2-nitrobenzonitrile
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Gateway to 2-Amino-4-methoxybenzonitrile
The transformation of 4-Methoxy-2-nitrobenzonitrile to 2-Amino-4-methoxybenzonitrile is a pivotal step in synthetic organic chemistry. The resulting product, an aminobenzonitrile derivative, is a highly valuable building block in medicinal chemistry and materials science.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile moiety, allows for the construction of complex heterocyclic scaffolds, such as quinazolines, which are prominent in targeted therapeutics.[3]
The reduction of an aromatic nitro group is a fundamental transformation, yet its execution requires careful consideration, especially in the presence of other sensitive functional groups like a nitrile. The choice of reducing agent and reaction conditions dictates the chemoselectivity, yield, and scalability of the process. This guide provides an in-depth analysis of various methodologies for this specific reduction, detailing the causality behind procedural choices and offering field-proven protocols.
Physicochemical Properties
| Property | Starting Material: this compound | Product: 2-Amino-4-methoxybenzonitrile |
| Molecular Formula | C₈H₆N₂O₃[4] | C₈H₈N₂O[5] |
| Molecular Weight | 178.15 g/mol | 148.17 g/mol [5] |
| Appearance | Typically a yellow to off-white solid | Solid, color may vary based on purity |
| CAS Number | 101084-96-2 | 38487-85-3[5][6] |
Comparative Analysis of Reduction Methodologies
The successful reduction of this compound hinges on selecting a method that preserves the nitrile functionality. While catalytic hydrogenation is powerful, it carries the risk of over-reduction to a benzylamine or even de-cyanation under harsh conditions.[7][8] Therefore, methods with high chemoselectivity are often preferred.
| Method | Reagents & Conditions | Advantages | Disadvantages & Mitigation |
| Metal-Acid Reduction | Fe / HCl or NH₄Cl in EtOH/H₂O | Low cost, high chemoselectivity (nitrile is stable), robust and scalable.[9][10][11] | Generates significant iron sludge waste, workup can be tedious.[12] Mitigation: Careful filtration through celite. |
| Stannous Chloride Reduction | SnCl₂·2H₂O in EtOH or EtOAc | Mild conditions, excellent functional group tolerance.[10][13] | Stoichiometric tin waste is toxic and costly, quenching can lead to difficult-to-filter tin oxides.[13] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate in MeOH | Avoids high-pressure H₂ gas, mild conditions, generally good selectivity.[14][15] | Catalyst cost, potential for catalyst poisoning. |
| Sodium Dithionite Reduction | Na₂S₂O₄ in H₂O/Solvent mixture | Metal-free, mild, highly chemoselective, and economical.[16][17][18] | Often requires aqueous media which can affect substrate solubility, reaction can be exothermic.[16] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High atom economy, clean reaction with no stoichiometric byproducts.[10][12] | Risk of reducing the nitrile group, requires specialized high-pressure equipment, catalyst is pyrophoric.[7][12] |
Mechanistic Insights & Workflow Diagrams
The choice of methodology is fundamentally a choice between different reaction mechanisms, each with unique implications for selectivity and reaction control.
General Reduction Pathway
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.
Caption: Stepwise reduction from nitro to amine.
Metal-Mediated Reduction Workflow (Fe/HCl)
Metal-acid reductions like the Béchamp reduction (Fe/HCl) are classic, reliable methods. The mechanism involves a series of single-electron transfers (SET) from the metal surface to the nitro group, with protons supplied by the acidic medium.[12] This method is highly tolerant of other reducible groups like nitriles.[9][12]
Caption: Workflow for iron-mediated nitro reduction.
Detailed Experimental Protocols
Safety Precaution: All nitro-group reductions are exothermic and should be conducted with appropriate cooling and monitoring.[19] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Iron Powder Reduction in Acidic Medium
This protocol is a robust and cost-effective method known for its excellent chemoselectivity towards the nitro group.[10][11]
Materials:
-
This compound (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq) or concentrated HCl (catalytic)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of this compound (e.g., 5.0 g, 28.06 mmol, 1.0 eq) and iron powder (e.g., 7.84 g, 140.3 mmol, 5.0 eq) in a 4:1 mixture of Ethanol and Water (e.g., 100 mL).
-
Reaction: Add ammonium chloride (e.g., 7.5 g, 140.3 mmol, 5.0 eq) to the mixture. Heat the reaction to reflux (approx. 80-85 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.[12]
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Washing: Wash the organic layer sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-4-methoxybenzonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[20]
Protocol 2: Sodium Dithionite Reduction
This method provides a mild, metal-free alternative, which is advantageous for synthesizing complex molecules with sensitive functionalities.[16][17] The reaction proceeds via a single-electron transfer mechanism from the sulfur dioxide radical anion (•SO₂⁻).[16]
Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve this compound (e.g., 5.0 g, 28.06 mmol, 1.0 eq) in a suitable solvent like ethanol or THF in a round-bottom flask.
-
Reagent Addition: In a separate beaker, prepare a solution of sodium dithionite (e.g., 14.6 g, 84.2 mmol, 3.0 eq) in water. Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. An exotherm may be observed.[16]
-
Reaction: Heat the reaction mixture to a gentle reflux (60-70 °C) and stir for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is often complete when the yellow color of the nitro compound fades.
-
Work-up: After completion, cool the mixture to room temperature and remove the organic solvent (ethanol/THF) under reduced pressure.
-
Extraction: Extract the remaining aqueous residue three times with ethyl acetate.[16]
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product.
-
Purification: Purify as described in Protocol 1.
Analytical Characterization & Troubleshooting
-
Reaction Monitoring: Use TLC with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product amine is typically more polar than the starting nitro compound and will have a lower Rf value. UV visualization is effective for these aromatic compounds.
-
Purification: For column chromatography, smearing or "tailing" of the amine product on silica gel can occur due to interaction with acidic silanol groups.[20] This can be suppressed by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent.[20]
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. In the IR spectrum, look for the appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹) and the disappearance of the characteristic N-O stretching bands of the nitro group (approx. 1580 cm⁻¹ and 1330 cm⁻¹).[1]
References
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem.
- Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
- Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. [Link]
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - ResearchG
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchG
- Explain the mechanism of reaction of nitrobenzene with Sn/HCl - Sarthaks eConnect. [Link]
- The results of the catalytic transfer hydrogenation of nitro compounds - ResearchG
- Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Nitro Reduction - Common Conditions - Organic Chemistry D
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight - CORE. [Link]
- Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- This compound (C8H6N2O3) - PubChemLite. [Link]
- Hydrogenation of nitrobenzonitriles using Raney nickel c
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- 5. 38487-85-3 Cas No. | 2-Amino-4-methoxybenzonitrile | Matrix Scientific [matrixscientific.com]
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Application Notes and Protocols for 4-Methoxy-2-nitrobenzonitrile in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 4-Methoxy-2-nitrobenzonitrile
This compound is a versatile aromatic building block characterized by a unique arrangement of functional groups: a methoxy group, a nitro group, and a nitrile moiety on a benzene ring. This trifunctional nature makes it a highly valuable precursor in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceuticals. The electron-withdrawing properties of the nitro and nitrile groups activate the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into an amino group, opening pathways for various cyclization reactions. The methoxy group, on the other hand, influences the regioselectivity of these reactions and can be a key feature in the final target molecule.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of medicinally relevant quinazoline and benzofuran scaffolds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causal factors behind experimental choices, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.
Hazard Identification:
This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), eye shields or safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[3]
-
Ingestion: If swallowed, call a physician immediately. Clean mouth with water. Do not induce vomiting.[3]
Application I: Synthesis of Quinazolin-4(3H)-ones - A Gateway to Anticancer Agents
One of the most significant applications of this compound lies in its role as a precursor for the synthesis of quinazolin-4(3H)-ones. This heterocyclic core is a prominent feature in a number of biologically active compounds, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, used in cancer therapy. The following sections detail a robust one-pot protocol for the conversion of a this compound derivative to a key quinazolinone intermediate.
Mechanistic Rationale: A Domino Reaction Cascade
The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones proceeds through a fascinating domino reaction sequence. This one-pot transformation elegantly combines several key steps:
-
Reduction of the Nitro Group: The process is initiated by the reduction of the nitro group to an amine. This is a critical step that transforms the electron-withdrawing nitro group into a nucleophilic amino group, poised for cyclization.
-
In situ Formylation: The newly formed amino group is then formylated in the same reaction vessel.
-
Cyclization and Tautomerization: The formylated intermediate undergoes an intramolecular cyclization, driven by the proximity of the formyl group and the nitrile. Subsequent tautomerization leads to the stable quinazolin-4(3H)-one ring system.
Caption: One-pot synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles.
Detailed Protocol: One-Pot Synthesis of a Gefitinib Precursor
This protocol describes the synthesis of 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one, a key intermediate in the synthesis of Gefitinib, starting from the corresponding 2-nitrobenzonitrile derivative.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | 321.33 | 10 | 3.21 g |
| 80% Hydrazine hydrate | 50.06 | - | As required |
| Ferric chloride (FeCl₃) | 162.20 | catalytic | - |
| Formic acid (HCOOH) | 46.03 | - | As required |
| Hydrochloric acid (HCl) | 36.46 | - | As required |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | As required |
| Water | 18.02 | - | As required |
Step-by-Step Procedure:
-
To a solution of 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile (10 mmol) in a suitable solvent, add a catalytic amount of ferric chloride.
-
To this mixture, add 80% hydrazine hydrate dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and add a mixture of formic acid and hydrochloric acid.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with sodium bicarbonate until the pH reaches 7.0.
-
The resulting precipitate is filtered, washed with water, and dried to afford 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one. The reported yield for this one-pot conversion is approximately 60%.
Application II: Synthesis of Benzofurans - A Versatile Heterocyclic Scaffold
Benzofurans are a class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. This compound can serve as a valuable starting material for the synthesis of substituted benzofurans. A common strategy involves the reduction of the nitro group to an amine, followed by a sequence of reactions to construct the furan ring.
Synthetic Strategy: From Aminobenzonitrile to Benzofuran
A plausible and efficient route to 2-arylbenzofurans from 2-amino-4-methoxybenzonitrile (the reduced form of our title compound) involves a multi-step sequence that can often be performed in a one-pot fashion.
-
Diazotization: The primary amino group of 2-amino-4-methoxybenzonitrile is converted to a diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed to the corresponding phenol (2-cyano-5-methoxyphenol).
-
O-Arylation/Alkylation: The phenolic hydroxyl group is then subjected to an O-arylation or O-alkylation with a suitable partner containing a leaving group and an adjacent methylene group.
-
Intramolecular Cyclization: Finally, an intramolecular cyclization is triggered, often under basic or palladium-catalyzed conditions, to form the benzofuran ring.
Caption: A general synthetic workflow for the preparation of benzofurans from this compound.
Illustrative Protocol: Synthesis of a 2-Arylbenzofuran Derivative
This protocol outlines a general procedure for the synthesis of a 2-arylbenzofuran derivative starting from 2-amino-4-methoxybenzonitrile.
Table 2: Reagents and Materials for Benzofuran Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Notes |
| 2-Amino-4-methoxybenzonitrile | 148.16 | Prepared by reduction of the nitro compound. |
| Sodium nitrite (NaNO₂) | 69.00 | For diazotization. |
| Sulfuric acid (H₂SO₄) | 98.08 | For diazotization and hydrolysis. |
| Methyl α-bromophenylacetate | 229.07 | For O-alkylation. |
| Potassium carbonate (K₂CO₃) | 138.21 | Base for O-alkylation. |
| Dimethylformamide (DMF) | 73.09 | Solvent. |
| Acetic anhydride (Ac₂O) | 102.09 | For cyclization. |
| Sodium acetate (NaOAc) | 82.03 | Base for cyclization. |
Step-by-Step Procedure:
Part A: Synthesis of 2-(2-Formyl-4-methoxyphenoxy)-2-phenylacetic acid
-
Reduction of this compound: Reduce this compound to 2-amino-4-methoxybenzonitrile using a standard procedure, such as catalytic hydrogenation with Pd/C or reduction with iron in acetic acid.
-
Diazotization and Hydrolysis: Dissolve 2-amino-4-methoxybenzonitrile in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition, stir the mixture for 30 minutes, then heat to induce hydrolysis of the diazonium salt to 2-cyano-5-methoxyphenol.
-
O-Alkylation: To a solution of 2-cyano-5-methoxyphenol in DMF, add potassium carbonate and methyl α-bromophenylacetate. Heat the mixture and stir until the reaction is complete (monitored by TLC).
-
Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., with NaOH in methanol/water).
Part B: Cyclization to the Benzofuran
-
A mixture of the carboxylic acid from Part A, anhydrous sodium acetate, and acetic anhydride is heated at 120-125 °C for 4 hours.[4]
-
The reaction mixture is cooled and poured onto ice water.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization to afford the 2-arylbenzofuran.[4]
Further Synthetic Transformations
The strategic placement of functional groups in this compound opens up avenues for other important synthetic transformations beyond the synthesis of quinazolines and benzofurans.
Cross-Coupling Reactions
While direct cross-coupling on this compound is challenging due to the lack of a suitable leaving group, it can be readily converted to a substrate for such reactions. For instance, the diazonium salt intermediate (formed from the corresponding amine) can be converted to an aryl halide (e.g., via a Sandmeyer reaction). This halogenated derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond, enabling the introduction of various aryl or vinyl substituents.
-
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl moiety, a versatile functional group for further transformations.
Ullmann Condensation
Similarly, a halogenated derivative of this compound can be a substrate for Ullmann condensation reactions. This copper-catalyzed reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds, allowing for the synthesis of diaryl ethers, diaryl amines, and diaryl thioethers, respectively.[5]
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its unique combination of a reducible nitro group, a versatile nitrile, and a directing methoxy group provides access to a diverse range of complex molecules. This guide has demonstrated its utility in the efficient synthesis of medicinally important quinazoline and benzofuran cores, providing detailed protocols and mechanistic insights. By understanding the reactivity of this compound and the various transformations it can undergo, researchers and drug development professionals can unlock its full potential in the design and synthesis of novel chemical entities.
References
- Venka, J., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
- Thermo Fisher Scientific. (2025).
- PubChem. (2025). This compound.
- PMC. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- CymitQuimica. (2023). 4-Methoxy-3-(trifluoromethoxy)
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2011).
- Fluorochem. (2024).
- ECHEMI. (2024). 2-methoxy-4-nitrobenzonitrile Formula.
- Sigma-Aldrich. (n.d.). This compound 98.
- PMC. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
- ResearchGate. (2022). Strategies for the diversified synthesis of 2-aminobenzofurans.
- Organic Chemistry Portal. (2008).
- SciSpace. (2013).
- Asian Journal of Organic & Medicinal Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2025).
- PubChem. (2025). 2-Methoxy-4-nitrobenzonitrile.
- Wikipedia. (n.d.). Ullmann reaction.
- PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
- PubMed. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- ResearchGate. (2025). Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans.
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Application Note: A Detailed Protocol for the Chemoselective Reduction of 4-Methoxy-2-nitrobenzonitrile
Introduction: The Strategic Importance of Aromatic Amines
Substituted anilines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility as precursors to a vast array of heterocycles, active pharmaceutical ingredients (APIs), and functional materials necessitates reliable and efficient synthetic routes. The reduction of aromatic nitro compounds stands as one of the most fundamental and widely employed methods for accessing this critical functional group.[1][2]
4-Methoxy-2-nitrobenzonitrile is a valuable starting material, featuring three distinct functional groups: a nitrile, a nitro group, and a methoxy ether. The selective transformation of one group while preserving the others is a common challenge in synthetic chemistry. This application note provides a detailed, field-proven protocol for the chemoselective reduction of the nitro group of this compound to the corresponding amine, 2-Amino-4-methoxybenzonitrile, using Tin(II) chloride dihydrate (SnCl₂·2H₂O). This method is renowned for its mild conditions, excellent functional group tolerance, and high yields, making it a superior choice over catalytic hydrogenation when nitrile group reduction is a concern.[3][4][5]
This guide is designed for researchers and process chemists, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the transformation.
Reagent and Product Overview
A thorough understanding of the physical and chemical properties of the materials involved is paramount for both safety and experimental success.
| Compound | This compound (Starting Material) | 2-Amino-4-methoxybenzonitrile (Product) |
| CAS Number | 38469-83-9 | 7149-67-9 |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₈N₂O |
| Molecular Weight | 178.14 g/mol | 148.16 g/mol |
| Appearance | Yellow to light-brown solid[6] | Off-white to light-yellow solid |
| Melting Point | 137-140 °C | 115-118 °C |
| Solubility | Soluble in ethyl acetate, acetone; sparingly soluble in ethanol | Soluble in ethyl acetate, methanol, DMSO |
Safety and Handling: A Proactive Approach
Safe laboratory practice is non-negotiable. This protocol involves handling hazardous materials, and adherence to established safety guidelines is essential.
-
Hazard Assessment : this compound is classified as an irritant, causing skin and serious eye irritation. Tin(II) chloride is corrosive and can cause severe skin burns and eye damage. Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. The product, 2-Amino-4-methoxybenzonitrile, should be handled as a potential irritant.
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. All manipulations involving concentrated HCl or the reaction mixture should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Waste Disposal : The reaction generates tin-based byproducts. All aqueous and solid waste must be disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour tin waste down the drain.
The Chemistry: Mechanism and Rationale
The reduction of a nitro group to an amine is a six-electron process. While various metals can effect this transformation, tin(II) chloride in an acidic medium offers a controlled and selective route.
Reaction Scheme: (Self-generated image, not from search results)
Mechanistic Insight: The Béchamp reduction, traditionally using Fe/HCl, and related metal-acid reductions operate via a series of single-electron transfers.[2][8] In the SnCl₂/HCl system, Sn(II) acts as the primary reducing agent. The reaction proceeds through nitroso and hydroxylamine intermediates.[8][9]
-
Activation : The acidic medium (HCl) protonates the oxygen atoms of the nitro group, making it a more potent electrophile.
-
Electron Transfer : Sn(II) donates electrons to the activated nitro group. This process occurs in successive steps, reducing the nitrogen atom's oxidation state.
-
Protonolysis : Water molecules are eliminated as the reduction progresses, with protons supplied by the acidic solvent.
-
Final Product : The final anilinium salt is formed, which is then neutralized during the basic workup to yield the free aniline.[8]
Why Tin(II) Chloride? The choice of SnCl₂ is strategic. It is a mild reducing agent that shows high chemoselectivity for the nitro group in the presence of other reducible functionalities like nitriles or esters.[5] Catalytic hydrogenation, while effective for nitro reductions, often leads to the over-reduction of the nitrile group to a primary amine, a common side reaction that is avoided with this protocol.[10][11]
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. For scaling up or down, reagent quantities should be adjusted proportionally.
Materials and Equipment
-
This compound (890 mg, 5.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.64 g, 25.0 mmol, 5.0 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (~5 mL)
-
Ethyl Acetate (EtOAc) (~100 mL)
-
Saturated Sodium Bicarbonate solution (NaHCO₃) (~100 mL)
-
Brine (saturated NaCl solution) (~30 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
100 mL Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber
-
Buchner funnel and filter paper
Step-by-Step Procedure
-
Reaction Setup : To the 100 mL round-bottom flask, add this compound (890 mg, 5.0 mmol) and a magnetic stir bar. Place the flask in an ice-water bath.
-
Rationale: Starting the reaction at a low temperature helps to control the initial exotherm upon the addition of acid.
-
-
Reagent Addition : Carefully add Tin(II) chloride dihydrate (5.64 g, 25.0 mmol). To this solid mixture, slowly add concentrated HCl (~5 mL) dropwise via pipette while stirring.
-
Reaction Execution : Remove the ice bath and attach a condenser to the flask. Heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature with vigorous stirring.
-
Rationale: Gentle heating accelerates the reaction rate to ensure completion within a reasonable timeframe.
-
-
Monitoring Progress : Monitor the reaction's progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Rationale: TLC is a rapid and effective method to qualitatively assess the consumption of the starting material and the formation of the more polar amine product.[12]
-
-
Workup - Quenching and Neutralization : Once the reaction is complete, cool the flask to room temperature and then place it in a large ice-water bath. Very slowly and carefully, add saturated sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts (tin hydroxide/oxide) will form.
-
Rationale: This is a critical step. The basic solution neutralizes the excess HCl and the anilinium salt product, liberating the free amine.[8] The slow, cold addition is crucial to safely manage the vigorous acid-base neutralization.
-
-
Workup - Extraction : Add ethyl acetate (~50 mL) to the flask and stir vigorously for 10 minutes. Filter the entire mixture through a Buchner funnel to remove the tin salts. Wash the collected solid with additional ethyl acetate (~20 mL).
-
Rationale: The organic product is soluble in ethyl acetate, while the inorganic tin salts are largely insoluble. Filtration separates them.
-
-
Workup - Phase Separation : Transfer the filtrate to a 250 mL separatory funnel. If two layers are not distinct, add a small amount of brine to aid separation. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (~30 mL).
-
Rationale: Standard liquid-liquid extraction isolates the product in the organic phase.
-
-
Workup - Washing and Drying : Combine the organic layers and wash them with brine (~30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Rationale: The brine wash removes residual water and inorganic impurities. Anhydrous Na₂SO₄ removes trace amounts of water from the organic solvent.
-
-
Purification : Concentrate the dried organic solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure 2-Amino-4-methoxybenzonitrile.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the synthesis of 2-Amino-4-methoxybenzonitrile.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[12]
-
¹H NMR Spectroscopy : The proton NMR spectrum should show the appearance of a new broad singlet corresponding to the -NH₂ protons (typically between 3.5-5.0 ppm, solvent dependent) and a characteristic upfield shift of the aromatic protons compared to the starting material due to the electron-donating nature of the new amino group.
-
IR Spectroscopy : The infrared spectrum will confirm the transformation by the disappearance of the characteristic nitro group stretches (asymmetric ~1530 cm⁻¹ and symmetric ~1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). The nitrile (C≡N) stretch around 2220-2240 cm⁻¹ should remain.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the product. For 2-Amino-4-methoxybenzonitrile (C₈H₈N₂O), the expected [M]+ peak would be at m/z = 148.06.
References
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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- Master Organic Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
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- Y. Nosaka, et al. (2018). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism.
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The Strategic Application of 4-Methoxy-2-nitrobenzonitrile in Medicinal Chemistry: A Guide for Researchers
In the landscape of modern drug discovery, the strategic use of highly functionalized small molecules as building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among these, 4-Methoxy-2-nitrobenzonitrile emerges as a scaffold of significant interest. Its unique arrangement of a methoxy, a nitro, and a nitrile group on a benzene ring offers a rich tapestry of chemical reactivity, enabling its use as a versatile precursor in the synthesis of a diverse range of bioactive heterocycles. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its synthetic utility.
Introduction: The Chemical Potential of this compound
This compound is a substituted aromatic compound whose value in medicinal chemistry is derived from the interplay of its three key functional groups. The electron-donating methoxy group and the electron-withdrawing nitro and nitrile groups create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.
The primary utility of this molecule lies in its capacity to serve as a precursor to ortho-amino benzonitriles, which are pivotal intermediates in the synthesis of quinazolines and other fused heterocyclic systems. These scaffolds are prevalent in a multitude of clinically approved drugs and investigational agents, particularly in the realm of oncology.
Core Synthetic Transformation: The Gateway to Bioactive Scaffolds
The cornerstone of the synthetic utility of this compound is the selective reduction of its nitro group to an amine. This transformation is a critical gateway, unlocking the potential for cyclization reactions to form nitrogen-containing heterocycles.
The Reduction of the Nitro Group: A Critical Step
The conversion of the nitro group to an amine is a well-established and highly efficient transformation. A common and robust method for this reduction involves the use of a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.
Protocol 1: Reduction of this compound using Tin(II) Chloride
Objective: To synthesize 2-amino-4-methoxybenzonitrile, a key intermediate for subsequent cyclization reactions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methoxybenzonitrile.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Tin(II) chloride in HCl: This is a classic and effective reagent system for the reduction of aromatic nitro groups. The acidic medium is crucial for the reaction mechanism.
-
Ethanol as solvent: It provides good solubility for the starting material and is compatible with the reaction conditions.
-
Reflux: Heating the reaction accelerates the rate of reduction.
-
Neutralization and Extraction: This standard workup procedure is necessary to remove the inorganic tin salts and isolate the organic product.
Application in the Synthesis of Kinase Inhibitors: The Quinazoline Scaffold
A prominent application of ortho-amino benzonitriles, such as the one derived from this compound, is in the synthesis of quinazoline-based kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[2] Small molecule inhibitors that target the ATP-binding site of specific kinases have proven to be highly effective cancer therapeutics.[2][3]
The synthesis of the quinazoline core typically involves the cyclization of an ortho-amino benzonitrile with a one-carbon source, such as formamide or a derivative thereof.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] Gefitinib is an example of a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4] The synthesis of Gefitinib and related compounds often utilizes a substituted 2-aminobenzonitrile as a key building block.[4][5]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Protocol 2: Synthesis of a 4(3H)-Quinazolinone Core
Objective: To construct the quinazoline ring system from 2-amino-4-methoxybenzonitrile.
Materials:
-
2-amino-4-methoxybenzonitrile (from Protocol 1)
-
Formamide
-
Ammonium formate
-
High-temperature reaction vessel
-
Methanol
Procedure:
-
In a suitable high-temperature reaction vessel, heat a mixture of 2-amino-4-methoxybenzonitrile (1.0 equivalent), formamide, and ammonium formate to 170-180°C for 3-4 hours.
-
Concentrate the reaction mass under reduced pressure at 140-150°C to remove excess formamide.
-
Stir the residue in methanol at 45-50°C and then cool to 5-10°C.
-
Filter the solid obtained to yield the 7-methoxyquinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Formamide and Ammonium Formate: Formamide serves as the source of the C2 and N3 atoms of the quinazoline ring. Ammonium formate can facilitate the reaction.
-
High Temperature: This condensation and cyclization reaction requires significant thermal energy to proceed.
Further Functionalization and Elaboration
The resulting quinazolinone core can be further functionalized to introduce various substituents that can modulate the biological activity and pharmacokinetic properties of the final compound. For example, the 4-oxo group can be converted to a 4-chloro group, which can then be displaced by a variety of amines to generate a library of 4-aminoquinazoline derivatives.
Caption: General synthetic workflow from this compound to bioactive quinazolines.
Data Summary
| Compound | Key Transformation | Reagents | Significance in Medicinal Chemistry |
| This compound | Nitro Reduction | SnCl₂/HCl or H₂/Pd-C | Starting material for the synthesis of key intermediates. |
| 2-Amino-4-methoxybenzonitrile | Cyclization | Formamide | Precursor to the quinazoline scaffold. |
| 7-Methoxyquinazolin-4(3H)-one | Chlorination | SOCl₂ or POCl₃ | Intermediate for the introduction of diverse side chains. |
| 4-Aminoquinazoline derivatives | - | - | Potent kinase inhibitors and other bioactive molecules. |
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex heterocyclic scaffolds, most notably the quinazoline ring system, which is a privileged structure in the design of kinase inhibitors. The protocols and rationale outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate in the quest for novel therapeutics.
References
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The Strategic Utility of 4-Methoxy-2-nitrobenzonitrile in the Synthesis of Active Pharmaceutical Ingredients
Introduction: Unveiling the Potential of a Versatile Intermediate
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 4-Methoxy-2-nitrobenzonitrile, a seemingly unassuming aromatic compound, has emerged as a cornerstone in the construction of a class of potent Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors. Its strategic arrangement of functional groups—a methoxy group, a nitro group, and a nitrile—provides a rich chemical scaffold for a variety of transformations, making it a valuable asset for researchers and drug development professionals. The electron-donating methoxy group and the electron-withdrawing nitro and nitrile groups create a unique electronic environment that influences the reactivity of the benzene ring, allowing for selective and controlled chemical modifications. This guide provides an in-depth exploration of the applications of this compound as a key intermediate, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Crystalline Powder | [2] |
| Melting Point | 137-140 °C | [1][2] |
| CAS Number | 38469-83-9 | [1] |
Safety Information: this compound is classified as a warning-level hazard, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS)[3][4][5].
Core Application: Gateway to Quinazoline-Based Kinase Inhibitors
The primary significance of this compound lies in its role as a precursor to 2-amino-4-methoxybenzonitrile, a critical building block for the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer[6][7][8][9].
The synthetic strategy hinges on a pivotal transformation: the selective reduction of the nitro group to an amine. This seemingly straightforward step requires careful consideration to avoid the reduction of the nitrile group, which is also susceptible to certain reducing agents.
Protocol 1: Chemoselective Reduction of this compound to 2-Amino-4-methoxybenzonitrile
This protocol details a robust and widely applicable method for the chemoselective reduction of the nitro group using iron powder in the presence of an acid, a classic and cost-effective approach for large-scale synthesis[10][11][12].
Reaction Scheme:
Figure 1: Chemoselective reduction of this compound.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water in a 4:1 ratio to dissolve the starting material.
-
To this solution, add iron powder (10.0 eq) and ammonium chloride (10.0 eq)[11].
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate to extract the product.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxybenzonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Iron Powder and Ammonium Chloride: This combination provides a mild and chemoselective reducing environment. The iron acts as the primary reducing agent, while ammonium chloride serves as a proton source and helps to activate the iron surface. This method is advantageous as it avoids the use of more reactive and less selective reducing agents like lithium aluminum hydride, which would also reduce the nitrile group[11].
-
Ethanol/Water Solvent System: This solvent mixture is effective at dissolving both the organic substrate and the inorganic reagents, facilitating a homogeneous reaction. Water is essential for the reaction mechanism involving iron[10].
-
Work-up Procedure: The filtration step removes the insoluble iron catalyst. The extraction with ethyl acetate isolates the organic product from the aqueous phase. The sodium bicarbonate wash is crucial to remove any acidic byproducts and unreacted ammonium chloride.
Application in API Synthesis: The Case of Gefitinib
Gefitinib (Iressa®) is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer[1][13]. The synthesis of Gefitinib provides an excellent example of the utility of this compound as a key starting material. The synthesis involves the initial reduction of a substituted 2-nitrobenzonitrile to its corresponding aniline, followed by a series of reactions to construct the quinazoline core and append the necessary side chains.
Synthetic Workflow for Gefitinib:
Figure 3: Synthetic workflow for Bosutinib.
In a reported synthesis, the reduction of the nitro group in the Bosutinib intermediate is also achieved using powdered iron and ammonium chloride, highlighting the versatility and robustness of this reduction method.[14]
The Strategic Role of Methoxy and Nitrile Groups in Drug Design
The methoxy and nitrile functional groups present in this compound and its derivatives play significant roles in the pharmacological properties of the final APIs.
-
The Methoxy Group: The methoxy group is a common feature in many approved drugs. It can enhance a molecule's binding to its target protein, improve its physicochemical properties such as solubility, and positively influence its absorption, distribution, metabolism, and excretion (ADME) profile.[14][15]
-
The Nitrile Group: The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can modulate the electronic properties of the aromatic ring. Its incorporation into drug molecules can lead to enhanced binding affinity and improved pharmacokinetic properties.[2][15][16][17] In many nitrile-containing pharmaceuticals, the nitrile group is metabolically stable and passes through the body unchanged.[2]
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex and life-saving pharmaceuticals. Its strategic functionality allows for the efficient and selective construction of the core scaffolds of numerous kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile building block in their pursuit of novel and effective therapies. The continued exploration of new reactions and applications for this intermediate will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
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- Kumar, P., et al. (2018).
- Li, W., et al. (2015). A Practical Synthesis of 7-(3-Chloropropoxy)
- Patents, Google.
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The Strategic Utility of 4-Methoxy-2-nitrobenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and their synthesis often relies on strategically functionalized starting materials.[1] 4-Methoxy-2-nitrobenzonitrile emerges as a preeminent building block in this context, offering a unique combination of reactive sites that can be judiciously manipulated to construct a variety of privileged heterocyclic scaffolds. Its intrinsic electronic properties—an electron-donating methoxy group and electron-withdrawing nitro and cyano groups—govern its reactivity and provide multiple avenues for synthetic diversification.
This technical guide delineates the application of this compound in the synthesis of two medicinally significant classes of heterocycles: quinazolin-4(3H)-ones and indazoles. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present quantitative data to empower researchers in their synthetic endeavors.
Part 1: Synthesis of 6-Methoxyquinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a cornerstone of many therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Notably, this scaffold is central to the structure of EGFR tyrosine kinase inhibitors like Gefitinib and Erlotinib, used in cancer therapy.[2] A highly efficient and industrially viable route to these compounds involves a one-pot reductive cyclization of 2-nitrobenzonitriles.
Causality of the One-Pot Reductive Cyclization Strategy
The transformation of this compound into 6-methoxyquinazolin-4(3H)-one hinges on two key sequential reactions occurring in a single pot: the reduction of the nitro group to an amine and the subsequent cyclization with a one-carbon source, such as formic acid.
The Reduction Step: The selective reduction of the aromatic nitro group in the presence of a nitrile is a critical transformation. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor is an effective and milder alternative to using high-pressure hydrogen gas.[3][4] The reaction is often catalyzed by transition metals. In the protocol described below, a combination of ferric chloride (FeCl₃) and hydrazine hydrate is employed. Ferric chloride acts as a catalyst, where Fe(III) is reduced to Fe(II) by hydrazine, which in turn is the active species in the reduction of the nitro group.[1] This system is advantageous due to its low cost and operational simplicity.
The Cyclization Step: The in situ generated 2-amino-4-methoxybenzonitrile is highly reactive towards cyclization. In the presence of formic acid, the amino group is first formylated. The acidic conditions then promote an intramolecular cyclization, where the nitrogen of the formamide attacks the carbon of the nitrile group. Subsequent tautomerization and hydrolysis of the resulting imine yield the stable quinazolin-4(3H)-one ring system. This one-pot approach is highly efficient as it obviates the need for isolation and purification of the intermediate 2-aminobenzonitrile, which can be unstable.[2]
Experimental Workflow for Quinazolinone Synthesis
Caption: Workflow for the one-pot synthesis of 6-methoxyquinazolin-4(3H)-one.
Detailed Protocol: One-Pot Synthesis of 6-Methoxyquinazolin-4(3H)-one
This protocol is adapted from the general procedure for the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles.[2]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Formic acid (HCOOH)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of ferric chloride (e.g., 0.01 eq).
-
To this mixture, add formic acid (e.g., 10 volumes) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to 90-100 °C.
-
Slowly add hydrazine hydrate (e.g., 3.0-5.0 eq) dropwise to the heated solution. Caution: The reaction is exothermic.
-
After the addition is complete, continue to heat the reaction mixture at reflux (up to 130 °C) for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess formic acid.
-
Neutralize the residue carefully with a saturated sodium bicarbonate solution to a pH of ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methoxyquinazolin-4(3H)-one.
Quantitative Data for Quinazolinone Synthesis
The following table summarizes representative yields for the synthesis of quinazolin-4(3H)-ones from various 2-nitrobenzonitriles using the one-pot reductive cyclization method.
| Entry | Substituent on Benzonitrile | Product | Yield (%) | Reference |
| 1 | 4,5-Dimethoxy | 6,7-Dimethoxyquinazolin-4(3H)-one | 94 | [2] |
| 2 | 4-Methoxy-5-[3-(4-morpholinyl)propoxy] | 6-Methoxy-7-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one | 60 | [2] |
| 3 | 3,4-Methylenedioxy | 6,7-Methylenedioxyquinazolin-4(3H)-one | 94 | [2] |
| 4 | Unsubstituted | Quinazolin-4(3H)-one | - | [2] |
Part 2: Synthesis of 6-Methoxy-2H-indazoles
Indazoles are another class of heterocyclic compounds with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The synthesis of 2H-indazoles can be achieved from o-nitrobenzonitriles through a reductive cyclization pathway, albeit with different reagents and intermediates compared to quinazolinone synthesis.
Mechanistic Rationale for 2H-Indazole Formation
The synthesis of 2H-indazoles from this compound involves the initial condensation of the nitrile group with a primary amine to form an N-substituted benzamidine. This is followed by a reductive cyclization of the nitro group.
Amidine Formation: The nitrile group of this compound can be converted to a benzamidine intermediate by reaction with a primary amine, often mediated by a Lewis acid such as trimethylaluminum.[5]
Reductive Cyclization: The subsequent step involves the reduction of the ortho-nitro group. An organophosphorus reagent like tri-n-butylphosphine can be employed for this purpose. The phosphine deoxygenates the nitro group, leading to a nitrene or nitroso intermediate which then rapidly undergoes intramolecular cyclization with the amidine nitrogen to form the stable 2H-indazole ring system.[6] This pathway provides a regioselective route to N2-substituted indazoles.
Plausible Synthetic Pathway to 2-Alkyl-6-methoxy-2H-indazoles
Caption: Proposed synthetic route to 2-Alkyl-6-methoxy-2H-indazoles.
Exemplary Protocol: Synthesis of 2-Alkyl-6-methoxy-2H-indazoles
This protocol is a conceptual adaptation based on established methods for the synthesis of 2H-indazoles from related 2-nitrobenzonitriles.[5][6]
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Trimethylaluminum (2M solution in toluene)
-
Tri-n-butylphosphine
-
Anhydrous toluene
-
Anhydrous Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-Alkyl-4-methoxy-2-nitrobenzamidine
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the primary amine (1.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add trimethylaluminum solution (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amidine intermediate by column chromatography if necessary.
Step 2: Reductive Cyclization to 2-Alkyl-6-methoxy-2H-indazole
-
Dissolve the N-Alkyl-4-methoxy-2-nitrobenzamidine intermediate (1.0 eq) in anhydrous DCM.
-
Add tri-n-butylphosphine (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-Alkyl-6-methoxy-2H-indazole.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for the selective and efficient construction of complex molecular frameworks such as quinazolin-4(3H)-ones and 2H-indazoles. The one-pot reductive cyclization to quinazolinones offers an atom-economical and scalable route, while the two-step synthesis of indazoles provides access to another key pharmacophore. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and drug development professionals, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents.
References
- Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air.
- Nazaré, M., et al. (2004). Synthesis of 3-Amino-2H-indazoles by a Novel Organophosphorus-Mediated Reductive Cyclization.
- Reddy, V. P., et al. (2007). One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride. Heterocycles, 71(1), 39-50.
- Hirashima, T., & Manabe, O. (1975). Catalytic Reduction of Aromatic Nitro Compounds with Hydrazine in the Presence of Iron(III) Chloride and Active Carbon. Chemistry Letters, 4(3), 259-262.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). A Mild and Efficient One-Pot Synthesis of 2H-Indazoles from o-Nitrobenzaldehydes and Primary Amines. Organic Letters, 16(11), 3114-3117.
- Several synthetic methods to prepare quinazolinone derivatives along with this study.
- Reduction of nitrobenzene with hydrazine hydrate over FeCl3/PVP colloidal catalyst.
- Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydr
- A Reusable FeCl₃∙6H₂O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in W
- Synthesis of quinazolines. Organic Chemistry Portal.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- One‐pot synthesis of quinazolin‐4(3H)‐ones.
- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogen
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐D
- One-pot synthesis of quinazolin-4(3 H)-ones and 2,3-dihydroquinazolin-4(1H).
- Transfer hydrogenation processes of nitro compounds catalyzed by...
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
- Quinazolin-4(3H)
- Indazolone synthesis. Organic Chemistry Portal.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.
- What happens when hydrazine is tre
- Reductive cyclization of o-nitroazo compounds.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
- Structures of substituted 2H‐indazoles.
- NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACET
- Supporting Inform
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- This compound 98 38469-83-9. Sigma-Aldrich.
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Sources
- 1. brainly.in [brainly.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 4-Methoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, offering explanations for underlying chemical principles and actionable protocols.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common routes involve either the nitration of a substituted benzonitrile or a Sandmeyer reaction.
Common Causes and Solutions:
-
Suboptimal Nitration Conditions: The nitration of 4-methoxybenzonitrile or a precursor like N-(2-cyano-5-methoxyphenyl)acetamide is a critical step that is highly sensitive to reaction conditions.
-
Cause: Incorrect temperature control can lead to the formation of unwanted isomers or over-nitration. The methoxy group is an ortho-, para-director, and while the cyano group is a meta-director, the conditions must be finely tuned to favor nitration at the desired 2-position.
-
Solution: Maintain a low temperature (0-5°C) during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids).[1] Slow, dropwise addition is crucial to dissipate the heat of reaction and prevent side reactions. A patent for a continuous flow reactor highlights the importance of precise temperature control for minimizing byproducts.[2]
-
-
Incomplete Diazotization or Sandmeyer Reaction: If you are employing the Sandmeyer reaction route starting from an appropriately substituted aniline, incomplete formation of the diazonium salt or inefficient copper(I) cyanide-mediated cyanation will significantly lower your yield.
-
Cause: Diazonium salts are unstable at higher temperatures. The reaction of the diazonium salt with copper(I) cyanide can also be sluggish if not properly catalyzed.
-
Solution: The diazotization should be carried out at 0-5°C.[1] For the Sandmeyer reaction, ensure the use of freshly prepared, high-quality copper(I) cyanide. The reaction is a radical-nucleophilic aromatic substitution, and the copper(I) salt is a necessary catalyst.[3]
-
-
Side Reactions: The formation of byproducts is a common reason for low yields of the desired product.
Question 2: I am observing significant amounts of an isomeric impurity in my final product. How can I identify and minimize its formation?
The most likely isomeric impurity is 4-methoxy-3-nitrobenzonitrile, arising from the electrophilic aromatic substitution (nitration) step.
Identification and Minimization Strategies:
-
Identification: The isomers can typically be distinguished by their spectroscopic data (¹H NMR, ¹³C NMR) and chromatographic behavior (TLC, HPLC). The melting point of this compound is reported to be in the range of 137-140°C. A broad melting point range for your product could indicate the presence of impurities.
-
Minimizing Isomer Formation:
-
Use of a Protecting Group: As mentioned, acetylating a precursor like 2-Amino-4-methoxybenzonitrile protects the amino group and helps direct the nitration.[4] The bulky acetamido group can sterically hinder substitution at the adjacent 3-position, favoring the 2-position.
-
Precise Control of Reaction Conditions: Strict adherence to low temperatures during nitration is critical.
-
Experimental Protocol: Acetylation of 2-Amino-4-methoxybenzonitrile [4]
| Reagent/Parameter | Value |
| Starting Material | 2-Amino-4-methoxybenzonitrile |
| Reagent | Acetic anhydride |
| Solvent | Glacial acetic acid |
| Temperature | Room Temperature (after initial cooling) |
| Reaction Time | 18 hours |
Procedure:
-
Dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.
Question 3: My purification of this compound by recrystallization is resulting in significant product loss. Are there alternative purification methods?
While recrystallization is a common purification technique, it can lead to substantial losses if the solvent system is not optimized or if the product is highly soluble.
Alternative and Optimized Purification Strategies:
-
Solvent Selection for Recrystallization: For recrystallization to be effective, the compound should be sparingly soluble in the cold solvent and highly soluble in the hot solvent. For this compound, consider solvent systems like ethanol, or mixtures of ethanol and water. A 50% acetic acid solution has also been reported for recrystallizing a similar compound, p-nitrobenzonitrile.[5]
-
Column Chromatography: For high purity, column chromatography is a very effective method.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by TLC analysis.
-
-
Pulping/Slurrying: This is a less rigorous purification method than recrystallization but can be effective for removing minor impurities.
-
Procedure: The crude product is stirred as a suspension in a solvent in which it is poorly soluble (e.g., isopropanol) at a specific temperature for a period.[2] The solid is then filtered, washed, and dried. This process can remove impurities that are more soluble in the chosen solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route starts from 4-methoxyaniline. This multi-step synthesis involves:
-
Acetylation: Protection of the amino group of 4-methoxyaniline as an acetamide.[1]
-
Nitration: Introduction of the nitro group at the 2-position.[1]
-
Hydrolysis: Removal of the acetyl protecting group to yield 4-methoxy-2-nitroaniline.
-
Sandmeyer Reaction: Conversion of the amino group to a nitrile via diazotization followed by reaction with copper(I) cyanide.[1][3]
An alternative is the direct nitration of 4-methoxybenzonitrile, though this can present challenges with isomer control.
Q2: What are the key safety precautions to consider during this synthesis?
-
Handling of Nitrating Agents: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically prepared in situ and used immediately in the subsequent reaction step.[6]
-
Cyanide Compounds: Copper(I) cyanide and other cyanide salts are highly toxic. They should be handled in a well-ventilated fume hood, and appropriate safety measures must be in place to avoid inhalation, ingestion, or skin contact. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the expected spectroscopic signatures for this compound?
While detailed experimental spectra should be acquired for characterization, the following are expected features:
-
¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon.
-
IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches), and C-O ether linkages.
Visualizing the Workflow
Diagram: Troubleshooting Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields.
References
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007.
- Sandmeyer reaction - chemeurope.com.
- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate.
- Supporting Information - CDC Stacks.
- Sandmeyer Reaction - Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Nucleophilic aromatic substitution: Using microwave chemistry - Morressier.
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.
- p-NITROBENZONITRILE - Organic Syntheses Procedure.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.
- Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate.
- Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology.
- Advanced Organic Module | English | Green Chemistry - University of Scranton.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
- This compound, min 98%, 1 gram - CP Lab Safety.
- 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem.
- Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions and byproducts in the synthesis of 4-Methoxy-2-nitrobenzonitrile
Technical Support Center: Synthesis of 4-Methoxy-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of this compound (CAS No: 38469-83-9).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction from 4-chloro-2-nitrobenzonitrile with sodium methoxide is sluggish and gives low conversion. What are the common causes?
A1: This is a frequent issue in SNAr reactions. Several factors can contribute to low conversion:
-
Insufficient Activation: The SNAr mechanism proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[4][5] The reaction rate is highly dependent on the electron-withdrawing strength of groups ortho and para to the leaving group. While the nitro group at the ortho position is a strong activator, any issues with starting material purity can affect the reaction.
-
Nucleophile Potency: Sodium methoxide can degrade upon exposure to atmospheric moisture, converting to sodium hydroxide and methanol. Sodium hydroxide is a less effective nucleophile for this transformation and can promote hydrolysis side reactions. Ensure your sodium methoxide is fresh and handled under anhydrous conditions.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or THF are ideal as they solvate the cation (Na+) effectively, leaving a "naked," more reactive methoxide anion. Using protic solvents like methanol can solvate the methoxide ion, reducing its nucleophilicity. While a small amount of methanol can sometimes improve conversion by facilitating proton exchange, an excess can be detrimental.[6]
-
Temperature: While many SNAr reactions proceed at room temperature, this specific substitution may require gentle heating (e.g., 50-70 °C) to achieve a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Q2: My Sandmeyer reaction, starting from 4-methoxy-2-nitroaniline, is giving a very low yield of the desired nitrile product. What is the likely cause?
A2: The Sandmeyer reaction, while powerful, is notoriously sensitive to reaction conditions.[7][8] Low yields are almost always traced back to the stability and handling of the intermediate diazonium salt.
-
Temperature Control during Diazotization: This is the most critical parameter. The diazotization of the aniline with sodium nitrite and a strong acid (like HCl) must be performed at 0–5 °C.[9] Above this temperature, the diazonium salt rapidly decomposes, primarily reacting with water to form the corresponding phenol (4-methoxy-2-nitrophenol), leading to a significant loss of the desired intermediate.[7][9]
-
Stoichiometry of Nitrite: An excess of sodium nitrite should be avoided as it can lead to unwanted side reactions. However, insufficient nitrite will result in incomplete diazotization, leaving unreacted aniline.
-
Purity of the Copper(I) Cyanide Catalyst: The Cu(I) salt is the catalyst that facilitates the radical-nucleophilic substitution.[7] If it has been oxidized to Cu(II), its catalytic activity will be significantly diminished. Use fresh, high-purity CuCN for best results.
-
Slow Addition: The cold diazonium salt solution must be added slowly to the CuCN solution. A rapid addition can cause a localized increase in temperature and concentration, promoting decomposition and the formation of biaryl byproducts.[7]
Issue: Presence of Impurities & Byproducts
Q3: My final product from the Sandmeyer synthesis is heavily contaminated with 4-methoxy-2-nitrophenol. How can I prevent this and remove the impurity?
A3: The formation of 4-methoxy-2-nitrophenol is the most common side reaction in this synthesis, arising from the reaction of the diazonium intermediate with water (a process sometimes called Verkochung).[7]
-
Prevention:
-
Strict Temperature Control: As mentioned in A2, maintain a temperature of 0–5 °C throughout the diazotization and subsequent addition to the cyanide solution.
-
Use of Concentrated Reagents: Using more concentrated solutions can minimize the amount of water available to compete with the cyanide nucleophile.
-
Minimize Reaction Time: Do not let the diazonium salt solution sit for extended periods before use, even at low temperatures. Prepare it and use it immediately.
-
-
Removal: The phenolic byproduct is acidic. You can remove it with a basic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a cold, dilute aqueous solution of sodium bicarbonate or sodium hydroxide (e.g., 5% w/v). The phenol will be deprotonated to its corresponding phenoxide salt and move into the aqueous layer. The desired nitrile, being neutral, will remain in the organic layer. Follow with a water wash to remove any residual base.
Q4: In my SNAr reaction, I've isolated a byproduct that doesn't seem to be starting material or the desired product. Could the methoxide be reacting with the nitrile group?
A4: Yes, this is a plausible side reaction, especially if a large excess of a strong base like sodium methoxide is used under anhydrous conditions. The methoxide can attack the electrophilic carbon of the nitrile group to form a methyl imidate intermediate.[6] This intermediate is typically hydrolyzed back to the nitrile or to other species during aqueous workup. However, it represents a non-productive pathway that can consume reagents and potentially lead to more complex byproduct mixtures. To mitigate this, use a modest excess of sodium methoxide (e.g., 1.1-1.5 equivalents) and monitor the reaction to avoid unnecessarily long reaction times.
Issue: Purification Challenges
Q5: How can I effectively separate the final product, this compound, from the unreacted starting material, 4-chloro-2-nitrobenzonitrile?
A5: These two compounds have very similar structures, which can make separation challenging.
-
Column Chromatography: This is the most reliable method. The polarity difference, though slight, is usually sufficient for separation on silica gel. The methoxy-substituted product is generally slightly more polar than the chloro-substituted starting material. A solvent system of ethyl acetate and hexanes is a good starting point for method development.
-
Recrystallization: If the product is solid and the amount of starting material is minimal, recrystallization can be effective. A solvent screen (e.g., ethanol, isopropanol, acetic acid) should be performed to find a system where the product has high solubility at high temperature and low solubility at room temperature, while the impurity remains in the mother liquor.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is the most reliable and scalable synthetic route for this compound?
A1: Both the Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer reaction are viable routes.
-
SNAr is often preferred for scalability and reliability. The reaction conditions are generally milder and more controlled than the Sandmeyer reaction. Starting materials like 4-chloro- or 4-fluoro-2-nitrobenzonitrile are commercially available. The main challenges are ensuring anhydrous conditions and driving the reaction to completion.[11]
-
The Sandmeyer reaction is a powerful tool but can be less reliable. The instability of the diazonium salt intermediate makes it sensitive to temperature fluctuations and difficult to scale up without specialized equipment.[7][9] It is, however, an excellent option if 4-methoxy-2-nitroaniline is a more readily available or cost-effective starting material.
Q2: Why is 4-fluoro-2-nitrobenzonitrile a better substrate for the SNAr synthesis than 4-chloro-2-nitrobenzonitrile?
A2: This is a classic example of the "element effect" in SNAr reactions. Contrary to SN1 and SN2 reactions where bond strength is paramount (C-I > C-Br > C-Cl > C-F reactivity), in SNAr the reactivity order is often F > Cl > Br > I.[5] The reason is that the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[11][12] Fluorine, being the most electronegative halogen, polarizes the C-F bond to the greatest extent. This makes the carbon atom bearing the fluorine significantly more electrophilic and thus more susceptible to attack by the nucleophile, leading to a faster reaction rate.[5][11]
Q3: What are the essential safety precautions when performing a Sandmeyer reaction with copper(I) cyanide?
A3: This reaction involves two significant hazards: unstable diazonium salts and highly toxic cyanides.
-
Diazonium Salts: These compounds can be explosive when isolated and dry. Never isolate the diazonium salt. Always keep it in a cold aqueous solution (0–5 °C) and use it immediately. Use a blast shield during the reaction.
-
Cyanides: Copper(I) cyanide (CuCN) and hydrogen cyanide (HCN) are extremely toxic.
-
Always handle CuCN in a certified chemical fume hood.
-
The reaction mixture is strongly acidic. Adding a cyanide salt to acid will liberate deadly hydrogen cyanide gas. Ensure the setup is well-ventilated and that proper procedures are in place to handle any potential gas release.
-
Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.
-
All glassware and waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to destroy residual cyanide before disposal.
-
Part 3: Recommended Synthetic Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the reaction of 4-chloro-2-nitrobenzonitrile with sodium methoxide.
Materials:
-
4-chloro-2-nitrobenzonitrile (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-chloro-2-nitrobenzonitrile in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield this compound.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol is based on the diazotization of 4-methoxy-2-nitroaniline followed by cyanation.
Materials:
-
4-methoxy-2-nitroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~4 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Copper(I) cyanide (CuCN, 1.2 eq)
-
Sodium cyanide (NaCN, if needed to solubilize CuCN)
-
Toluene or Ethyl Acetate
-
Aqueous sodium bicarbonate solution
Procedure:
-
Diazotization:
-
In a flask, prepare a suspension of 4-methoxy-2-nitroaniline in water and concentrated HCl. Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The resulting clear solution contains the diazonium salt.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution or suspension of CuCN in water.
-
Slowly add the cold diazonium salt solution via a dropping funnel to the stirred CuCN mixture. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition if possible, then allow it to warm to room temperature, and finally heat gently (e.g., 50 °C) for 1 hour to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with water, then with a dilute sodium bicarbonate solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Part 4: Visual Guides & Data
Diagrams (Graphviz)
Caption: SNAr mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for a low-yield Sandmeyer reaction.
Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Sandmeyer Reaction |
| Starting Material | 4-Halo-2-nitrobenzonitrile | 4-Methoxy-2-nitroaniline |
| Key Reagents | Sodium Methoxide, Polar Aprotic Solvent | NaNO₂, HCl, CuCN |
| Critical Temp. | Typically 25-70 °C | Strictly 0-5 °C |
| Primary Hazard | Anhydrous/Air-sensitive reagents | Unstable diazonium salt, Cyanide toxicity |
| Common Byproduct | Unreacted starting material | 4-Methoxy-2-nitrophenol |
| Scalability | Generally good | Challenging due to instability |
Table 2: Key Compounds and Properties
| Compound | CAS Number | Molecular Weight | Melting Point (°C) |
| This compound | 38469-83-9 | 178.14 | 137-140[1] |
| 4-Chloro-2-nitrobenzonitrile | 31692-49-2 | 182.57 | 115-118 |
| 4-Methoxy-2-nitroaniline | 6627-46-9 | 168.15 | 130-133 |
| 4-Methoxy-2-nitrophenol | 3251-56-7 | 169.13 | 98-101 |
References
- Benchchem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- Venka, A. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1).
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- Wikipedia. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). CN104311425A - Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene.
- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Pharma Education. (2025). Named Reactions: Sandmeyer reaction and applications MCQs With Answer.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- ResearchGate. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
- 1. 4-甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 38469-83-9|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Methoxy-2-nitrobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in optimizing reaction conditions for the nucleophilic aromatic substitution (SNAr) of 4-Methoxy-2-nitrobenzonitrile.
Introduction to the SNAr Reaction of this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The substrate, this compound, is an activated aryl electrophile, primed for SNAr due to the presence of two strong electron-withdrawing groups: a nitro group (NO₂) and a cyano group (CN). These groups, positioned ortho and para to the methoxy leaving group, effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2][3]
The general mechanism proceeds via a two-step addition-elimination pathway.[4] First, the nucleophile attacks the carbon atom bearing the methoxy group, forming the resonance-stabilized Meisenheimer complex.[3] In the second, typically faster step, the methoxy group departs, and the aromaticity of the ring is restored, yielding the substituted product.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound showing low or no conversion?
A1: This is a common challenge that can often be traced back to several key factors. A systematic evaluation of your reaction parameters is the most effective approach.
-
Insufficient Nucleophilicity: The strength of your nucleophile is paramount. Weak nucleophiles, such as neutral amines or alcohols, may require activation. For instance, an alcohol can be deprotonated with a suitable base to form a more potent alkoxide nucleophile.[5]
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.[6] Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred.[5][7] These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity.[8] In contrast, polar protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, creating a "cage" that hinders its ability to attack the electrophilic ring.[6][8]
-
Suboptimal Reaction Temperature: SNAr reactions often require heat to overcome the activation energy barrier. If your reaction is sluggish at room temperature, a controlled and gradual increase in temperature can significantly improve the reaction rate.[7][9] However, be mindful of potential side reactions or decomposition at excessively high temperatures.
-
Base Strength and Solubility: If a base is used to generate the active nucleophile in situ, its strength and solubility are crucial. A base that is not strong enough to deprotonate the nucleophile precursor or is insoluble in the reaction medium will lead to poor results. Consider using stronger or more soluble bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an appropriate solvent.[5]
Q2: I'm observing the formation of multiple products. What are the likely side reactions and how can I suppress them?
A2: The formation of byproducts in the SNAr of this compound can arise from several pathways.
-
Attack at the Cyano Group: Strong, hard nucleophiles, particularly under forcing conditions, can potentially attack the electrophilic carbon of the nitrile group.[10] This can lead to the formation of imidates or other nitrile-derived byproducts. Using softer nucleophiles and milder reaction conditions can often mitigate this.
-
Reaction with the Nitro Group: While less common, some highly reactive nucleophiles or reducing agents present as impurities could potentially interact with the nitro group. Ensuring the purity of your reagents is essential.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially at elevated temperatures or under basic conditions. Using anhydrous solvents and reagents is critical.
Q3: How do I choose the optimal base for my reaction?
A3: The choice of base depends on the pKa of your nucleophile precursor. The base should be strong enough to achieve a significant concentration of the deprotonated, active nucleophile at equilibrium.
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, DMSO, Acetonitrile | A common and cost-effective choice for deprotonating phenols and some thiols. Its solubility can be a limiting factor. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, DMSO, Acetonitrile | More soluble than K₂CO₃, often leading to faster reaction rates. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A strong, non-nucleophilic base suitable for deprotonating alcohols and other less acidic nucleophiles. Reacts violently with water.[5] |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, DMSO | A strong, sterically hindered base often used for generating alkoxides. |
| Triethylamine (Et₃N) | ~10.8 | Dichloromethane, THF | A weak organic base, typically used as an acid scavenger rather than for deprotonating the primary nucleophile.[5] |
Note: The pKa values are approximate and can vary with the solvent.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
Issue 1: Reaction Stalls / Incomplete Conversion
Symptom: TLC or LC-MS analysis shows the presence of significant amounts of starting material even after prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete SNAr reactions.
Issue 2: Low Yield Due to Product Decomposition
Symptom: The desired product is observed, but the isolated yield is low, and analysis shows the presence of degradation products.
Potential Causes & Solutions:
-
Excessive Heat: The product may be thermally labile.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Consider microwave-assisted synthesis for rapid heating to a precise temperature, which can sometimes minimize degradation.
-
-
Harsh Basic Conditions: The product might be sensitive to the base used.
-
Solution: Use a milder base if possible, or use only a slight excess (1.05-1.1 equivalents) of the base. Ensure prompt work-up and neutralization once the reaction is complete.
-
-
Air/Moisture Sensitivity:
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents to prevent hydrolysis or oxidation.
-
Experimental Protocols
General Protocol for SNAr with an Alcohol Nucleophile
This protocol provides a starting point for the reaction of this compound with a generic alcohol (R-OH).
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the alcohol (R-OH, 1.1 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the SNAr Mechanism
The following diagram illustrates the key steps in the SNAr reaction.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
This guide is intended to provide a solid foundation for optimizing your SNAr reactions. Remember that each specific nucleophile and set of conditions may require further empirical optimization. Always consult relevant safety data sheets (SDS) for all reagents before commencing any experimental work.
References
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Arom
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. [Link]
- Base-dependent selectivity of an SNAr reaction | Request PDF - ResearchG
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. [Link]
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Public
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Link]
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.GOV. [Link]
- SNAr reaction scope & limit
- Nucleophilic arom
- Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology. [Link]
- Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube. [Link]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- Nucleophilic Aromatic Substitution - Benzyne Intermedi
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. [Link]
- Concerted Nucleophilic Arom
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- Nucleophilic arom
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed. [Link]
- Nucleophilic Aromatic Substitution (SNAr)
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. [Link]
- Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. [Link]
- One Step at Time: Most Nucleophilic Arom
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. [Link]
- Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Publishing. [Link]
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Methoxy-2-nitrobenzonitrile Reactions
Welcome to the technical support center for 4-Methoxy-2-nitrobenzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your synthetic procedures. This guide is structured as a series of questions and answers to directly address specific issues you may encounter, focusing on the causality behind experimental choices to empower you to solve problems effectively.
Section 1: General Troubleshooting & Foundational Concepts
This section addresses overarching issues that can affect any reaction involving this compound, from reagent handling to understanding its inherent reactivity.
Q1: My this compound starting material is not fully dissolving in the reaction solvent. Could this be the cause of my low conversion?
A1: Absolutely. Incomplete dissolution is a primary cause of low conversion rates in heterogeneous reactions. If the substrate is not fully in solution, the reaction can only occur at the surface of the solid particles, drastically slowing the reaction rate and often leading to incomplete conversion.
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The polarity of this compound is influenced by the electron-donating methoxy group and the strongly electron-withdrawing nitro and nitrile groups. Solvents like DMSO, DMF, and acetonitrile are often good choices.[1] In contrast, non-polar solvents like hexane or toluene will likely result in poor solubility.
-
Insufficient Solvent Volume: The concentration may be too high. Try increasing the solvent volume to see if the material dissolves.
-
Low Temperature: Solubility often increases with temperature. Gentle warming of the mixture (provided it doesn't degrade your reagents or cause unwanted side reactions) can aid dissolution before initiating the reaction.
Workflow for Solubility Troubleshooting:
Caption: A workflow for addressing solubility issues.
Q2: What are the dominant electronic effects of the functional groups in this compound, and how do they impact its reactivity?
A2: Understanding the electronic landscape of your molecule is critical for predicting its behavior. The three functional groups exert competing influences:
-
Methoxy Group (-OCH₃): Located at position 4, this is a strong activating group due to its resonance electron-donating effect. It directs electrophilic attack to the ortho and para positions (C3 and C5).
-
Nitro Group (-NO₂): Located at position 2, this is a powerful deactivating group due to both inductive and resonance electron-withdrawal. It directs electrophilic attack to the meta position (C5).[2]
-
Nitrile Group (-CN): Located at position 1, this is also a strong deactivating, electron-withdrawing group that directs meta (C3 and C5).
The Net Effect: The combined effect of two potent electron-withdrawing groups (-NO₂ and -CN) makes the aromatic ring extremely electron-deficient. This has two major consequences:
-
Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated towards EAS reactions (e.g., Friedel-Crafts, further nitration). Such reactions will be extremely sluggish or fail entirely.
-
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr, particularly at positions ortho and para to the strong withdrawing groups.[3][4][5] A nucleophile will preferentially attack carbon atoms that can delocalize the resulting negative charge onto the nitro group.
Caption: Electronic influences on this compound.
Section 2: Troubleshooting Nitro Group Reduction
The conversion of the aromatic nitro group to an amine is one of the most common and crucial transformations for this class of compounds.[6]
Q3: My catalytic hydrogenation (e.g., H₂, Pd/C) is very slow or has stalled completely. What are the potential causes?
A3: Catalytic hydrogenation is a powerful technique, but it is sensitive to a variety of factors that can inhibit or "poison" the catalyst.[7][8]
Probable Causes & Solutions:
-
Catalyst Poisoning: This is the most frequent culprit. The catalyst's active sites are blocked by impurities.
-
Source: Sulfur compounds (from reagents or glassware), nitrogen-containing impurities in the starting material, or even the substrate/product itself can act as inhibitors.[9]
-
Solution: Ensure high-purity starting materials. Use rigorously clean, sulfur-free glassware. Consider filtering your starting material solution through a small plug of silica or activated carbon before adding the catalyst. If the product is the inhibitor, increasing catalyst loading may be necessary.
-
-
Poor Catalyst Quality/Activity: The catalyst may be old, have been improperly stored (exposed to air), or be from a poor-quality batch.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect catalyst deactivation, try a new bottle.
-
-
Insufficient Hydrogen Pressure/Delivery: The reaction is dependent on the efficient delivery of hydrogen to the catalyst surface.
-
Solution: Ensure all connections are sealed and the system is properly purged. For reactions at atmospheric pressure (H₂ balloon), ensure the balloon remains inflated. For pressurized systems, verify the gauge reading is stable. Vigorous stirring is essential to facilitate gas-liquid mass transfer.
-
-
Incorrect Solvent: The solvent can affect catalyst activity and hydrogen solubility.
-
Solution: Protic solvents like ethanol, methanol, or acetic acid are generally effective for nitro group reductions.
-
Experimental Protocol: Test for Catalyst Activity If you suspect catalyst poisoning or deactivation, you can run a simple control experiment:
-
Set up a small-scale reaction with a known "clean" substrate (e.g., nitrobenzene) under your standard conditions.
-
Use the same batch of catalyst and solvent you are using for your this compound reaction.
-
If this control reaction proceeds smoothly, the issue lies with your specific substrate or its purity. If the control also fails, the catalyst, solvent, or setup (hydrogen delivery) is the problem.
Q4: I am using a metal/acid reducing system (e.g., Sn/HCl, Fe/HCl, Zn/AcOH) and getting a complex mixture of products or low yield. How can I optimize this?
A4: Metal/acid reductions are robust but can be less selective than catalytic hydrogenation. The highly exothermic nature of these reactions can also lead to side products if not controlled.[8][10]
Probable Causes & Solutions:
-
Over-reduction/Side Reactions: The nitrile group can also be reduced under certain strong reducing conditions.[11] Additionally, harsh acidic conditions can potentially lead to hydrolysis of the nitrile or ether linkages, although this is less common.
-
Poor Temperature Control: These reactions are often highly exothermic.[8] A rapid rise in temperature can cause degradation and the formation of undesired byproducts.
-
Solution: Add the metal portion-wise to the acidic solution of your substrate in an ice bath to maintain a low and stable temperature. Monitor the internal temperature throughout the addition.
-
-
Incomplete Reaction: Insufficient acid or metal will lead to incomplete conversion.
-
Solution: Ensure you are using a sufficient stoichiometric excess of both the metal and the acid as per established literature procedures. Monitor the reaction by TLC until the starting material is fully consumed.
-
Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Groups
| Reagent System | Typical Conditions | Advantages | Potential Pitfalls & Troubleshooting |
| H₂ / Pd/C | 1-4 atm H₂, RT, MeOH/EtOH | High yield, clean reaction, easy workup | Catalyst poisoning (use pure reagents), incompatible with other reducible groups (alkenes, alkynes).[7] |
| Fe / HCl or AcOH | 0-100 °C | Inexpensive, effective | Often requires heat, acidic workup, potential for iron contamination in product.[10] Control exotherm with slow addition. |
| SnCl₂ | RT, EtOH/EtOAc | Mild, good for sensitive substrates | Stoichiometric tin waste, workup can be cumbersome. |
| Zn / NH₄Cl | RT, H₂O/EtOH | Mild, neutral conditions | Can be slower than other methods.[12] Ensure vigorous stirring to suspend the zinc dust. |
| Sodium Sulfide (Na₂S) | RT, H₂O/MeOH | Can be selective for one nitro group in dinitro compounds.[7] | Generates H₂S (toxic gas), strong odor. Use in a well-ventilated fume hood. |
Simplified Nitro Reduction Pathway:
Caption: The stepwise reduction of a nitro group to an amine.[9]
Section 3: Troubleshooting Nitrile Group Transformations
Q5: I am attempting to hydrolyze the nitrile to a carboxylic acid, but the conversion is very low. Why is this reaction so difficult?
A5: Nitrile hydrolysis, especially on electron-deficient aromatic rings, requires harsh conditions (strong acid or base and high temperatures).[13] The electron-withdrawing nitro group makes the carbon atom of the nitrile less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide.
Probable Causes & Solutions:
-
Insufficiently Harsh Conditions: Milder conditions that work for other nitriles may not be sufficient here.
-
Solution (Acidic): Use a high concentration of a strong acid like H₂SO₄ (e.g., 50-75%) and heat to reflux for an extended period.
-
Solution (Basic): Use a high concentration of NaOH or KOH (e.g., 20-40%) and heat to reflux. Be aware that this may also promote side reactions.
-
-
Reaction Time: These reactions are often slow.
-
Solution: Monitor the reaction over an extended period (12-48 hours). Use TLC or HPLC to track the disappearance of the starting material and the appearance of the product acid.
-
-
Side Reactions/Degradation: The combination of strong acid/base and high heat can cause decomposition of the starting material or product.
-
Solution: If you observe significant charring or the formation of multiple unidentified spots on TLC, try lowering the reaction temperature and extending the reaction time. Alternatively, explore alternative methods like enzymatic hydrolysis if available.[14]
-
Q6: I want to stop the hydrolysis at the amide stage, but it proceeds all the way to the carboxylic acid. How can I achieve this selectivity?
A6: This is a notoriously difficult transformation. Isolating the amide from nitrile hydrolysis is challenging because the conditions required to hydrolyze the nitrile are typically harsh enough to also hydrolyze the intermediate amide.[13]
Strategies for Amide Formation:
-
Milder, Controlled Conditions: Some literature suggests that using concentrated HCl at a carefully controlled, lower temperature (e.g., 40 °C) can favor amide formation, but this requires meticulous optimization.[13]
-
Use of Additives: One reported method involves using tert-butanol as a solvent, which can help arrest the hydrolysis at the amide stage. Another approach uses a mixture of trifluoroacetic acid (TFA) and sulfuric acid for indirect hydration.[13]
-
Alternative Reagents: Consider reagents specifically designed for converting nitriles to amides without proceeding to the acid, such as certain metal catalysts in the presence of water.
References
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- YouTube. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
- PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
- Globe Thesis. (2017). Research On Synthesis Of Aromatic Nitriles From Aromatic Olefins With Sodium Nitrite As The Nitrogen Source And Oxidant.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Royal Society of Chemistry. (2024). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries.
- LinkedIn. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- CDC Stacks. (n.d.). Supporting Information.
- Wikipedia. (n.d.). Nitrile.
- IJSTR. (n.d.). Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ResearchGate. (n.d.). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid.
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile.
- ResearchGate. (n.d.). Different ways to control stereoselective electrophilic aromatic nitrations through space with carbonyl directing groups.
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Technical Support Center: Purification of 4-Methoxy-2-nitrobenzonitrile
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Methoxy-2-nitrobenzonitrile (CAS 38469-83-9). This document offers a comprehensive resource, moving beyond standard protocols to explain the underlying scientific principles and address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is primarily dictated by its synthesis, which commonly involves the nitration of 4-methoxybenzonitrile. The major impurities typically include:
-
Unreacted Starting Material: 4-methoxybenzonitrile.[1]
-
Regioisomers: The primary isomeric byproduct is 4-methoxy-3-nitrobenzonitrile, formed due to the directing effects of the methoxy group during electrophilic aromatic substitution.[2][3]
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-substituted benzonitriles.[4][5]
-
Oxidation Products: The strong oxidizing conditions of nitration can sometimes lead to the formation of phenolic impurities.[4][5]
-
Hydrolysis Products: Residual water or acidic conditions during workup can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming 4-methoxy-2-nitrobenzoic acid.
Q2: How can I quickly assess the purity of my crude sample?
A2: A combination of Thin-Layer Chromatography (TLC) and melting point analysis provides a rapid preliminary assessment of purity.
-
TLC Analysis: A well-chosen TLC system (e.g., silica gel with a 1:4 to 1:1 ethyl acetate/hexane eluent) can effectively separate the desired product from less polar starting material and more polar byproducts. The presence of multiple spots indicates impurities.
-
Melting Point Analysis: Pure this compound has a reported melting point of 137-140 °C.[6] A broad melting point range or a value significantly lower than this suggests the presence of impurities.
Q3: My purified this compound is discolored (yellowish). What is the cause and how can I fix it?
A3: A yellow tint in the final product is often due to the presence of trace nitroaromatic impurities or oxidation products.[7] These can often be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[8]
Q4: I am experiencing low recovery after recrystallization. What are the likely causes?
A4: Low recovery is a common issue in recrystallization and can stem from several factors:[7]
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Using an Excessive Volume of Solvent: This will result in a significant portion of the product remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too rapidly, impurities can become trapped in the crystal lattice.
-
Incomplete Crystallization: Not allowing sufficient time for the solution to cool completely will result in a lower yield.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting in the hot solvent before it dissolves. The solution is supersaturated. | Use a solvent with a lower boiling point. Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation level. Ensure the solution is not heated excessively above the compound's melting point. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath to further decrease solubility.[9] Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound. |
| Purity does not improve significantly after recrystallization. | The chosen solvent does not effectively discriminate between the product and the impurity. The cooling process was too rapid, leading to the trapping of impurities. | Perform a new solvent screen to find a solvent that has a large solubility difference for the product and the impurity at high and low temperatures.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from an impurity. | The mobile phase polarity is not optimized. The column is overloaded with the sample. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values).[7] Use a less polar solvent system or a gradient elution. Reduce the amount of crude material loaded onto the column. |
| The compound is streaking or tailing on the TLC plate and column. | The compound is interacting too strongly with the stationary phase. The sample is not sufficiently soluble in the mobile phase. | For acidic compounds on silica gel, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (0.1-1%) is effective.[7] Ensure the compound is fully dissolved before loading it onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a robust method for removing less soluble and more soluble impurities from crude this compound.
1. Solvent Selection:
-
Based on the principle of "like dissolves like," polar protic solvents are good candidates for recrystallizing the polar this compound.
-
A solvent screening should be performed with small amounts of crude material and various solvents to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.[10]
Solvent Screening Guide:
| Solvent | Observation at Room Temp. | Observation when Hot | Suitability |
| Isopropanol | Sparingly soluble | Soluble | Excellent |
| Ethanol | Sparingly soluble | Soluble | Good |
| Methanol | Moderately soluble | Very soluble | Fair (potential for lower recovery) |
| Water | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| 50% Acetic Acid | Sparingly soluble | Soluble | Good (effective for similar nitrobenzonitriles) [11] |
2. Recrystallization Procedure (using Isopropanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring until it begins to boil.
-
Add more hot isopropanol dropwise until all the solid has just dissolved.[9]
-
(Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[9]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities, such as this compound from its less polar starting material and potentially more polar byproducts.
1. TLC Analysis and Solvent System Selection:
-
Before running a column, it is crucial to determine the optimal solvent system using TLC.
-
Spot the crude mixture on a silica gel TLC plate and elute with different ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A common starting point is a 1:4 mixture of ethyl acetate to hexane.
2. Column Preparation:
-
Use a glass column with a diameter appropriate for the amount of material to be purified (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[12]
-
Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry packing method.[13] Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by passing several column volumes of the initial, least polar mobile phase through the silica gel.
3. Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the chosen mobile phase (e.g., 10% ethyl acetate in hexane).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and any more polar impurities.[12]
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for...
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2181. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography Procedures.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- Google Patents. (n.d.). US5763697A - Process for the nitration of aromatic compounds.
- ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture?
- Vassar College. (2007, November 28).
- PubChem. (n.d.). 4-Methoxybenzonitrile.
- PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- PubChem. (n.d.). 4-Methoxy-2-nitroaniline.
- VPScience.org. (n.d.). 1 NITRATION.
- Pearson+. (n.d.). What is the major product(s) of each of the following reactions?e...
Sources
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Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitrobenzonitrile
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2-nitrobenzonitrile. As projects transition from laboratory-scale to pilot-plant production, new challenges in reaction control, safety, and purification emerge. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to address the specific issues encountered during the scale-up of the Sandmeyer synthesis of this compound from 4-Methoxy-2-nitroaniline.
Overview of the Synthetic Pathway
The most robust and scalable method for synthesizing this compound is the Sandmeyer reaction. This two-step process begins with the diazotization of the primary aromatic amine, 4-Methoxy-2-nitroaniline, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.
The overall transformation is as follows:
-
Diazotization: 4-Methoxy-2-nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl), under strictly controlled low-temperature conditions to form the intermediate 4-methoxy-2-nitrobenzenediazonium salt.
-
Sandmeyer Cyanation: The aqueous solution of the diazonium salt is then added to a solution of copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), yielding the final product with the evolution of nitrogen gas.[1][2][3]
This process, while effective, contains several critical control points that are magnified at the pilot scale.
General Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction the preferred method for this synthesis at scale?
The Sandmeyer reaction provides a reliable and high-yielding pathway to introduce a cyano group onto the aromatic ring in a position that is not easily accessible through direct electrophilic aromatic substitution. The starting materials, 4-Methoxy-2-nitroaniline, sodium nitrite, and copper(I) cyanide, are readily available bulk chemicals, making the process economically viable for pilot studies.
Q2: What are the primary safety concerns when scaling up this synthesis?
There are two major categories of hazards:
-
Thermal Instability of Diazonium Salts: Aryl diazonium salts are thermally sensitive and can decompose exothermically, releasing a large volume of nitrogen gas.[4][5] In the dry, solid state, they are shock-sensitive and can be explosive.[5][6] Therefore, they must be generated and used in situ in a cold aqueous solution without any attempt at isolation.[6] The electron-rich methoxy group on the ring can lower the decomposition temperature compared to electron-poor analogs.[4][5]
-
Toxicity of Cyanide: Copper(I) cyanide and any free cyanide salts are highly toxic.[7] A critical danger is the potential liberation of extremely toxic and flammable hydrogen cyanide (HCN) gas if the cyanide solution becomes acidic.[7][8] All operations involving cyanides must be performed in a well-ventilated area, with strict pH control and appropriate personal protective equipment (PPE).[8][9] A dedicated cyanide emergency kit and trained personnel are mandatory.[10][11]
Q3: How should the copper(I) cyanide reagent be prepared for the Sandmeyer reaction?
For optimal reactivity, the CuCN should be dissolved to form a soluble complex. A common and effective method is to dissolve CuCN in an aqueous solution of sodium or potassium cyanide.[12][13] This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent. Using a suspension of CuCN can lead to slower, incomplete reactions. The preparation should be done in a separate, dedicated vessel.
Q4: What are the key differences in execution between a lab-scale and a pilot-scale reaction?
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1-10 kg) | Rationale for Change |
| Heat Transfer | Beaker in an ice-salt bath | Jacketed reactor with circulating coolant | Surface-area-to-volume ratio decreases on scale-up, requiring more efficient, active cooling to manage exotherms. |
| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled, subsurface addition | Ensures consistent reaction rate, prevents localized "hot spots," and minimizes side reactions. |
| Gas Venting | Open to atmosphere or bubbler | Dedicated vent line to a scrubber or safe area | The volume of N₂ gas evolved is significant and must be managed to prevent pressure buildup. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (e.g., pitched-blade turbine) | Ensures homogeneity in a larger, multi-phase system, which is critical for both heat and mass transfer. |
| Cyanide Handling | Fume hood | Closed-system transfers, dedicated ventilation | Minimizes operator exposure to highly toxic materials.[7][9] |
Troubleshooting Guide
Part A: Diazotization Issues
Q: During the addition of sodium nitrite, my reaction mixture turned dark brown and I observed vigorous gas evolution. What is happening and how can I prevent it?
A: This is a classic sign of premature decomposition of the diazonium salt. The diazonium group is being displaced by water to form the corresponding 4-methoxy-2-nitrophenol, releasing nitrogen gas.[14]
-
Causality: The most likely cause is a loss of temperature control. The decomposition rate of diazonium salts increases exponentially with temperature. Even a localized temperature spike above 10 °C can initiate a runaway decomposition.
-
Preventative Measures:
-
Aggressive Cooling: Ensure your reactor's cooling system is capable of removing heat faster than it is generated. Pre-cool the aniline solution to 0 °C before starting the addition.
-
Slow, Subsurface Addition: Add the aqueous sodium nitrite solution slowly and below the surface of the reaction mixture. This prevents localized high concentrations of nitrous acid and allows for better temperature dissipation.
-
Sufficient Acidity: Ensure a sufficient excess of mineral acid (at least 2.5-3 equivalents) is present. This maintains a low pH, which stabilizes the diazonium salt and ensures complete conversion of nitrite to nitrous acid.
-
Q: My overall yield is low, and I suspect the diazotization step is inefficient. How can I confirm this and what can be done?
A: Inefficient diazotization can result from incomplete reaction or side reactions.
-
Causality & Diagnosis:
-
Incomplete Reaction: Test for the presence of unreacted nitrous acid after the addition is complete using potassium iodide-starch paper (a positive test turns blue/black). If the test is negative, you may not have added enough sodium nitrite.
-
Side Reactions: The primary side reaction is the coupling of the newly formed diazonium salt with unreacted 4-Methoxy-2-nitroaniline to form a triazene or an azo compound, often appearing as a colored precipitate.[14] This occurs if the reaction medium is not sufficiently acidic or if the aniline concentration is too high.
-
-
Optimization Strategies:
-
Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05-1.10 equivalents) to ensure complete conversion of the aniline.
-
Maintain Low pH: The reaction must be kept strongly acidic to prevent coupling side reactions.
-
Dilution: On a larger scale, working in a slightly more dilute solution can help with heat management and prevent high local concentrations that favor side reactions.
-
Part B: Sandmeyer Cyanation Issues
Q: Upon adding the diazonium salt solution to the copper cyanide, the reaction is very slow, with minimal nitrogen evolution.
A: This points to a problem with the activity of the copper(I) cyanide catalyst or suboptimal reaction conditions.
-
Causality:
-
Inactive Catalyst: Copper(I) cyanide can oxidize over time if not stored properly. Old or greenish-colored CuCN may have reduced activity.
-
Temperature Too Low: While the diazonium salt must be kept cold, the Sandmeyer reaction itself often requires gentle warming to initiate and sustain the reaction. Temperatures are typically allowed to rise to room temperature or slightly above (e.g., 25-50 °C) after the addition is complete.[2]
-
Poor Reagent Preparation: As mentioned in the FAQ, using a suspension of CuCN rather than a fully dissolved [Cu(CN)₂]⁻ solution can drastically slow the reaction rate.[12][13]
-
-
Corrective Actions:
-
Use fresh, high-purity, beige-colored CuCN.
-
Prepare a fully dissolved solution of the cyanocuprate complex.
-
After the cold diazonium salt is added, allow the mixture to warm slowly. If the reaction does not start, gentle heating with a reactor jacket may be required. Monitor gas evolution and temperature closely to control the reaction rate.
-
Q: The reaction produced a large amount of a dark, tar-like substance, making work-up impossible.
A: The formation of dark, polymeric materials is a common failure mode in Sandmeyer reactions and is typically caused by radical side reactions from diazonium salt decomposition.[12]
-
Causality: This occurs when the diazonium salt decomposes via a radical pathway before it can react cleanly with the copper cyanide complex. This is often triggered by:
-
High Temperatures: Adding the diazonium salt too quickly to a warm CuCN solution can cause rapid, uncontrolled decomposition.
-
Impurities: Trace metal impurities can catalyze radical decomposition pathways.
-
Incorrect pH: The pH of the cyanide solution should be basic to prevent HCN evolution but not so high as to cause unwanted hydrolysis reactions.
-
-
Preventative Measures:
-
Maintain Temperature Control: Add the cold diazonium salt solution slowly to the CuCN solution, maintaining the temperature of the receiving vessel initially low (e.g., 5-10 °C).
-
Ensure Cleanliness: Use clean reactors and high-purity reagents.
-
Neutralize Excess Acid: Before adding to the cyanide solution, some protocols call for the careful neutralization of excess mineral acid in the diazonium salt solution with a base like sodium carbonate until the pH is weakly acidic (pH 4-5). This must be done with extreme care to avoid premature decomposition.
-
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Baseline Experimental Protocols (Laboratory Scale)
CAUTION: These procedures involve highly toxic and potentially unstable materials. All steps must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and safety goggles. A cyanide antidote kit must be available.[10][11]
Protocol 1: Diazotization of 4-Methoxy-2-nitroaniline
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-Methoxy-2-nitroaniline (16.8 g, 0.1 mol) and 100 mL of water.
-
Cool the slurry to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (15 mL, ~0.28 mol) while stirring vigorously, ensuring the temperature does not exceed 10 °C. Stir until a fine, uniform suspension of the amine salt is formed.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water and cool the solution to 0 °C.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the nitrite solution dropwise to the stirred amine salt suspension over 45-60 minutes, maintaining the internal temperature strictly between 0 and 5 °C.
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 20 minutes at 0-5 °C. Use this solution immediately in the next step. Do not store.
Protocol 2: Sandmeyer Cyanation
-
In a 1 L reactor (or three-neck flask) equipped with a mechanical stirrer, thermometer, and gas outlet, prepare the cyanide solution. In a fume hood, dissolve copper(I) cyanide (11.7 g, 0.13 mol) in a solution of sodium cyanide (13.7 g, 0.28 mol) in 150 mL of water. Stir until a clear solution is obtained and cool it to 5 °C.[12][13]
-
Slowly, over 60-90 minutes, add the cold diazonium salt solution from Protocol 1 to the stirred copper cyanide solution.
-
During the addition, control the rate to maintain the temperature between 5-10 °C. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C for 1 hour, or until gas evolution ceases.
-
Cool the dark reaction mixture to room temperature.
Protocol 3: Work-up and Purification
-
Extract the reaction mixture with an organic solvent such as toluene or dichloromethane (3 x 150 mL).
-
Combine the organic layers. To decompose the copper complexes and remove impurities, wash the organic layer with a 10% aqueous ferric chloride solution, followed by water, and finally a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a crystalline solid.
References
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link][4][5][15][16]
- NCERT. (n.d.). Physical Properties of Diazonium Salts. NCERT 12 Chemistry. [Link][6]
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link][17]
- Clarke, H. T., & Read, R. R. (1925). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 4, 69. [Link][13]
- Ghavami, R., & Izadyar, M. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 4(100), 57205–57215. [Link][18]
- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link][9]
- SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. [Link][8]
- Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. [Link][7]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link][1]
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link][19]
- 911Metallurgist. (2018). Cyanide Safety. [Link][10]
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. [Link][2]
- Waghoo, G. P., & Pund, M. M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2533–2553. [Link][3]
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. [Link][11]
Sources
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- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 11. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with 4-Methoxy-2-nitrobenzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-methoxy-2-nitrobenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes. Our goal is to empower you with the technical knowledge to anticipate challenges, optimize your experimental design, and confidently interpret your results.
Introduction to the Role of Solvents in Reactions of this compound
This compound is a versatile intermediate in organic synthesis, primarily undergoing nucleophilic aromatic substitution (SNAr). The success of these reactions is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. Understanding these solvent effects is paramount to achieving high yields and purity.
The key to a successful SNAr reaction with this compound lies in facilitating the formation and stabilization of the Meisenheimer complex, a resonance-stabilized intermediate. The choice of solvent can dramatically impact the stability of this complex and, consequently, the overall reaction rate and outcome.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion, even with an excess of the nucleophile. What are the likely causes and how can I improve the reaction rate?
Answer: A slow or incomplete reaction is a common hurdle in SNAr reactions. Several factors related to your solvent and reaction conditions could be at play.
-
Inappropriate Solvent Choice: The solvent is critical. Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions.[2] They effectively solvate the cation of the nucleophile's salt, increasing the "nakedness" and therefore the nucleophilicity of the anion.[2] If you are using a less polar or a protic solvent, consider switching to DMSO or DMF.
-
Insufficient Temperature: SNAr reactions often require heat to overcome the activation energy.[2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-100 °C) can significantly increase the rate. Always monitor for potential degradation of your starting material or product at higher temperatures.
-
Weak Nucleophile: The strength of your nucleophile is paramount. If you are using a neutral amine, its nucleophilicity might be insufficient. Consider adding a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate a portion of the amine, generating a more potent anionic nucleophile.
-
Protic Solvent Interference: If you are using a protic solvent like methanol or ethanol, it can form hydrogen bonds with your amine nucleophile. This solvation shell can hinder the nucleophile's ability to attack the aromatic ring, thus slowing the reaction.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr reaction yield.
Question 2: I am observing the formation of an unexpected byproduct that appears to be 4-hydroxy-2-nitrobenzonitrile. What is causing this and how can I prevent it?
Answer: The formation of 4-hydroxy-2-nitrobenzonitrile indicates that the methoxy group is being cleaved. This is a known side reaction for ethers, especially those activated by electron-withdrawing groups, and can occur under either strongly acidic or basic conditions.[5][6][7][8]
-
Mechanism of Cleavage:
-
Under strongly basic/nucleophilic conditions: A potent nucleophile can directly attack the methyl carbon of the methoxy group in an SN2 fashion, displacing the phenoxide. Alternatively, with very strong bases, elimination pathways can be triggered.
-
Under acidic conditions: The ether oxygen is protonated, creating a good leaving group (methanol). A nucleophile (like a halide from an acid) can then attack the methyl group or the aromatic ring.[7][9]
-
-
Prevention Strategies:
-
Avoid Excessively Strong Bases: If your nucleophile is highly basic, consider using a milder base or a stoichiometric amount to minimize ether cleavage.
-
Control Temperature: Higher temperatures can promote this side reaction. Try running your reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Anhydrous Conditions: The presence of water can lead to the formation of hydroxide ions, which can contribute to ether cleavage. Ensure your solvent and reagents are dry.
-
Choice of Nucleophile: If possible, use a less basic but still effective nucleophile.
-
Question 3: My reaction is producing 4-methoxy-2-nitrobenzamide or 4-methoxy-2-nitrobenzoic acid as a major byproduct. What is happening?
Answer: The formation of these byproducts points to the hydrolysis of the nitrile group.[10] This reaction can be catalyzed by both acid and base.[3][4][11][12]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base (like excess hydroxide or even some amine nucleophiles at elevated temperatures) and water, the nitrile can be hydrolyzed to the corresponding amide and subsequently to the carboxylate salt. An acidic workup will then yield the carboxylic acid.[10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water. This leads to the formation of the amide, which can be further hydrolyzed to the carboxylic acid.[11][12]
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: The most crucial step is to eliminate water from your reaction. Use anhydrous solvents and dry your glassware thoroughly.
-
Control Basicity/Acidity: Avoid using an excessive amount of strong base or acid. If a base is required, use the minimum effective amount.
-
Temperature and Reaction Time: Hydrolysis is often slower than the desired SNAr reaction. Running the reaction at a lower temperature for a longer time, or for the minimum time required for completion, can help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for SNAr reactions with this compound?
A1: Polar aprotic solvents are generally the best choice.[2] Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are ideal because they can dissolve the ionic nucleophiles while poorly solvating the anionic nucleophile, thus enhancing its reactivity. Protic solvents (e.g., methanol, ethanol, water) can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[3][4]
| Solvent Class | Examples | Suitability for SNAr with this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Enhances nucleophilicity by poorly solvating the anion. Good solubility for reactants. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Solvates the nucleophile via hydrogen bonding, reducing its reactivity. Can participate in side reactions. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Poor | Poor solubility of ionic nucleophiles. Does not effectively stabilize the charged Meisenheimer complex. |
Q2: How does the choice of a primary versus a secondary amine as a nucleophile affect the reaction, and how does the solvent play a role?
A2: Both primary and secondary amines can be effective nucleophiles. The relative reactivity can depend on steric hindrance and the specific reaction conditions. Secondary amines, like piperidine, are often more nucleophilic than primary amines of similar size. However, the solvent can modulate this reactivity. In polar aprotic solvents, the intrinsic nucleophilicity is the dominant factor. In protic solvents, the extent of hydrogen bonding, which can be different for primary and secondary amines, will also influence their reactivity.[13] Some reactions with secondary amines have shown catalysis by a second equivalent of the amine, especially in non-polar solvents.[14][15][16]
Q3: Can I use a protic solvent like methanol as a co-solvent with an aprotic solvent?
A3: While it might seem like a good way to improve solubility, adding a protic co-solvent is generally not recommended for SNAr reactions. The protic solvent can solvate and deactivate your nucleophile. However, in some specific cases, such as the reaction with methoxide, a small amount of methanol can be crucial to protonate an intermediate and regenerate an electrophilic species, thereby catalyzing the reaction.[17] Conversely, an excess of methanol can shut down the reaction.[17] This highlights the delicate balance and the importance of optimizing the solvent system for each specific reaction.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can observe the consumption of your starting material (this compound) and the appearance of the product spot. It's advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine (e.g., Piperidine)
This protocol is a general guideline and may require optimization for your specific amine nucleophile.
Materials:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve the solids.
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Workflow Diagram:
Sources
- 1. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Methoxy-2-nitrobenzonitrile
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-methoxy-2-nitrobenzonitrile. This document provides in-depth, field-proven insights into one of the most common and critical transformations for this substrate: the selective reduction of the nitro group. The presence of a nitrile functionality introduces a significant chemoselectivity challenge, making catalyst choice and process optimization paramount for success.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary challenge when reducing this compound, and what is the recommended starting point for catalyst selection?
The core challenge in the reduction of this compound is achieving high chemoselectivity. You aim to reduce the aromatic nitro group to an amine (forming 2-amino-4-methoxybenzonitrile) without simultaneously reducing the nitrile group to a benzylamine or causing hydrodecyanation. Catalytic hydrogenation is the most common and scalable method, but the choice of catalyst is critical to prevent unwanted side reactions.
The reduction of a nitro group is generally more facile than that of a nitrile. However, aggressive catalysts or harsh conditions can easily lead to over-reduction.
Recommended Starting Point: For the selective hydrogenation of an aromatic nitro group in the presence of a nitrile, a Platinum on carbon (Pt/C) catalyst is often the preferred choice over the more common Palladium on carbon (Pd/C).[1] While Pd/C is highly active for nitro group reduction, it also shows significant activity for nitrile hydrogenation, increasing the risk of forming the undesired benzylamine byproduct.[2]
dot
Caption: Desired vs. undesired reduction pathways for this compound.
Q2: My hydrogenation reaction with this compound is stalled or incomplete. What are the likely causes and how can I troubleshoot this?
A slow or stalled hydrogenation is a common issue that can almost always be traced back to the catalyst, reaction conditions, or substrate/solvent purity. A systematic approach is essential for diagnosis.[3]
Troubleshooting Workflow:
dot
Caption: Systematic troubleshooting workflow for an incomplete hydrogenation reaction.
Detailed Breakdown:
-
Catalyst Inactivity:
-
Poisoning : This is the most frequent culprit.[4] Active sites on the catalyst can be blocked by impurities. Common poisons for noble metal catalysts include sulfur compounds (thiols, thioethers), heavy metal ions, and certain nitrogen-containing heterocycles.[3][5]
-
Solution : Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents and high-grade starting materials. If poisoning is suspected, the catalyst must be replaced.
-
-
Deactivation : The catalyst may have lost activity from improper storage or handling (e.g., exposure to air, especially pyrophoric catalysts like Raney Nickel).
-
Solution : Use a fresh batch of catalyst from a reliable supplier. Handle catalysts under an inert atmosphere where possible.[3]
-
-
Insufficient Loading : The amount of catalyst may be too low for the reaction scale.
-
Solution : Typical loadings for Pt/C or Pd/C are in the 5-10 mol% range relative to the substrate.[3] Consider increasing the loading.
-
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure : A hydrogen balloon is often sufficient, but more stubborn reductions may require higher, constant pressure.
-
Solution : Use a Parr hydrogenator or similar autoclave to maintain a higher and more consistent hydrogen pressure (e.g., 50 psi / ~4 atm).[4]
-
-
Poor Agitation : Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring starves the catalyst of hydrogen and substrate.[3]
-
Solution : Ensure vigorous stirring to keep the catalyst fully suspended and maximize gas-liquid mass transfer.
-
-
Incorrect Temperature : Most hydrogenations run well at room temperature. However, gentle heating can sometimes accelerate a sluggish reaction.
-
Solution : Try increasing the temperature to 40-50°C, but monitor closely for side reactions. Excessive heat can reduce selectivity.[6]
-
-
-
Substrate and Solvent Issues:
-
Poor Solubility : If the substrate is not fully dissolved, the reaction rate will be limited by the dissolution rate.
-
Solution : Choose a solvent that completely dissolves the this compound. Common choices include ethanol, methanol, ethyl acetate, or THF.[3]
-
-
Q3: I am observing the formation of byproducts from nitrile reduction. How can I improve chemoselectivity for the nitro group?
This is the central issue for this substrate. If you are seeing byproducts like 2-(aminomethyl)-4-methoxyaniline, it means your catalytic system is not selective enough.
| Catalyst System | Selectivity for Nitro Group | Typical Conditions | Pros | Cons |
| 5% Pt/C | High to Excellent | H₂ (1-4 atm), RT-50°C, EtOH/EtOAc | Good balance of activity and selectivity.[1] | Can be slower than Pd/C. |
| 5-10% Pd/C | Moderate to Low | H₂ (1-4 atm), RT, EtOH/EtOAc | Very high activity for nitro reduction. | Often reduces the nitrile as well.[2] |
| Raney Nickel | Variable | H₂ (high pressure), 40-80°C, EtOH | Cost-effective. | Requires higher temperatures/pressures; can be pyrophoric and requires careful handling.[3] |
| SnCl₂·2H₂O | Excellent | EtOH or EtOAc, Reflux | Excellent chemoselectivity, insensitive to many functional groups.[1][7] No special pressure equipment needed. | Stoichiometric reagent, produces tin waste requiring a difficult, highly basic workup.[7] |
| Transfer Hydrogenation | Good to Excellent | Pd/C, Ammonium Formate, MeOH, Reflux | Avoids high-pressure H₂ gas; uses standard glassware.[8] Safe and effective. | Can require elevated temperatures; reaction kinetics may be slower. |
Strategies to Enhance Selectivity:
-
Switch the Catalyst : If using Pd/C, switch to 1-5% Pt/C . This is the most effective single change you can make.[1]
-
Modify Conditions : Use milder conditions. Reduce hydrogen pressure and temperature. A reaction that is too fast is often less selective.
-
Use a Chemical Reductant : For guaranteed preservation of the nitrile, reduction with tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly reliable method.[1] This method completely avoids catalytic hydrogenation and its associated selectivity issues.
Q4: Are there viable alternatives to high-pressure catalytic hydrogenation for this reduction?
Yes. If you lack access to a high-pressure hydrogenation apparatus or wish to avoid handling gaseous hydrogen, several excellent alternatives exist.
Catalytic Transfer Hydrogenation (CTH) CTH is a powerful technique where hydrogen is generated in situ from a donor molecule, eliminating the need for a cylinder of H₂ gas.[9]
-
Common Hydrogen Donors : Ammonium formate (HCOONH₄) or formic acid/triethylamine mixtures are widely used.[8][10]
-
Catalyst : Standard heterogeneous catalysts like 10% Pd/C are typically used.
-
Advantages : The procedure is performed in standard reflux apparatus, making it operationally simple and safer. Selectivity can be very high.
Protocol 1: General Procedure for Transfer Hydrogenation
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol.
-
Add ammonium formate (3-5 eq) and 10% Pd/C (5-10 mol% Pd).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and filter it through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and perform a standard aqueous workup to isolate the product.
Protocol 2: General Procedure for Reduction with SnCl₂
-
In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture at 70°C under a nitrogen atmosphere.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Carefully basify the mixture to a high pH (e.g., with 40% NaOH solution) to dissolve the tin salts. This step is highly exothermic and must be done with cooling.[7]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Q5: Should I use a homogeneous or heterogeneous catalyst for this reaction?
For the reduction of this compound, heterogeneous catalysts are overwhelmingly preferred in both lab and industrial settings.
| Feature | Heterogeneous Catalysis (e.g., Pt/C, Pd/C) | Homogeneous Catalysis (e.g., Wilkinson's Catalyst) |
| Phase | Catalyst is in a different phase (solid) from reactants (liquid/gas).[11] | Catalyst is in the same phase (liquid) as reactants.[11] |
| Separation | Simple filtration to remove and recover the catalyst.[11] | Difficult and often costly separation from the product mixture.[12][13] |
| Selectivity | Can be lower due to multiple types of active sites on the catalyst surface.[12] | Often very high due to a well-defined, single-site active center.[12] |
| Conditions | Can often tolerate higher temperatures and pressures. | Typically operates under milder conditions due to catalyst stability limits.[12] |
| Relevance to Topic | Highly Relevant. Standard industry practice for nitro reductions. | Less common for simple nitro reductions due to cost and separation issues, though specialized systems exist.[14][15] |
References
- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing).
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Technical Support Center: Catalyst Poisoning in the Hydrogen
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange.
- Reduction of nitro group in the presence of a nitrile. Reddit.
- Homogeneous vs Heterogeneous C
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Heterogenous vs Homogenous c
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical W
- Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics.
- How to Prevent Catalyst Poisoning
- Chemoselective Transfer Hydrogenation over MgO as the C
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast Research Portal.
- The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. chembam.com [chembam.com]
- 12. ethz.ch [ethz.ch]
- 13. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 4-Methoxy-2-nitrobenzonitrile Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 4-Methoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for Thin-Layer Chromatography (TLC) applications. As Senior Application Scientists, we aim to explain not just the how, but the why behind these protocols, ensuring your experimental results are both accurate and reproducible.
Core Principles: Why TLC is Essential for Your Reaction
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[1] In the context of this compound, you are typically observing its conversion into a product with different polarity. For instance, if you are hydrolyzing the nitrile (-CN) group to a carboxylic acid (-COOH), the product, 4-Methoxy-2-nitrobenzoic acid, will be significantly more polar.
This difference in polarity is the key to TLC separation. The stationary phase (typically silica gel) is highly polar.[2] As the mobile phase (a less polar solvent mixture) ascends the plate, it carries the compounds with it.[3]
-
Less Polar Compounds: Spend more time in the mobile phase, travel further up the plate, and have a higher Retention Factor (Rf).
-
More Polar Compounds: Interact more strongly with the polar silica gel, travel shorter distances, and have a lower Rf.[4]
Therefore, by spotting the reaction mixture over time, you can visually track the disappearance of the starting material spot and the appearance of a new product spot.[5][6]
Experimental Protocols
Protocol 1: Preparing and Spotting Your TLC Plate
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil (never a pen, as the ink will run), gently draw a straight line about 1 cm from the bottom.[4] This is your origin line. Mark faint "X"s on this line for each sample, ensuring they are well-spaced.[4]
-
Sample Preparation: Prepare dilute solutions of your starting material (for reference), any co-reactants, and an aliquot from your reaction mixture. A good concentration is ~1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to draw up a small amount of your first sample. Gently touch the tip of the capillary to the corresponding "X" on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[7] Allow the solvent to completely evaporate.
-
The Cospot (Crucial for Analysis): In one lane (typically the middle), spot your starting material first, let it dry, and then spot your reaction mixture directly on top of it.[8] This "cospot" is essential for confirming if spots with similar Rf values are indeed different compounds.[5]
Protocol 2: Developing the TLC Plate
-
Prepare the Developing Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. The solvent level must be below your origin line.[9] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more even solvent front.[4] Cover the chamber and let it equilibrate for 5-10 minutes.
-
Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate stands straight and does not touch the filter paper.[9] Cover the chamber.
-
Run the Plate: Allow the solvent to travel up the plate by capillary action.[3]
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber immediately. With a pencil, mark the exact position of the solvent front before it evaporates.[4]
Protocol 3: Visualizing and Analyzing the Results
-
UV Visualization (Non-Destructive): First, view the dried plate under a UV lamp (254 nm).[10] Aromatic and conjugated compounds like this compound and its derivatives will appear as dark spots against the fluorescent green background of the plate.[10][11] Circle these spots with a pencil.
-
Chemical Staining (Destructive): If spots are not visible under UV or if you need further confirmation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for most organic compounds.[12] Dip the plate in the stain solution and gently heat with a heat gun. Spots will appear as yellow-brown against a pink/purple background.
-
Bromocresol Green Stain: This stain is specific for acidic compounds.[10] If you are forming 4-Methoxy-2-nitrobenzoic acid, it will appear as a yellow spot on a blue background, providing definitive evidence of its formation.
-
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of this compound reactions.
Question: My spots are long streaks instead of tight circles. What's wrong?
-
Answer: Streaking is a common problem with several potential causes.[7]
-
Overloaded Sample: The most frequent cause is applying too much sample to the plate.[9][13] This saturates the stationary phase.
-
Solution: Dilute your sample further and re-spot the plate. Aim for the smallest, faintest spot you can still visualize.
-
-
Acidic or Basic Compound: Your product, 4-Methoxy-2-nitrobenzoic acid, is acidic. Acidic compounds can interact too strongly and irregularly with the slightly acidic silica gel, causing streaking.[7]
-
Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase.[13] This protonates the silica surface and the analyte, leading to cleaner, rounder spots.
-
-
Question: All my spots are stuck at the bottom (origin line). How do I fix this?
-
Answer: This indicates your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[13] Your compounds have a very low Rf value.
-
Solution: You need to increase the polarity of your eluent. For a typical hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For example, if you used a 9:1 hexane:ethyl acetate mixture, try 7:3 or 5:5.[13] Adjust the ratio until your starting material has an Rf of approximately 0.3-0.4, which generally provides the best resolution.[8]
-
Question: All my spots ran to the top of the plate near the solvent front. What should I do?
-
Answer: This is the opposite problem: your mobile phase is too polar.[13] The eluent has carried all components, including the polar ones, to the top of the plate (Rf ≈ 1.0), resulting in no separation.
-
Solution: Decrease the polarity of your eluent. If you used a 5:5 hexane:ethyl acetate mixture, try 8:2 or 9:1. This will increase the interaction of your compounds with the stationary phase and improve separation.[13]
-
Question: I can't see any spots on my plate after running it.
-
Answer: There are a few possibilities here.
-
Sample is too Dilute: Your compound's concentration may be below the detection limit of your visualization method.[9][13]
-
Solution: Try re-spotting the plate, but apply the sample to the same spot 3-4 times, allowing the solvent to dry completely between each application.[9] This concentrates the sample on the origin.
-
-
Compound is Not UV-Active: While this compound and its likely derivatives are UV-active, some impurities or side products may not be.
-
Solution: Always use a chemical stain, like potassium permanganate, in addition to UV visualization.[13] Stains often reveal spots that are invisible under UV light.
-
-
Solvent Level Was Too High: If the solvent level in the chamber was above the origin line, your sample dissolved directly into the solvent pool instead of traveling up the plate.[9]
-
Solution: Ensure your origin line is always drawn above the solvent level in the developing chamber.
-
-
Question: The spots for my starting material and product are very close together. How can I tell if the reaction is working?
-
Answer: Poor resolution between spots with similar Rf values is a challenge.
-
Solution 1: Optimize the Mobile Phase: Even small changes to the solvent system can improve separation. Try different solvent systems entirely (e.g., dichloromethane/methanol).
-
Solution 2: Utilize the Cospot: This is precisely what the cospot is for.[8] If the starting material and product are different compounds, the cospot lane will show either two distinct spots or a single elongated spot.[5] If the reaction has gone to completion, the spot in the reaction lane will not align with the starting material spot in its reference lane.
-
Visual Workflow and Troubleshooting
TLC Monitoring Workflow
Caption: Standard workflow for monitoring a reaction by TLC.
Troubleshooting Decision Tree
Caption: A decision tree for common TLC troubleshooting issues.
Data Interpretation
| Compound | Key Functional Group | Expected Polarity | Expected Relative Rf |
| This compound (Starting Material) | Nitrile (-CN) | Moderate | Highest |
| 4-Methoxy-2-nitrobenzaldehyde (Possible Intermediate) | Aldehyde (-CHO) | More Polar | Intermediate |
| 4-Methoxy-2-nitrobenzoic acid (Hydrolysis Product) | Carboxylic Acid (-COOH) | Very High | Lowest |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this reaction? A: A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This provides a medium polarity that can be easily adjusted to achieve optimal separation.[13][14]
Q2: How often should I take a sample from my reaction? A: For a new reaction, it's wise to take samples frequently at the beginning (e.g., every 15-20 minutes) to establish a reaction rate. Once you have an idea of the timing, you can space out the sampling intervals.[5]
Q3: Can TLC tell me the yield of my reaction? A: No, TLC is a qualitative, not a quantitative, technique.[6] It can tell you if the starting material is consumed and the product is formed, but it cannot accurately determine the concentration or yield. You can get a rough idea from the relative intensity of the spots.
Q4: My reaction is in DMSO, which smears on the TLC plate. What can I do? A: High-boiling point solvents like DMSO or DMF are a known issue. After spotting your sample on the plate, place the plate under a high vacuum for 5-10 minutes before developing it. This will remove the interfering solvent.[15]
Q5: Why do I need to use a pencil and not a pen? A: The graphite in a pencil is inert and will not move with the solvent. The organic dyes in pen ink, however, are soluble in the mobile phase and will chromatograph up the plate, creating confusing extra spots and streaks.[9]
References
[13] SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. SiliCycle. [4] Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [7] OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [15] University of Rochester Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [9] Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [16] Google Patents. (CN103408430A). Synthesis method of 2-methyl-4-nitrobenzoic acid. [17] ResearchGate. (2025, August 7). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [10] Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [18] PubChem. 2-Methoxy-4-nitrobenzonitrile. National Center for Biotechnology Information. [19] EPFL. TLC Visualization Reagents. [14] Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [8] University of Rochester Department of Chemistry. How To: Monitor by TLC. [20] ChemicalBook. (2025, July 24). 4-Methoxy-2-nitrobenzoic acid. Sigma-Aldrich. 2-Methoxy-4-nitrobenzonitrile 98%. [21] Hinze, W. L., & Armstrong, D. W. (2016, April 27). Thin-layer chromatography of some benzene derivatives in aqueous and modified by cyclodextrins mobile phases. [22] Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. [11] University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. [12] Organic Chemistry. TLC stains. [2] Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [23] Benchchem. Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. [3] OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [24] Biosynth. 2-Methoxy-4-nitrobenzonitrile. UCLA Chemistry. TLC Stains. [5] Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [25] Sigma-Aldrich. 4-Methoxy-2-nitrobenzoic acid 97%. [6] Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [26] Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. [1] Chemistry Lessons. (2025, July 30). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube. [27] Matrix Fine Chemicals. 4-METHOXY-3-NITROBENZONITRILE. [28] PubChem. 4-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
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- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Magic Formulas [chem.rochester.edu]
- 12. TLC stains [reachdevices.com]
- 13. silicycle.com [silicycle.com]
- 14. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 15. Chromatography [chem.rochester.edu]
- 16. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. epfl.ch [epfl.ch]
- 20. 4-Methoxy-2-nitrobenzoic acid | 33844-21-2 [chemicalbook.com]
- 21. butlerov.com [butlerov.com]
- 22. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 2-Methoxy-4-nitrobenzonitrile | 101084-96-2 | BEA08496 [biosynth.com]
- 25. 4-Methoxy-2-nitrobenzoic acid 97 33844-21-2 [sigmaaldrich.com]
- 26. stacks.cdc.gov [stacks.cdc.gov]
- 27. 4-METHOXY-3-NITROBENZONITRILE | CAS 33224-23-6 [matrix-fine-chemicals.com]
- 28. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxy-2-nitrobenzonitrile
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-2-nitrobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, elucidating the structural nuances of this substituted benzonitrile. Furthermore, a comparative analysis with the simpler, yet structurally related, 4-methoxybenzonitrile is presented to underscore the significant influence of the ortho-nitro group on the chemical environment of the molecule. This guide combines experimental data for the comparative compound with theoretically predicted data for the target molecule, offering a comprehensive and practical resource for spectral interpretation.
Introduction to this compound
This compound is a valuable building block in organic synthesis, featuring a benzonitrile core substituted with a methoxy and a nitro group. The relative positions of these functional groups create a unique electronic environment within the aromatic ring, which can be precisely mapped using NMR spectroscopy. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound, as well as for predicting its reactivity in further chemical transformations.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals to higher ppm values, while electron-donating groups cause shielding and upfield shifts.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The n+1 rule is a common guide, where n is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the split lines of a signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of benzonitrile derivatives.[3]
1. Sample Preparation:
- Accurately weigh 5-10 mg of the analytical sample.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
2. Instrument Setup and Data Acquisition:
- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
- For ¹H NMR:
- Acquire the spectrum at a controlled temperature, typically 298 K.
- Use a standard single-pulse experiment.
- Set the spectral width to cover a range of approximately -2 to 12 ppm.
- Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
- Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- Set the spectral width to a range of 0 to 200 ppm.
- A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Below is a workflow diagram for the structural analysis process:
Caption: Structure of this compound.
Comparison of Spectral Data: Key Insights
The comparison between the experimental data for 4-methoxybenzonitrile and the predicted data for this compound reveals the profound impact of the ortho-nitro group:
-
Loss of Symmetry: The most immediate effect is the loss of symmetry in the aromatic region of both the ¹H and ¹³C NMR spectra, leading to a greater number of signals and more complex splitting patterns in the ¹H spectrum.
-
Deshielding Effect: The strong electron-withdrawing nature of the nitro group causes a significant downfield shift (deshielding) of the nearby protons and carbons. This is most pronounced for the proton and carbon atoms ortho and para to the nitro group.
-
Diagnostic Chemical Shifts: The predicted chemical shifts for the aromatic protons and carbons in this compound can serve as diagnostic markers for confirming its structure. The presence of a low-field aromatic signal (above 8.0 ppm) is a strong indicator of a proton ortho to a nitro group.
Conclusion
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By first examining the simpler spectrum of 4-methoxybenzonitrile, we have established a baseline for understanding the significant perturbations introduced by the ortho-nitro substituent. The detailed experimental protocols, tabulated spectral data, and in-depth analysis serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The principles of spectral interpretation outlined herein can be broadly applied to the structural elucidation of other polysubstituted aromatic compounds.
References
- Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- PubChem. (n.d.). 4-Methoxybenzonitrile.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Centers for Disease Control and Prevention. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum.
- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the....
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methoxy-.
- Asian Journal of Chemistry. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY.
- Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.
- University of Calgary. (n.d.). 1H NMR Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- SpectraBase. (n.d.). 4-Methoxy-N-(2-nitrophenyl)benzamide - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 4-Nitrobenzonitrile.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.
Sources
Deconstructing the Molecular Blueprint: A Comparative Guide to the Mass Spectrum of 4-Methoxy-2-nitrobenzonitrile
In the intricate world of pharmaceutical development and chemical research, the unambiguous identification of molecular structures is a cornerstone of progress. Mass spectrometry serves as a powerful analytical technique, providing a veritable fingerprint of a molecule through its fragmentation patterns. This guide offers an in-depth interpretation of the anticipated electron ionization (EI) mass spectrum of 4-Methoxy-2-nitrobenzonitrile, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry to predict its fragmentation behavior. Furthermore, we will compare these predictions with those for a structural isomer, 3-Methoxy-4-nitrobenzonitrile , to illustrate how subtle changes in substituent positioning can lead to discernible differences in their mass spectra, enabling their differentiation.
The Foundation: Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards a molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged molecular ion (M radical cation, M•+). The excess energy imparted to the molecular ion often causes it to be in a vibrationally excited state, leading to its fragmentation into smaller, charged ions and neutral radicals. Only the charged fragments are detected and plotted based on their mass-to-charge ratio (m/z), generating a mass spectrum. The pattern of these fragments provides a roadmap to the molecule's original structure.
Interpreting the Mass Spectrum of this compound
The structure of this compound (Molecular Weight: 178.14 g/mol , Formula: C₈H₆N₂O₃) contains three key functional groups on a benzene ring: a methoxy group (-OCH₃), a nitro group (-NO₂), and a cyano group (-CN). The interplay of these groups, particularly the ortho-positioning of the nitro group to the cyano group and para to the methoxy group, will govern its fragmentation cascade.
Predicted Fragmentation Pathway
-
Molecular Ion (M•+) : The molecular ion peak is expected at m/z 178 . Due to the presence of multiple functional groups and the energetic nature of EI, the intensity of this peak may be moderate.
-
Loss of a Methyl Radical (•CH₃) : A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a resonance-stabilized phenoxide-type ion.
-
M•+ (m/z 178) → [M - CH₃]⁺ (m/z 163) + •CH₃
-
This fragment at m/z 163 is expected to be a significant peak.
-
-
Loss of Nitric Oxide (NO) : A characteristic fragmentation of aromatic nitro compounds is the loss of a neutral nitric oxide molecule.
-
M•+ (m/z 178) → [M - NO]⁺ (m/z 148) + •NO
-
The resulting ion at m/z 148 is often observed.
-
-
Loss of Nitrogen Dioxide (NO₂) : The direct cleavage of the C-N bond can result in the loss of a nitro radical.
-
M•+ (m/z 178) → [M - NO₂]⁺ (m/z 132) + •NO₂
-
This would produce a fragment at m/z 132 .
-
-
Sequential Fragmentations :
-
The [M - CH₃]⁺ ion (m/z 163) can subsequently lose carbon monoxide (CO), a common fragmentation for phenolic compounds.
-
[m/z 163] → [m/z 135] + CO
-
-
The [M - NO]⁺ ion (m/z 148) could lose a methyl radical.
-
[m/z 148] → [m/z 133] + •CH₃
-
-
Further fragmentation of the benzonitrile core could lead to the loss of HCN, resulting in a benzyne-type fragment.
-
[m/z 132] → [m/z 105] + HCN
-
-
The predicted fragmentation pathway for this compound is visualized in the following diagram:
Caption: Predicted Fragmentation Pathway of this compound.
Comparative Analysis: this compound vs. 3-Methoxy-4-nitrobenzonitrile
To highlight the utility of mass spectrometry in distinguishing between isomers, we will now compare the predicted fragmentation of this compound with that of 3-Methoxy-4-nitrobenzonitrile .
The molecular weight and formula are identical, so the molecular ion peak for 3-Methoxy-4-nitrobenzonitrile will also be at m/z 178 . However, the relative positions of the substituents are expected to influence the stability of the fragment ions, leading to different relative peak intensities.
In 3-Methoxy-4-nitrobenzonitrile, the methoxy and nitro groups are ortho to each other. This proximity can facilitate an "ortho effect," where the loss of a substituent is influenced by the adjacent group. For instance, the loss of the methoxy group or a methyl radical might be more facile due to interactions with the neighboring nitro group.
Predicted Key Differences in Fragmentation:
| Fragment Ion (m/z) | Proposed Origin | This compound (Predicted Intensity) | 3-Methoxy-4-nitrobenzonitrile (Predicted Intensity) | Rationale for Difference |
| 178 | M•+ | Moderate | Moderate | Molecular ion, intensity depends on stability. |
| 163 | [M - CH₃]⁺ | High | High | Loss of methyl radical is a favorable process for both isomers. |
| 148 | [M - NO]⁺ | Moderate | Moderate | Loss of NO is characteristic of nitroaromatics. |
| 132 | [M - NO₂]⁺ | Moderate | Potentially Lower | The ortho-relationship of the methoxy and nitro groups in the 3,4-isomer might favor other fragmentation pathways over the direct loss of NO₂. |
| 135 | [M - CH₃ - CO]⁺ | Moderate | Moderate | Subsequent fragmentation from the m/z 163 ion. |
The key to differentiating these isomers via mass spectrometry would be a careful analysis of the relative intensities of the fragment ions. While the major fragments are predicted to be the same, their abundances will likely differ.
The predicted fragmentation pathway for 3-Methoxy-4-nitrobenzonitrile is illustrated below:
Caption: Predicted Fragmentation Pathway of 3-Methoxy-4-nitrobenzonitrile.
Experimental Protocol for GC-MS Analysis
To experimentally validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte (this compound or its isomer) in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for separating aromatic isomers.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention times of the isomeric compounds.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the relative abundances of the key fragment ions between the isomers to confirm the predicted differences.
The following diagram outlines the general workflow for this analysis:
Caption: General Workflow for GC-MS Analysis of Isomeric Compounds.
Conclusion
References
- Fragmentation of Anisole: A study on the mass spectrometric fragmentation of anisole, which provides insights into the behavior of the methoxy group on a benzene ring.[1]
- Fragmentation of Nitrobenzene: An article discussing the fragmentation of nitrobenzene, detailing the characteristic losses of NO and NO₂.[2]
- Fragmentation of Benzonitrile: Research on the ionic fragmentation of benzonitrile, which is useful for understanding the behavior of the cyano group.[3]
- General Principles of Mass Spectrometry: An overview of fragmentation patterns in the mass spectra of organic compounds.[4]
- PubChem Database: Entry for this compound providing molecular formula and weight.[5]
- Comparative Mass Spectrometry of Isomers: A guide comparing the mass spectrometry fragmentation patterns of dimethylnitrobenzene isomers, demonstrating the principles of using MS to differenti
FT-IR spectroscopy to identify functional groups in 4-Methoxy-2-nitrobenzonitrile
An In-Depth Guide to Functional Group Identification in 4-Methoxy-2-nitrobenzonitrile using FT-IR Spectroscopy
Introduction: The Analytical Power of Vibrational Spectroscopy
In the landscape of molecular characterization, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, prized for its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint" of a sample.[1][2] The fundamental principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing its covalent bonds to vibrate at specific frequencies.[2] These vibrations, which include stretching and bending, occur at characteristic energy levels dictated by the bond type, the mass of the bonded atoms, and the overall molecular environment. By measuring the absorption of infrared radiation as a function of frequency (typically expressed in wavenumbers, cm⁻¹), we can elucidate the presence of specific functional groups within a molecule.
This guide provides a comprehensive analysis of this compound (C₈H₆N₂O₃), a substituted aromatic compound, using FT-IR spectroscopy. We will dissect its spectrum to identify the characteristic vibrational signatures of its constituent functional groups: a nitrile (-C≡N), a nitro group (-NO₂), a methoxy group (-OCH₃), and the substituted benzene ring. Through a comparative analysis with structurally related molecules, we will demonstrate how FT-IR serves as a powerful tool for unambiguous functional group confirmation, a critical step in chemical synthesis, quality control, and drug development.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring the FT-IR Spectrum
A robust and reproducible experimental workflow is paramount for accurate spectral interpretation. Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, minimal sample preparation, and suitability for solid powder samples.
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR crystal accessory.
Step-by-Step Methodology:
-
Background Collection: Before analyzing the sample, a background spectrum is collected. This measures the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself. This background is then automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are measured.
-
Sample Preparation: A small amount (typically 1-5 mg) of crystalline this compound is placed directly onto the ATR crystal surface.
-
Sample Engagement: A pressure clamp is applied to ensure firm and uniform contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.
-
Spectrum Acquisition: The FT-IR spectrum is collected. Typical parameters include:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise)
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final spectrum of transmittance or absorbance versus wavenumber.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Spectral Analysis of this compound
The FT-IR spectrum of this compound is rich with information. We will analyze it by dissecting the key regions and assigning the observed absorption bands to their corresponding functional groups. The region from approximately 1500 to 600 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule as a whole.[1][3] While difficult to interpret fully, it is invaluable for confirming identity by matching against a reference spectrum. Our primary focus will be on the "group frequency region" (4000 to 1500 cm⁻¹), where characteristic functional group vibrations appear.[2]
| Observed Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2960, 2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |
| ~ 2230 | Strong, Sharp | C≡N Stretch | Aromatic Nitrile |
| ~ 1605, 1500 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| ~ 1530 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~ 1350 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |
| ~ 1260 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~ 1030 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~ 850 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring |
Causality Behind Key Assignments:
-
Aromatic C-H Stretch (> 3000 cm⁻¹): The C-H bonds on sp² hybridized carbons of the benzene ring are stronger and stiffer than those on sp³ carbons, causing them to vibrate at a higher frequency.[4][5] This absorption just above 3000 cm⁻¹ is a clear indicator of unsaturation.
-
Aliphatic C-H Stretch (< 3000 cm⁻¹): The C-H bonds of the sp³ hybridized methyl group in the methoxy substituent vibrate at a lower frequency, typically appearing as distinct peaks just below 3000 cm⁻¹.[3]
-
Nitrile (C≡N) Stretch (~2230 cm⁻¹): This peak is one of the most characteristic in the spectrum. The C≡N triple bond is very strong, requiring significant energy (and thus high frequency) to stretch. Its vibration causes a large change in the bond dipole moment, resulting in a very strong and sharp absorption band.[6] For aromatic nitriles, this peak typically falls between 2240 and 2220 cm⁻¹.[6]
-
Nitro (NO₂) Stretches (~1530 and ~1350 cm⁻¹): Aromatic nitro groups are reliably identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[7][8] The electron-withdrawing nature of the aromatic ring influences the position of these bands.[7]
-
Ether (C-O-C) Stretches (~1260 and ~1030 cm⁻¹): Aryl-alkyl ethers, like the methoxy group on a benzene ring, display a strong, characteristic asymmetric C-O-C stretch, typically around 1275-1200 cm⁻¹. A corresponding symmetric stretch appears at a lower frequency.
Comparative Analysis: Isolating the Signature of Each Functional Group
To validate our assignments and appreciate the diagnostic power of the spectrum, we compare it with the spectra of simpler molecules, each containing one or two of the functional groups present in our target compound.
| Compound | Key Frequencies (cm⁻¹) and Their Assignments |
| This compound | ~2230 (C≡N) , ~1530 & ~1350 (NO₂) , ~1260 (C-O) , >3000 (Aromatic C-H), <3000 (Aliphatic C-H) |
| Benzonitrile | ~2230 (C≡N), >3000 (Aromatic C-H). Lacks NO₂ and C-O-C ether stretches. |
| Nitrobenzene | ~1525 & ~1350 (NO₂), >3000 (Aromatic C-H). Lacks C≡N and C-O-C ether stretches. |
| Anisole (Methoxybenzene) | ~1250 (C-O), >3000 (Aromatic C-H), <3000 (Aliphatic C-H). Lacks C≡N and NO₂ stretches. |
Insights from Comparison:
-
By comparing the spectrum of this compound with Benzonitrile , the presence of the strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹, along with the ether stretch at ~1260 cm⁻¹, can be definitively attributed to the nitro and methoxy groups, respectively.
-
The comparison with Nitrobenzene confirms that the sharp, intense peak at ~2230 cm⁻¹ is unique to the nitrile group.
-
The spectrum of Anisole lacks the nitrile and nitro peaks, reinforcing the assignment of these bands in the target molecule. It also provides a clear reference for the aromatic C-H, aliphatic C-H, and strong C-O ether stretches.
This comparative approach forms a self-validating system. The presence of a specific band in the target molecule and its absence in a reference molecule lacking that functional group provides strong, direct evidence for the assignment.
Conclusion
FT-IR spectroscopy provides an unequivocal method for identifying the functional groups within this compound. Each group—nitrile, nitro, methoxy, and the aromatic ring—imparts distinct and identifiable absorption bands in the infrared spectrum. The sharp, intense C≡N stretch at ~2230 cm⁻¹, the pair of strong NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, the prominent C-O ether stretch at ~1260 cm⁻¹, and the characteristic aromatic and aliphatic C-H stretches collectively form a unique spectral signature. By understanding the origins of these vibrations and employing a logical, comparative approach with simpler molecules, researchers can confidently confirm the chemical structure and purity of their compounds, making FT-IR an indispensable tool in the modern chemical laboratory.
References
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-Methoxy-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the safety of final active pharmaceutical ingredients (APIs). 4-Methoxy-2-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly influence the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the determination of this compound purity, supported by experimental data and protocols.
The Critical Role of Purity Analysis
Impurities in a chemical intermediate like this compound can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, can have unintended consequences in subsequent synthetic steps and may be carried through to the final API, potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method to assess purity is not just a quality control measure but a critical component of the entire drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
Comparative Analysis of Analytical Methods
While HPLC is a dominant technique, it is essential to understand its performance in the context of other available methods. The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and available instrumentation.
| Parameter | RP-HPLC Method | Alternative Method 1: Thin-Layer Chromatography (TLC) | Alternative Method 2: Melting Point Analysis |
| Principle | Differential partitioning of analytes between a stationary phase and a mobile phase.[3] | Separation based on differential adsorption on a solid stationary phase.[4] | Assessment of the temperature range over which the solid melts.[4][5] |
| Quantitative Capability | Excellent | Semi-quantitative at best | Non-quantitative |
| Sensitivity | High (ppm levels) | Moderate | Low (only sensitive to significant impurities) |
| Specificity | High (can resolve closely related isomers) | Low to moderate | Low (any impurity can cause depression and broadening) |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Low | Low |
In-Depth Look: A Validated RP-HPLC Method
A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed to provide excellent separation of this compound from its potential process-related impurities and isomers. The rationale behind the method development is to achieve a balance between resolution, analysis time, and robustness.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and proven performance in separating aromatic compounds.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 10 40 60 12 40 60 | 15 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation and Performance Data
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][6]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.999 | ≥0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | <1.0% | ≤2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |
| Specificity | Baseline resolution of all potential impurities | Resolution > 1.5 |
The specificity of the method is demonstrated by its ability to separate the main peak of this compound from its closely related isomers, such as 2-methoxy-4-nitrobenzonitrile and 4-methoxy-3-nitrobenzonitrile, which are potential process impurities.
Alternative Purity Assessment Methods
While the HPLC method provides comprehensive and quantitative data, other techniques can be employed for a preliminary or orthogonal assessment of purity.
Experimental Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30, v/v). The optimal ratio may require some experimentation.
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent like dichloromethane.
-
Procedure: Spot the sample on the TLC plate and develop it in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.[7]
Experimental Protocol: Melting Point Analysis
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the crystalline this compound into a capillary tube.
-
Procedure: Slowly heat the sample and observe the temperature at which melting begins and the temperature at which the entire sample is liquid.
-
Interpretation: A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value (137-140 °C).[8] A broad melting range or a depressed melting point suggests the presence of impurities.[4][9]
Conclusion
For the definitive purity determination of this compound, the validated RP-HPLC method is demonstrably superior. It offers the necessary specificity, sensitivity, and quantitative accuracy required in a regulated drug development environment. While techniques like TLC and melting point analysis are useful for rapid, qualitative checks, they lack the resolving power and quantitative capability of HPLC. The choice of method should align with the analytical requirements, with HPLC being the gold standard for comprehensive purity profiling and quality control.
References
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- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmanest.
- How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate.
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- This compound (98%). (n.d.). Amerigo Scientific.
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- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2003, January 1). ResearchGate.
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GC-MS analysis of 4-Methoxy-2-nitrobenzonitrile and its derivatives
An In-Depth Technical Guide to the GC-MS Analysis of 4-Methoxy-2-nitrobenzonitrile and its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound and its related derivatives. As a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules, robust and reliable analytical methods are paramount for quality control, impurity profiling, and metabolic studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, experimental design, and data interpretation.
The analysis of nitroaromatic compounds like this compound by GC-MS presents unique challenges, including potential thermal lability and the influence of polar functional groups on chromatographic performance.[3][4] This guide will explore direct analysis versus derivatization techniques, compare ionization methods, and provide detailed experimental protocols to ensure self-validating and reproducible results.
Foundational Choice: Direct Analysis vs. Chemical Derivatization
A primary consideration for the GC-MS analysis of substituted benzonitriles is whether to analyze the compound directly or to chemically modify it through derivatization. This choice fundamentally impacts volatility, thermal stability, and chromatographic peak shape.
Direct Analysis: This approach is the most straightforward, involving the direct injection of the analyte dissolved in a suitable solvent. It is often sufficient for purity assessments of the main compound where concentration is high. However, the presence of the polar nitro group and the nitrile functionality can lead to interactions with active sites in the GC inlet and column, potentially causing peak tailing and reduced sensitivity.[4]
Chemical Derivatization: This process chemically modifies the analyte to make it more suitable for GC analysis.[5][6] For this compound derivatives, particularly those containing active hydrogen atoms (e.g., amino or hydroxyl substituents), derivatization is often essential. The goal is to replace polar functional groups with less polar, more stable moieties, thereby increasing volatility and improving chromatographic behavior.[7][8]
-
Silylation: The most common technique, silylation replaces an active hydrogen with a trimethylsilyl (TMS) group.[7][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amino and hydroxyl groups that may be present on derivatives of the target compound.[3][10] The resulting TMS-ethers or TMS-amines are significantly more volatile and thermally stable.
Comparative Overview
| Feature | Direct Analysis | Analysis with Derivatization (Silylation) |
| Principle | Direct injection of the analyte in a volatile solvent. | Chemical modification to increase volatility and stability.[5] |
| Pros | - Faster sample preparation- Simpler procedure- No derivatizing agent artifacts | - Improved peak shape and resolution- Enhanced thermal stability- Increased sensitivity for trace analysis[9] |
| Cons | - Potential for peak tailing- Risk of thermal degradation- Lower sensitivity for certain derivatives | - Longer sample preparation time- Potential for incomplete reactions- Introduction of reagent-related artifacts |
| Best For | - Routine purity checks of the parent compound- High-concentration samples | - Analysis of polar derivatives (e.g., amino, hydroxyl)- Trace-level impurity profiling- Complex sample matrices |
Optimizing the Analytical Engine: GC and MS Parameters
The success of any GC-MS analysis hinges on the careful selection of instrumental parameters. These choices dictate the separation efficiency, sensitivity, and the quality of the resulting mass spectra.
Gas Chromatography (GC) Conditions
-
Column Selection: A non-polar or mid-polarity capillary column is the standard choice for this class of compounds. A column such as a DB-5ms (5% phenyl-polysiloxane) offers excellent resolving power for a wide range of aromatic compounds.[10] Its low-bleed characteristics are also crucial for obtaining clean mass spectra.
-
Injection Technique: Splitless injection is preferred for trace analysis to ensure the maximum transfer of analyte onto the column. For more concentrated samples, a split injection can be used to prevent column overloading.
-
Temperature Program: A programmed temperature ramp is essential to effectively separate the target analyte from solvents and potential impurities. The initial temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to a final temperature that ensures elution of all compounds of interest without causing thermal degradation.
Mass Spectrometry (MS) Conditions
The choice of ionization technique is critical as it determines the degree of fragmentation and the information that can be gleaned from the mass spectrum.
-
Electron Ionization (EI): This is the most common and robust ionization method for GC-MS.[11] High-energy electrons (typically 70 eV) bombard the analyte molecules, causing reproducible and extensive fragmentation.[12][13] This "hard" ionization technique creates a characteristic fragmentation pattern, or "fingerprint," which is invaluable for structural elucidation and library matching.
-
Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation. This results in significantly less fragmentation and often produces an abundant protonated molecule [M+H]⁺ or an adduct ion.[3] While EI is superior for structural confirmation via fragmentation, CI is highly effective for unequivocally determining the molecular weight of an unknown compound or a suspected derivative.[3]
Deciphering the Fingerprint: Fragmentation Patterns
Under Electron Ionization (EI), this compound (MW: 178.14 g/mol ) undergoes predictable fragmentation, providing a clear path to its identification.[14]
Predicted Fragmentation of this compound (m/z 178):
-
Molecular Ion (M⁺˙): The parent molecule loses one electron to form the molecular ion at m/z 178 . Its presence is crucial for confirming the molecular weight.
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z 163 .[3]
-
Loss of Nitric Oxide (-•NO): Nitroaromatic compounds can lose nitric oxide, resulting in a fragment at m/z 148 .[3]
-
Loss of a Nitro Group (-•NO₂): The most characteristic fragmentation for nitroaromatics is the cleavage of the C-N bond to lose the nitro group, yielding a major fragment at m/z 132 .
-
Sequential Loss of CO: Following the loss of the nitro group, the resulting ion at m/z 132 can lose carbon monoxide from the ether functionality, producing a fragment at m/z 104 .
The fragmentation patterns of derivatives will be dictated by the nature of the additional functional groups. For instance, an amino derivative would show fragmentation characteristic of anilines, while a silylated derivative would exhibit a prominent ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ fragment.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the analysis of this compound. Adherence to these steps ensures the generation of high-quality, reliable data.
Workflow Diagram
Caption: General workflow for GC-MS analysis of target compounds.
Protocol 1: Direct GC-MS Analysis
This protocol is suitable for purity assessment of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1.0 mL of a GC-compatible solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: GC-MS Analysis with Silylation (for Derivatives)
This protocol is designed for derivatives of this compound that contain an active hydrogen (e.g., an amino or hydroxyl group).
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Seal the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.[10]
-
Cool the vial to room temperature.
-
Dilute the derivatized sample with ethyl acetate to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Transfer to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Use the same GC-MS system, column, and general conditions as described in Protocol 1. The temperature program may be adjusted based on the volatility of the silylated derivative.
-
Comparative Data Summary
The following table summarizes the expected key data points for the analysis of the parent compound versus a hypothetical amino-substituted derivative (2-amino-4-methoxybenzonitrile) analyzed both directly and after silylation.
| Analyte | Method | Expected RT (min) | Key Fragment Ions (m/z) | Notes |
| This compound | Direct | ~10-12 | 178 (M⁺˙) , 163, 148, 132 | Strong molecular ion. Characteristic loss of NO₂. |
| 2-Amino-4-methoxybenzonitrile | Direct | ~9-11 | 148 (M⁺˙) , 133, 105 | Prone to peak tailing due to the primary amine. |
| 2-(TMS-amino)-4-methoxybenzonitrile | Silylation | ~11-13 | 220 (M⁺˙) , 205, 147, 73 | Sharper peak shape. [M-15]⁺ is often prominent. Base peak may be m/z 73. |
Conclusion and Recommendations
The choice of an appropriate GC-MS method for this compound and its derivatives is dictated by the specific analytical objective.
-
For routine quality control and purity assessment of the parent compound, direct GC-MS analysis (Protocol 1) is a rapid, efficient, and reliable method. The distinct fragmentation pattern under EI allows for confident identification.
-
For the analysis of derivatives containing polar functional groups (e.g., -NH₂ or -OH) or for trace-level impurity profiling , chemical derivatization via silylation (Protocol 2) is strongly recommended. This approach mitigates issues of poor peak shape and thermal instability, leading to significantly improved chromatographic performance and sensitivity.[5][9]
While GC-MS is a gold-standard technique for volatile and semi-volatile compounds,[15] for highly polar or thermally unstable derivatives that are not amenable to derivatization, alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) should be considered.[16] Ultimately, a well-validated method, whether direct or involving derivatization, is crucial for ensuring the quality and safety of materials used in pharmaceutical development and scientific research.[17]
References
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- Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 167, 240-248.
- Ferreira da Silva, F., et al. (2013). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. International Journal of Mass Spectrometry, 345-346, 30-36.
- Regis Technologies. (n.d.). GC Derivatization.
- Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260.
- Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained.
- Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American Journal of Chemistry, 8(3), 151-163.
- Chemistry For Everyone. (2025, January 19). What Is Derivatization In Gas Chromatography? [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Weber, R., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Kumar, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences, 21(4), 1-12.
- Ray, A. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
- Creative Proteomics. (n.d.). Electron Ionization.
- Wikipedia. (n.d.). Electron ionization.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
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A Comparative Guide to the Reactivity of 4-Methoxy-2-nitrobenzonitrile and 2-Methoxy-4-nitrobenzonitrile
Introduction: Isomers in Focus
In the landscape of medicinal chemistry and materials science, substituted benzonitriles are foundational scaffolds for developing novel therapeutics and functional materials.[1][2] The precise arrangement of functional groups on the aromatic ring can dramatically alter a molecule's electronic properties, steric profile, and, consequently, its chemical reactivity. This guide provides an in-depth technical comparison of two structural isomers: 4-Methoxy-2-nitrobenzonitrile (Isomer A) and 2-Methoxy-4-nitrobenzonitrile (Isomer B).
While structurally similar, the differential placement of the electron-donating methoxy group and the powerfully electron-withdrawing nitro group creates distinct chemical personalities. Understanding these nuances is critical for researchers in drug development and process chemistry, as it dictates reaction outcomes, yield, and the feasibility of synthetic routes. This document will dissect their reactivity, grounded in mechanistic principles and supported by proposed experimental frameworks for validation.
Physicochemical Properties: A Snapshot
A baseline comparison begins with the fundamental physicochemical properties of each isomer.
| Property | This compound (Isomer A) | 2-Methoxy-4-nitrobenzonitrile (Isomer B) |
| CAS Number | 38469-83-9 | 101084-96-2[3] |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₆N₂O₃[3] |
| Molecular Weight | 178.14 g/mol | 178.14 g/mol [3] |
| Melting Point | 137-140 °C | 177-180 °C[3] |
| Appearance | Solid | Yellow to orange solid[1] |
The significant difference in melting points suggests distinct crystal packing and intermolecular forces, arising from their different dipole moments and molecular symmetries.
Core Analysis: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant divergence in reactivity between these isomers is observed in nucleophilic aromatic substitution (SNAr). This class of reaction is paramount for introducing new functional groups onto the aromatic ring. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The rate-determining step is typically the initial nucleophilic attack and formation of this complex.[6] Consequently, the reactivity is governed by two primary factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs) is necessary to decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
-
Intermediate Stabilization: The stability of the Meisenheimer complex is crucial. EWGs positioned ortho or para to the site of nucleophilic attack can effectively delocalize the negative charge through resonance, stabilizing the intermediate and accelerating the reaction.[5][7]
Mechanistic Rationale for Differential Reactivity
In both isomers, the nitro (-NO₂) and cyano (-CN) groups act as powerful EWGs, activating their respective rings for SNAr. The key difference lies in their ability to stabilize the Meisenheimer complex upon nucleophilic attack, particularly at the carbon atom bearing the nitro group (a common target for displacement).
-
Isomer A (this compound): The nitro group is at the C2 position. A nucleophile attacking this position creates a negative charge that is stabilized by resonance delocalization onto the ortho cyano group. The meta-positioned methoxy group offers minimal resonance stabilization.
-
Isomer B (2-Methoxy-4-nitrobenzonitrile): The nitro group is at the C4 position. A nucleophile attacking this carbon generates a Meisenheimer complex where the negative charge is delocalized across both the para cyano group and the activating nitro group itself. This dual stabilization is significantly more effective.
Caption: Predicted SNAr reactivity pathways for the two isomers.
Comparative Reactivity in Other Key Transformations
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation, often employed in the synthesis of heterocyclic compounds.[8] Common reagents for this purpose include tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C).[8]
The reactivity in this case is influenced by the electron density at the nitro group. A more electron-deficient nitro group is generally more susceptible to reduction.
-
Isomer A (this compound): The nitro group is ortho to the powerfully withdrawing cyano group and meta to the donating methoxy group. The net effect is strong electron withdrawal.
-
Isomer B (2-Methoxy-4-nitrobenzonitrile): The nitro group is para to the withdrawing cyano group and meta to the donating methoxy group.
The electronic demand from the cyano group is comparable in both isomers (ortho vs. para). Therefore, a significant difference in reduction rates is not anticipated based solely on electronic effects, though subtle differences may arise due to steric hindrance around the nitro group in Isomer A.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions. The reaction is initiated by the attack of water or hydroxide on the electrophilic carbon of the nitrile. The reactivity is therefore enhanced by EWGs that increase the electrophilicity of this carbon.
-
Isomer A (this compound): The nitrile is flanked by an ortho nitro group and a para methoxy group. The strong electron-withdrawing effect of the ortho nitro group will make the nitrile carbon highly electrophilic.
-
Isomer B (2-Methoxy-4-nitrobenzonitrile): The nitrile has an ortho methoxy group and a para nitro group. While the para nitro group withdraws electron density, the ortho methoxy group is electron-donating via resonance, which will slightly decrease the electrophilicity of the nitrile carbon compared to Isomer A.
Experimental Protocols for Reactivity Validation
To empirically validate these theoretical predictions, the following standardized experimental protocols are proposed. These workflows are designed to be self-validating by ensuring identical reaction conditions for a direct comparison.
Protocol 1: Comparative Kinetics of SNAr
This experiment will compare the rate of substitution of the nitro group by a common nucleophile, such as piperidine, monitored by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: Experimental workflow for comparative SNAr kinetics.
Step-by-Step Methodology:
-
Preparation: Prepare 0.1 M stock solutions of Isomer A, Isomer B, and an internal standard (e.g., naphthalene) in acetonitrile. Prepare a 1.0 M solution of piperidine in acetonitrile.
-
Reaction Setup: In two separate temperature-controlled reaction vessels, add 10 mL of the Isomer A solution to one and 10 mL of the Isomer B solution to the other. Add 1 mL of the internal standard solution to each.
-
Equilibration: Bring both reaction mixtures to a constant temperature of 50 °C with stirring.
-
Initiation: At time t=0, add 2 mL of the piperidine solution to each vessel simultaneously.
-
Sampling: Withdraw 0.5 mL aliquots from each reaction at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench each aliquot in a vial containing 1 mL of 0.1 M HCl to stop the reaction.
-
Analysis: Analyze each quenched sample by HPLC, quantifying the peak area of the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time for each reaction. The slope of this line will be proportional to the pseudo-first-order rate constant. A steeper slope for Isomer B will confirm its higher reactivity.
Protocol 2: Comparative Nitro Group Reduction
This protocol uses Thin Layer Chromatography (TLC) to qualitatively assess the relative rates of reduction.
Step-by-Step Methodology:
-
Reaction Setup: In two identical round-bottom flasks, place 1 mmol of Isomer A in one and 1 mmol of Isomer B in the other.
-
Reagent Addition: To each flask, add 10 mL of ethanol followed by a solution of tin(II) chloride dihydrate (4 mmol) in 5 mL of concentrated hydrochloric acid.[8]
-
Reaction: Heat both mixtures to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Every 15 minutes, take a small sample from each reaction, spot it on a TLC plate, and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Analysis: Visualize the spots under UV light. The reaction that shows a faster disappearance of the starting material spot and the appearance of the more polar amine product spot is the more reactive isomer.
Summary and Outlook
This guide establishes a clear, mechanistically-driven hypothesis for the differential reactivity of this compound and 2-Methoxy-4-nitrobenzonitrile.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Nucleophilic Aromatic Substitution | 2-Methoxy-4-nitrobenzonitrile (B) | Superior resonance stabilization of the Meisenheimer complex by both para-CN and para-NO₂ groups. |
| Nitro Group Reduction | Similar Reactivity | Comparable electronic demand on the nitro group in both isomers. |
| Nitrile Group Hydrolysis | This compound (A) | Strong activation of the nitrile carbon by the adjacent ortho-nitro group. |
These predictions, derived from fundamental principles of organic chemistry, provide a powerful framework for synthetic chemists. For applications requiring facile displacement of a nitro group, 2-Methoxy-4-nitrobenzonitrile is the superior starting material. Conversely, for transformations leveraging a highly electrophilic nitrile, This compound would be the isomer of choice. The provided experimental protocols offer a direct path to validating these claims, enabling researchers to make informed decisions in their synthetic endeavors.
References
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- BenchChem (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- ChemBK (2024). 4-amino-2-methoxybenzonitrile.
- BenchChem (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
- WuXi Biology (n.d.). Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile.
- Guidechem (n.d.). How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized?.
- Google Patents (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Wikipedia (n.d.).
- BYJU'S (n.d.).
- Google Patents (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- BenchChem (2025). A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery.
- Chemistry Steps (n.d.).
- Dalal Institute (n.d.).
- Sigma-Aldrich (n.d.). 2-Methoxy-4-nitrobenzonitrile 98.
- Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts (2025). 16.
- Makuch, K., & Ostrowska, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Sigma-Aldrich (n.d.). This compound 98.
- PubChem (n.d.). 2-Methoxy-4-nitrobenzonitrile.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents to 4-Methoxy-2-nitrobenzonitrile for specific synthetic transformations
An In-Depth Guide to Alternative Reagents for 4-Methoxy-2-nitrobenzonitrile in the Synthesis of Quinazolinone Scaffolds
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency, scalability, and safety of a synthetic route. This compound is a valuable and frequently used building block, particularly in the construction of heterocyclic compounds that form the core of many pharmaceuticals. Its utility is exemplified in the synthesis of the quinazolin-4(3H)-one scaffold, a "privileged structure" found in numerous bioactive compounds, including the EGFR inhibitor Gefitinib.
However, reliance on a single precursor can present challenges related to cost, availability, or the inherent risks associated with multi-step syntheses involving nitration and reduction. This guide provides a comprehensive comparison of the established synthetic pathway using substituted 2-nitrobenzonitriles against a classic and highly versatile alternative: the Niementowski quinazolinone synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower chemists to make informed decisions for their specific synthetic goals.
The Target Transformation: Constructing the Quinazolin-4(3H)-one Core
The central focus of this comparison is the efficient synthesis of the quinazolin-4(3H)-one ring system. This bicyclic heterocycle is a cornerstone of medicinal chemistry due to its ability to mimic endogenous ligands and interact with a wide range of biological targets. The methods discussed below represent two distinct and powerful strategies for its construction.
Method 1: The Substituted 2-Nitrobenzonitrile Pathway
This modern approach leverages a one-pot reaction cascade that begins with a substituted 2-nitrobenzonitrile, such as this compound. The core of this transformation is the in-situ reduction of the nitro group to an amine, which then undergoes cyclization with a source of formic acid.
Mechanistic Rationale
The reaction proceeds through a well-orchestrated sequence. First, a reducing agent, typically a combination like hydrazine hydrate with an iron salt catalyst, reduces the aromatic nitro group to the corresponding aniline. This intermediate is not isolated. In the same pot, formic acid serves a dual role: it acts as the C1 source for the new pyrimidine ring and facilitates the cyclization and dehydration to furnish the final quinazolinone product. The electron-donating or withdrawing nature of the substituents on the benzene ring can influence the rate and efficiency of both the reduction and cyclization steps.
Experimental Protocol: One-Pot Conversion of 2-Nitrobenzonitriles
The following protocol is adapted from a demonstrated synthesis of quinazolin-4(3H)-ones which serves as a blueprint for this class of transformation[1].
-
To a stirred solution of the appropriately substituted 2-nitrobenzonitrile (1.0 eq.) in a suitable solvent, add a reducing agent system such as 80% hydrazine hydrate (5.0 eq.) and a catalytic amount of ferric chloride.
-
Add a mixture of hydrochloric acid and formic acid.
-
Heat the reaction mixture to a temperature between 90-130 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction following a standard aqueous work-up.
Data Presentation: Performance of Various 2-Nitrobenzonitrile Analogs
The versatility of this method is demonstrated by its application to various substituted 2-nitrobenzonitriles. The following table summarizes the yields obtained for different starting materials under similar one-pot conditions[1].
| Starting Reagent | Key Substituents | Overall Yield (%) |
| 4,5-Dimethoxy-2-nitrobenzonitrile | 4,5-di-OCH₃ | 65 |
| 3,4-Methylenedioxy-2-nitrobenzonitrile | 3,4-O-CH₂-O | 70 |
| 5-Methoxy-4-[propoxy]-2-nitrobenzonitrile Derivative | 4-OR, 5-OCH₃ | 62 |
| 4-Methoxy-5-[propoxy]-2-nitrobenzonitrile Derivative | 4-OCH₃, 5-OR | 60 |
| 4,5-Bis-(2-methoxyethoxy)-2-nitrobenzonitrile | 4,5-di-OCH₂CH₂OCH₃ | 68 |
Workflow Visualization: Nitrobenzonitrile Pathway
Caption: The Niementowski synthesis of quinazolinones from anthranilic acids.
Head-to-Head Comparison: Nitrobenzonitrile vs. Niementowski
| Feature | Nitrobenzonitrile Pathway | Niementowski Synthesis |
| Starting Materials | Substituted 2-Nitrobenzonitriles | Substituted Anthranilic Acids, Amides |
| Key Reagents | Reducing agents (Hydrazine), Formic Acid | Formamide (or other amides), optional catalyst |
| Core Transformation | Reductive Cyclization | Condensation & Cyclization |
| Number of Core Steps | One-Pot (Reduction + Cyclization) | One-Step Condensation |
| Typical Yields | 60-70% [1] | 60-90% (Higher end with microwave) [2] |
| Reaction Conditions | 90-130 °C, acidic | 150-160 °C (conventional) or Microwave irradiation |
| Safety Considerations | Handles nitro compounds and hydrazine (toxic) | High temperatures for conventional method; otherwise benign |
| Green Chemistry Aspect | Multi-step synthesis to get starting material (nitration) | Atom-economical; MAOS is very green (low energy, time) |
| Scalability | Feasible, but requires careful handling of reagents | Highly scalable, especially with flow chemistry adaptations |
Conclusion for the Practicing Scientist
Both the 2-nitrobenzonitrile pathway and the Niementowski synthesis are robust and effective methods for constructing the medicinally important quinazolin-4(3H)-one core. The choice between them is a strategic one, dictated by project goals, available resources, and scale.
-
The Nitrobenzonitrile Pathway is an elegant one-pot solution when the substituted 2-nitrobenzonitrile is readily available or is a key intermediate in a larger synthetic plan. Its primary advantage is the consolidation of two distinct chemical transformations (reduction and cyclization) into a single operation, saving time and resources on purification of intermediates.
-
The Niementowski Synthesis stands out as a more direct and often "greener" alternative. It avoids the hazards associated with nitration and the use of potent reducing agents like hydrazine. The advent of microwave-assisted synthesis has revolutionized this classic reaction, transforming it from a lengthy, high-temperature process into a rapid, highly efficient, and scalable method. For discovery chemistry programs where a variety of analogs are needed, the commercial availability of diverse anthranilic acids makes the Niementowski synthesis an exceptionally flexible and powerful tool.
For laboratories equipped with microwave reactors, the Niementowski synthesis offers a compelling combination of speed, efficiency, safety, and versatility, making it a superior alternative to the this compound pathway for the de novo synthesis of quinazolinone scaffolds.
References
- Venka, J. et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2014). International Journal of ChemTech Research.
- Maskrey, T. S. et al. (2018). A New Synthesis of Gefitinib. Synlett.
- Ghorbani-Vaghei, R. et al. (2014). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules.
- Ubeid, M. T. et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds.
- Saad-Aldeen, R. A. & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics.
- Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia.
- Patil, J.P. et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy and Scientific Research.
- Al-Ostath, A. et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules.
Sources
A Comparative Crystallographic Guide to 4-Methoxy-2-nitrobenzonitrile Derivatives: Elucidating Structure in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which we build our understanding of molecular interactions, predict biological activity, and engineer novel therapeutics. Within the vast landscape of organic scaffolds, substituted benzonitriles are of significant interest due to their prevalence in biologically active compounds. This guide focuses on the crystallographic analysis of 4-methoxy-2-nitrobenzonitrile derivatives, a class of molecules with potential applications stemming from their unique electronic and steric properties.
While a wealth of information exists for various benzonitrile derivatives, a comprehensive, publicly available single-crystal X-ray structure of the parent this compound remains elusive. This guide, therefore, adopts a comparative and predictive approach. We will dissect the established crystallographic principles using closely related, structurally characterized analogues to forecast the solid-state behavior of this family of compounds. Furthermore, we will present a robust, field-proven methodology for their synthesis, crystallization, and eventual X-ray diffraction analysis, providing a roadmap for researchers to elucidate these structures in their own laboratories.
The Decisive Role of Substituents in Crystal Engineering
The arrangement of molecules in a crystal lattice, or crystal packing, is not a random event. It is governed by a delicate interplay of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. The nature and position of substituents on the aromatic ring are the primary determinants of these interactions. In the case of this compound derivatives, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) create a significant dipole moment and offer specific sites for intermolecular contacts.
For instance, studies on nitrobenzonitrile isomers, such as 3-nitrobenzonitrile, reveal that the nitro group is often slightly twisted out of the plane of the benzene ring due to packing forces.[1][2] This torsion, along with potential π-π stacking interactions between aromatic rings, dictates the overall packing motif.[1] The presence of a methoxy group, as seen in related structures like N-(4-methoxyphenyl)-nitrobenzenesulfonamides, introduces the possibility of C-H···O hydrogen bonds, further influencing the supramolecular assembly.[3] The competition and cooperation between the interactions mediated by the nitro, methoxy, and nitrile groups will ultimately define the crystal structure of this compound and its derivatives.
Experimental Workflow: From Synthesis to Structure
The journey to a crystal structure is a meticulous process that begins with the synthesis of high-purity material and culminates in the computational refinement of diffraction data. The following workflow provides a detailed, step-by-step protocol for the analysis of a hypothetical derivative, 5-bromo-4-methoxy-2-nitrobenzonitrile, which serves as a representative example.
Sources
Analytical methods for the characterization of 4-Methoxy-2-nitrobenzonitrile
An In-Depth Comparative Guide to the Analytical Characterization of 4-Methoxy-2-nitrobenzonitrile
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a nitrile, a nitro group, and a methoxy ether on a benzene ring, presents a unique analytical challenge. The precise characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream products. Impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for quality control and structural elucidation.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Melting Point | 137-140 °C | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 38469-83-9 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the cornerstone technique for assessing the purity and quantifying this compound in bulk materials and reaction mixtures. Its ability to separate non-volatile and thermally sensitive compounds makes it superior to GC for this application.
Expertise & Rationale
A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the moderately polar nature of the analyte. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The presence of the aromatic ring and polar functional groups allows for sensitive detection using a UV detector. We employ a gradient elution method, starting with a higher aqueous content and gradually increasing the organic solvent. This approach is superior to an isocratic method as it ensures the elution of both polar and non-polar impurities with good peak shape and resolution within a reasonable timeframe. The addition of a small amount of formic acid to the mobile phase protonates silanol groups on the column, minimizing peak tailing and improving chromatographic performance.[3]
Experimental Protocol
This protocol is adapted from established methods for similar aromatic nitro compounds.[3][4]
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient Program :
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
UV Detection Wavelength : 254 nm (or the wavelength of maximum absorbance determined by DAD).
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.
-
Data Presentation
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
| Parameter | Typical Result |
| Retention Time (t_R_) | ~ 8-12 min (highly dependent on exact system) |
| Purity Assay | > 98% (for a pure standard) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Workflow Visualization
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis process. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for trace-level analysis.
Expertise & Rationale
This compound has a melting point of 137-140 °C, suggesting it has sufficient volatility for GC analysis without derivatization.[1] The choice of a low-polarity capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent), is standard for separating a wide range of analytes. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible, fragment-rich mass spectra that can be compared against standard libraries for identification. A temperature gradient (oven program) is essential to separate impurities with varying boiling points.
Experimental Protocol
This protocol is based on general methods for the analysis of nitroaromatic compounds.[3][5]
-
Instrumentation : A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic & Spectrometric Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Program :
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-400 m/z.
-
-
Sample Preparation :
-
Dissolve the sample in a GC-compatible solvent like Dichloromethane or Ethyl Acetate.
-
Adjust the concentration to approximately 100-200 µg/mL.
-
Data Presentation
The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be analyzed to identify the compound.
| Analyte | Expected Molecular Ion (m/z) | Key Fragments |
| This compound | 178 | Fragments corresponding to loss of -NO₂, -CH₃, -OCH₃, -CN |
| Potential Impurities | Variable | Dependent on synthetic route (e.g., starting materials, isomers) |
Workflow Visualization
Caption: Workflow for GC-MS impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of every hydrogen and carbon atom, allowing for definitive identification and differentiation from isomers.
Expertise & Rationale
The structure of this compound is expected to yield a distinct NMR spectrum.
-
¹H NMR : We anticipate three signals in the aromatic region and one singlet in the aliphatic region. The protons on the aromatic ring are in different chemical environments and will exhibit splitting patterns (doublets and double-doublets) due to coupling with their neighbors. The methoxy group protons will appear as a sharp singlet.
-
¹³C NMR : We expect eight distinct signals: six for the aromatic carbons (four protonated, two quaternary), one for the nitrile carbon, and one for the methoxy carbon. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro and nitrile groups.
Experimental Protocol
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Advanced 2D experiments like COSY and HSQC can be run to confirm assignments.
-
Predicted Spectral Data
| ¹H NMR (Predicted in CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 | d | 1H | H-3 (ortho to NO₂) |
| ~ 7.8 | d | 1H | H-6 (ortho to CN) |
| ~ 7.2 | dd | 1H | H-5 (meta to both) |
| ~ 4.0 | s | 3H | -OCH₃ |
| ¹³C NMR (Predicted in CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~ 164 | C-4 (C-OCH₃) |
| ~ 150 | C-2 (C-NO₂) |
| ~ 135 | C-6 |
| ~ 125 | C-5 |
| ~ 118 | C≡N |
| ~ 115 | C-3 |
| ~ 105 | C-1 (C-CN) |
| ~ 56 | -OCH₃ |
Workflow Visualization
Caption: Workflow for NMR structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups in the molecule. It serves as an excellent identity check.
Expertise & Rationale
The FT-IR spectrum of this compound will be dominated by absorptions from its characteristic functional groups. The nitrile (C≡N) stretch is typically a sharp, medium-intensity band. The nitro (NO₂) group gives rise to two strong stretching bands (asymmetric and symmetric). The C-O stretch of the methoxy ether and the aromatic C-H and C=C stretches will also be clearly visible. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and is highly reproducible.[3]
Experimental Protocol
-
Instrumentation : An FT-IR spectrometer, preferably with an ATR accessory.
-
Sample Preparation :
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
KBr Pellet : Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Acquisition :
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 for a good signal-to-noise ratio.
-
Data Presentation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2230-2220 | C≡N Stretch | Nitrile |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1530-1500 | N-O Asymmetric Stretch | Nitro |
| ~ 1350-1330 | N-O Symmetric Stretch | Nitro |
| ~ 1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~ 1020 | C-O-C Symmetric Stretch | Aryl Ether |
Workflow Visualization
Caption: Workflow for FT-IR functional group analysis.
Summary and Recommendations
The comprehensive characterization of this compound requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. No single method can provide all the necessary information.
| Analytical Goal | Primary Technique | Confirmatory Technique(s) | Rationale |
| Identity Confirmation | NMR Spectroscopy | FT-IR, GC-MS | NMR provides unambiguous structural proof. FT-IR confirms functional groups, and MS confirms molecular weight. |
| Purity Assay | HPLC | - | HPLC provides the most accurate and precise method for quantifying the main component and its non-volatile impurities. |
| Impurity Profiling | GC-MS | HPLC | GC-MS is ideal for identifying volatile/semi-volatile process impurities. HPLC detects non-volatile impurities. |
By integrating these methods, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring its quality and suitability for its intended application.
References
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 4-Methoxybenzonitrile.
- PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalytic Cyanation.
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
- CDC Stacks. (n.d.). Supporting Information for Photolabile Protecting Groups.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- PubChemLite. (n.d.). This compound (C8H6N2O3).
- MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- PubChem. (n.d.). This compound.
Sources
A Comparative Guide to the Synthetic Routes of 4-Methoxy-2-nitrobenzonitrile: Efficiency, Cost, and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxy-2-nitrobenzonitrile
This compound is a valuable building block in organic synthesis. The strategic placement of its methoxy, nitro, and nitrile functionalities allows for a diverse range of chemical transformations, making it a sought-after precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures with potential biological activity. The efficiency and cost of obtaining this intermediate can significantly impact the overall timeline and budget of a research and development program. This guide will dissect four primary synthetic strategies for its preparation.
Synthetic Route Analysis
This guide will explore the following four synthetic pathways to this compound:
-
Route 1: Direct Nitration of 4-Methoxybenzonitrile
-
Route 2: Sandmeyer Reaction of 4-Methoxy-2-nitroaniline
-
Route 3: Nucleophilic Aromatic Substitution of 4-Chloro-2-nitrobenzonitrile
-
Route 4: Two-Step Synthesis from 4-Methoxy-2-nitrobenzaldehyde
Each route will be evaluated based on chemical yield, cost of starting materials, reaction conditions, and safety and environmental considerations.
Route 1: Direct Nitration of 4-Methoxybenzonitrile
This approach is conceptually the most straightforward, involving the direct introduction of a nitro group onto the commercially available 4-methoxybenzonitrile.
Causality Behind Experimental Choices
The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The methoxy group is a powerful ortho-, para-directing activator. Since the para position is blocked, nitration is expected to occur at the ortho positions. However, the nitrile group is a meta-directing deactivator. The interplay of these electronic effects can lead to a mixture of products, primarily the desired 2-nitro isomer and the undesired 3-nitro isomer. The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts. A common nitrating mixture is a combination of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Experimental Protocol
A representative procedure for the nitration of a similar compound, 3,4-dimethoxybenzonitrile, suggests a high yield is possible under controlled conditions.
-
To a stirred solution of 70% nitric acid, 4-methoxybenzonitrile is added portion-wise at a controlled temperature (e.g., 35°C).
-
The reaction mixture is stirred for a specified time to ensure complete conversion.
-
The reaction is then quenched by pouring it into ice water.
-
The precipitated product is collected by filtration, washed with water until neutral, and dried.
It is crucial to note that the regioselectivity of this reaction on 4-methoxybenzonitrile specifically requires careful optimization to favor the 2-nitro isomer.
"4-Methoxybenzonitrile" -> "this compound" [label="HNO₃, H₂SO₄"]; }
Route 2: Sandmeyer Reaction of 4-Methoxy-2-nitroaniline
The Sandmeyer reaction is a versatile and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.
Causality Behind Experimental Choices
This route begins with the diazotization of 4-methoxy-2-nitroaniline in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt. The copper catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding nitrile. This method is often preferred when direct cyanation of the aromatic ring is difficult or leads to poor yields.
Experimental Protocol
A general procedure for a Sandmeyer reaction is as follows:
-
Diazotization: 4-Methoxy-2-nitroaniline is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added slowly, maintaining the low temperature, to form the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.
-
The reaction mixture is often gently heated to drive the reaction to completion.
-
After the reaction is complete, the product is extracted into an organic solvent, washed, dried, and the solvent is evaporated.
-
Purification is typically achieved by column chromatography or recrystallization.
"4-Methoxy-2-nitroaniline" -> "Diazonium Salt" [label="NaNO₂, HCl"]; "Diazonium Salt" -> "this compound" [label="CuCN"]; }
Route 3: Nucleophilic Aromatic Substitution of 4-Chloro-2-nitrobenzonitrile
This route relies on a nucleophilic aromatic substitution (SNA) reaction, where the chloro group of 4-chloro-2-nitrobenzonitrile is displaced by a methoxide source.
Causality Behind Experimental Choices
The presence of the electron-withdrawing nitro group ortho to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride leaving group by a nucleophile, in this case, methoxide ion generated from sodium methoxide. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.
Experimental Protocol
A general procedure for a nucleophilic aromatic substitution with sodium methoxide is as follows:
-
4-Chloro-2-nitrobenzonitrile is dissolved in a suitable solvent, such as methanol or an aprotic polar solvent like DMF.
-
Sodium methoxide is added to the solution. The reaction may be performed at room temperature or require heating to achieve a reasonable reaction rate.
-
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
"4-Chloro-2-nitrobenzonitrile" -> "this compound" [label="NaOCH₃"]; }
Route 4: Two-Step Synthesis from 4-Methoxy-2-nitrobenzaldehyde
This pathway involves the conversion of the commercially available 4-methoxy-2-nitrobenzaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile.
Causality Behind Experimental Choices
The conversion of an aldehyde to a nitrile via an oxime is a well-established and high-yielding transformation. The first step involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the aldoxime. The subsequent dehydration of the oxime to the nitrile can be achieved using a variety of reagents. A one-pot procedure, where the oxime is generated and dehydrated in the same reaction vessel, offers a more efficient workflow. A patented one-pot method for a similar transformation reports yields exceeding 90%.
Experimental Protocol
A one-pot procedure for the conversion of an aldehyde to a nitrile is as follows:
-
Oximation: 4-Methoxy-2-nitrobenzaldehyde and hydroxylamine hydrochloride are combined in a suitable organic solvent. A base, such as triethylamine or pyridine, is added to neutralize the HCl generated.
-
Dehydration: After the formation of the oxime is complete, a dehydrating agent (e.g., thionyl chloride, acetic anhydride, or a catalytic system) is added to the reaction mixture.
-
The reaction is stirred at a suitable temperature until the dehydration is complete.
-
The reaction mixture is then worked up by washing with water and/or a basic solution to remove any remaining reagents and byproducts.
-
The product is extracted with an organic solvent, and the solvent is removed to give the crude nitrile, which can be purified if necessary. One-pot syntheses of nitriles from aldehydes using ferrous sulphate or nickel sulphate as catalysts have also been reported with high yields.
"4-Methoxy-2-nitrobenzaldehyde" -> "4-Methoxy-2-nitrobenzaldehyde Oxime" [label="NH₂OH·HCl"]; "4-Methoxy-2-nitrobenzaldehyde Oxime" -> "this compound" [label="Dehydrating Agent"]; }
Quantitative Data Summary & Comparison
| Parameter | Route 1: Direct Nitration | Route 2: Sandmeyer Reaction | Route 3: Nucleophilic Substitution | Route 4: From Aldehyde |
| Starting Material | 4-Methoxybenzonitrile | 4-Methoxy-2-nitroaniline | 4-Chloro-2-nitrobenzonitrile | 4-Methoxy-2-nitrobenzaldehyde |
| Starting Material Cost | ~$95-136 / 100g | ~$30 / 100g | ~$987 / kg | ~$60-90 / 5g |
| Reported Yield | High (for similar compounds, but regioselectivity is a concern) | Moderate to Good (generally reliable) | Good to Excellent (expected to be high) | Excellent (>90% for similar one-pot procedures) |
| Key Reagents | Nitric acid, Sulfuric acid | Sodium nitrite, Copper(I) cyanide | Sodium methoxide | Hydroxylamine HCl, Dehydrating agent |
| Reaction Conditions | Potentially harsh, requires careful temperature control | Low temperature for diazotization, may require heating for cyanation | Generally mild to moderate | Generally mild |
| Safety & Environmental | Use of strong, corrosive acids. | Highly toxic copper cyanide. | Caustic and flammable sodium methoxide. | Varies with dehydrating agent, but generally less hazardous than other routes. |
Senior Application Scientist's Recommendation
Based on the analysis of efficiency, cost, and safety, Route 4: Two-Step Synthesis from 4-Methoxy-2-nitrobenzaldehyde emerges as the most recommended synthetic strategy for the preparation of this compound.
Justification:
-
Efficiency: This route, particularly when performed as a one-pot procedure, offers consistently high yields, often exceeding 90% for analogous transformations. This minimizes product loss and maximizes the output from a given amount of starting material.
-
Cost-Effectiveness: While the initial cost per gram of 4-methoxy-2-nitrobenzaldehyde may appear higher than some other starting materials, the exceptional yield and straightforward procedure of Route 4 can lead to a lower overall cost per gram of the final product, especially when considering the potential for lower yields and more complex purifications in other routes.
-
Practicality and Safety: The reaction conditions for Route 4 are generally milder and the reagents, particularly when using modern catalytic dehydration methods, are less hazardous than the strong corrosive acids of Route 1, the highly toxic cyanide salts of Route 2, or the caustic and flammable sodium methoxide of Route 3. This enhances laboratory safety and reduces the environmental impact.
Scenario-Specific Considerations:
-
For large-scale synthesis, the high yield and operational simplicity of Route 4 make it the most attractive option.
-
For small-scale, exploratory synthesis, if 4-methoxy-2-nitroaniline (Route 2) is readily available and cost-effective, the Sandmeyer reaction is a viable alternative, though careful handling of cyanide waste is paramount.
-
Route 1 (Direct Nitration) should only be considered if a highly regioselective protocol for the 2-nitration of 4-methoxybenzonitrile can be established and validated, as the separation of isomers can be challenging and costly.
-
Route 3 (Nucleophilic Substitution) is a strong contender due to the expected high reactivity. However, the cost of the starting material, 4-chloro-2-nitrobenzonitrile, may be a limiting factor for larger-scale applications.
Conclusion
The synthesis of this compound can be approached through several distinct pathways. A thorough evaluation of the available data strongly suggests that the two-step, one-pot conversion from 4-methoxy-2-nitrobenzaldehyde offers the optimal balance of high efficiency, manageable costs, and enhanced safety, making it the preferred method for most laboratory and industrial applications. As with any chemical synthesis, it is imperative to consult the relevant safety data sheets for all reagents and to perform a thorough risk assessment before commencing any experimental work.
References
- 4-Chloro-2-Nitrobenzonitrile CAS 34662-32-3. IndiaMART. [Link]
- COPPER CYANIDE HAZARD SUMMARY. NJ.gov. [Link]
- NITRIC ACID SAFETY. [Link]
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
- What are nitr
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- Aldoxime dehydratases: production, immobilization, and use in multistep processes. PMC. [Link]
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
- Limonene. Wikipedia. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
- Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. [Link]
- The reaction of m-chloronitrobenzene with sodium methoxide is much slower... Filo
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-2-nitrobenzonitrile
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The disposal of chemical reagents is not a mere janitorial task; it is the final, critical step in the lifecycle of a laboratory chemical, demanding the same level of precision and expertise as its application. This guide provides a comprehensive, procedural framework for the safe and compliant disposal of 4-Methoxy-2-nitrobenzonitrile (CAS No: 38469-83-9), grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of personnel and the environment.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a combustible solid organic building block.[1] A thorough understanding of its hazard profile is non-negotiable for safe handling and disposal. The primary risks associated with this compound are irritation and potential toxicity, necessitating stringent control measures.
This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] While this specific isomer has a "Warning" signal word, it is crucial to recognize that related nitrobenzonitrile compounds can be significantly more hazardous, with some being fatal if swallowed or toxic in contact with skin.[2] Therefore, treating this compound with a high degree of caution is a prudent and field-proven approach. Upon thermal decomposition, it can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide, a potent cellular respiration blocker.[3][4]
| Hazard Classification | Description | Primary Risk | Source |
| Skin Irritation | Causes skin irritation upon contact. | Direct contact can lead to redness, itching, and inflammation. | [1] |
| Eye Irritation | Causes serious eye irritation. | Splashes or contact with dust can result in pain and potential damage to eye tissue. | [1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Inhalation of dust can irritate the nose, throat, and lungs. | [1] |
| Combustible Solid | The material is a combustible solid. | Poses a fire hazard if stored improperly or exposed to ignition sources. | [1] |
| Environmental Hazard | Harmful to aquatic life. | Release into the environment must be strictly avoided.[5] | [5] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory to create a self-validating system of safety.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[7]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Skin and Body Protection : A laboratory coat is required. For tasks with a higher risk of exposure, a complete suit protecting against chemicals should be considered.[8]
-
Respiratory Protection : All handling of the solid material should occur in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[3][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator (such as a dust mask type N95) is required.[1]
Waste Segregation & Containerization Protocol
The principle of causality is critical in waste segregation. Improperly mixing this compound with incompatible materials can trigger hazardous reactions. This compound should not be mixed with strong oxidizing agents or strong bases.[3][4]
Step-by-Step Containerization:
-
Select a Proper Container : Use the original container or a designated, compatible hazardous waste container that is clean, dry, and has a tightly sealing lid.
-
Collect Waste : Carefully transfer waste this compound and any materials heavily contaminated with it (e.g., weighing papers, contaminated pipette tips) into the designated container. Avoid generating dust.[10]
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Combustible Solid").
-
The date when the first piece of waste was added to the container.
-
-
Storage : Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated hazardous waste accumulation area.[5] This area should be away from incompatible chemicals.
Disposal Procedure: A Mandate for Professional Handling
The recommended and required method for the disposal of this compound is through a licensed and approved professional waste disposal service.[5][11][12] On-site chemical treatment by laboratory personnel is not advised due to the potential for hazardous reactions and the release of toxic decomposition products like hydrogen cyanide.
Operational Plan:
-
Containerize and Segregate : Follow the complete protocol outlined in Section 3.
-
Accumulate Waste : Store the sealed and labeled container in your facility's designated hazardous waste area, adhering to all institutional and regulatory (e.g., EPA) accumulation time limits.[13]
-
Engage Licensed Disposal Service : Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation provides a chain of custody and is a legal requirement.
The most common final disposal method for this type of organic chemical is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][9]
Disposal Decision Workflow
A flowchart for the proper disposal of this compound.
Emergency Procedures: Spill & Exposure Management
In Case of a Spill:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or dust is airborne.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Before cleanup, don the full personal protective equipment described in Section 2.
-
Contain and Clean : For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, sealed container for disposal.[3][10] Do not use water to clean up, as this could spread contamination.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : The container with the spilled material and any contaminated cleaning supplies must be sealed, labeled as hazardous waste, and disposed of according to the procedures in Section 4.[11]
Spill Cleanup Workflow
Procedural flow for managing a spill of this compound.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[3]
References
- This compound 98% Safety D
- Safe Disposal of 2-(4-Methylphenoxy)benzonitrile: A Procedural Guide. Source: Benchchem. URL
- 4-Nitrobenzonitrile Safety Data Sheet. Source: Fisher Scientific. URL
- 4-Nitrobenzonitrile Safety D
- Benzonitrile Hazard Summary. Source: New Jersey Department of Health. URL
- Benzonitrile Safety Data Sheet.
- 4-Hydroxybenzonitrile Safety D
- Benzonitrile for Synthesis MSDS. Source: Loba Chemie. URL
- 4-Methoxy-3-(trifluoromethoxy)
- 3-Nitrobenzonitrile Safety Data Sheet. Source: Thermo Fisher Scientific. URL
- 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. Source: Benchchem. URL
- Benzonitrile Material Safety Data Sheet. Source: Central Drug House. URL
- 4-Hydroxy-3-methoxy-5-nitrobenzonitrile Safety D
- 4-Methoxybenzonitrile Safety Data Sheet. Source: Thermo Fisher Scientific. URL
- 4-Nitrobenzonitrile Extra Pure Safety D
- 2-Methoxy-4-nitrobenzonitrile 98% Safety D
- Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals. Source: Benchchem. URL
- Steps in Complying with Regulations for Hazardous Waste. Source: US Environmental Protection Agency (EPA). URL
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- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 4-Methoxy-2-nitrobenzonitrile
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our dedication to safety. The following guide provides a comprehensive operational and safety plan for handling 4-Methoxy-2-nitrobenzonitrile, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety principles.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a substituted aromatic nitrile. While specific toxicity data may be limited, the structural motifs—a nitrile group and a nitroaromatic ring—necessitate a cautious approach. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.
-
Serious Eye Irritation (H319): Can result in significant eye discomfort, redness, and potential damage.
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (H335): Inhalation of dust may lead to irritation of the respiratory system.[1]
A thorough understanding of these hazards is the first step in implementing effective safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves is recommended. | Nitrile gloves offer good resistance to a range of chemicals.[2] While specific permeation data for this compound is not readily available, data for related compounds like nitrobenzene and benzonitrile show that nitrile provides adequate splash protection.[3] Double-gloving provides an additional layer of protection against tears and pinholes. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Chemical splash goggles and a face shield. | Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[4] A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or when there is a risk of splashing. |
| Body | A buttoned lab coat. | A lab coat protects the skin and personal clothing from contamination.[4] |
| Respiratory | A NIOSH-approved N95 respirator for handling small quantities of powder. For larger quantities or potential for aerosolization, a half- or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended. | An N95 respirator will provide protection against inhaling the powdered compound.[1] In situations with a higher risk of exposure, such as handling large amounts or when the powder could become significantly airborne, a higher level of respiratory protection is necessary.[5][6][7][8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood to minimize movement in and out of the containment area.
-
PPE Donning: Put on all required PPE before entering the designated work area.
-
Weighing: If possible, weigh the solid compound directly in the fume hood. If an analytical balance outside the hood is necessary, use a tared, sealed container to transport the compound to and from the balance.
-
Solution Preparation: To minimize dust, add the solvent to the solid in a controlled manner. Use a funnel for liquid transfers to prevent splashing.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with a suitable solvent like ethanol or acetone, and a final water rinse.[4][10]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Diagram: Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response Plan: Immediate and Effective Action
In the event of an accidental exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. An eyewash station should be used. Seek immediate medical attention.[11][12]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection.
-
Contain and Clean: Cover the spill with an inert absorbent material, such as vermiculite or sand.[11] Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[4][13]
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a solvent rinse and a final water rinse.[4][11]
-
Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be disposed of as hazardous waste.
Diagram: Emergency Spill Response
Caption: A decision-making workflow for responding to a spill of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential for environmental protection and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired this compound, as well as grossly contaminated absorbent materials from spills, should be collected in a clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware | Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be placed in a designated hazardous waste bag within the fume hood. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[14] |
All waste must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash. While chemical degradation methods for nitroaromatic compounds exist, such as treatment with Fenton reagent, these should only be performed by trained personnel in a controlled setting and are not a substitute for proper hazardous waste disposal.[15]
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
- Sigma-Aldrich. (n.d.).
- University of Minnesota. (n.d.). Decontamination and Laboratory Cleanup. UMN University Health & Safety.
- Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. OESO.
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Ansell. (n.d.). Chemical Resistance Guide.
- OSHA. (n.d.). 1910.134 - Respiratory protection.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
- Trapido, M. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
- Ansell. (n.d.).
- Columbia University. (n.d.). Chemical Resistance Guide. Research.
- OSHA. (n.d.). Assigned Protection Factors.
- WorkCare. (2025, July 18). OSHA Proposes Flexible Respirator Standards for High-Hazard Substances.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- OSHA. (2022, October 31).
- OSHA. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- INTCO Glove. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus.
- Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide.
- Cole-Parmer. (n.d.).
- RS Components. (n.d.).
- AWS. (n.d.).
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
Sources
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. mdpi.com [mdpi.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 7. hazwoper-osha.com [hazwoper-osha.com]
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- 9. osha.gov [osha.gov]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. kirj.ee [kirj.ee]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
